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  • Product: 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one
  • CAS: 1637671-24-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structure Elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, a key intermediate in the syn...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, a key intermediate in the synthesis of kinase inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (C₈H₆ClN₃O, M.W.: 195.61 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] Its role as a building block for potent kinase inhibitors necessitates an unambiguous confirmation of its chemical structure.[1][4] The pyrido[3,4-d]pyrimidine core presents a unique arrangement of nitrogen atoms, a chloro substituent, and a methyl group, all of which contribute to its reactivity and biological activity. This guide will detail a multi-technique approach, leveraging the strengths of mass spectrometry, nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography to provide an irrefutable structural assignment.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and obtaining crucial information about the compound's elemental composition and structural fragments.[5] For 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, both low-resolution and high-resolution mass spectrometry offer complementary insights.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation : A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer.

  • Ionization Method : Electron Ionization (EI) at 70 eV.[5]

  • Sample Introduction : A direct insertion probe is used for the solid sample.

  • Ion Source Temperature : Maintained at approximately 200°C.[5]

  • Data Acquisition : Data is collected in full scan mode over a mass-to-charge (m/z) range of 50-500.

Expected Data and Interpretation

The mass spectrum is expected to exhibit a distinct molecular ion peak cluster. Due to the presence of a chlorine atom, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic isotopic abundance ratio of approximately 3:1.

Fragment Ion (m/z) Proposed Structure/Loss Significance
195/197[C₈H₆ClN₃O]⁺Molecular ion, confirming the molecular weight and presence of chlorine.
167/169[M - CO]⁺Loss of a carbonyl group, characteristic of pyrimidinone structures.[6][7]
139/141[M - CO - HCN]⁺Subsequent loss of hydrogen cyanide, indicating the fragmentation of the pyrimidine ring.
132[M - Cl]⁺Loss of the chlorine radical, helps to confirm the presence and location of the substituent.
104[C₅H₄N₂Cl]⁺Fragment corresponding to the chlorinated pyridine portion of the molecule.
High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition. The exact mass of the molecular ion is measured and compared with the theoretical mass.

  • Theoretical Mass of [C₈H₆³⁵ClN₃O]⁺ : 195.0227

  • Expected HRMS Result : 195.0225 ± 0.0005

This high degree of accuracy provides unequivocal confirmation of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule.[8][9] A suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond correlations.

Experimental Protocol: NMR Analysis
  • Spectrometer : A 400 MHz or higher field NMR spectrometer.

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's potential for hydrogen bonding and moderate polarity.

  • Experiments :

    • ¹H NMR

    • ¹³C NMR

    • Distortionless Enhancement by Polarization Transfer (DEPT-135)

    • ¹H-¹H Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Predicted ¹H and ¹³C NMR Data and Assignments

The expected chemical shifts are based on the analysis of similar heterocyclic systems.

Position ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm) DEPT-135
1 (NH)~12.5br s1H--
2-CH₃~2.4s3H~20CH₃
4 (C=O)---~160-
5 (CH)~8.5s1H~145CH
6 (C-Cl)---~150-
7 (CH)~7.8s1H~115CH
8a (C)---~155-
4a (C)---~118-
2D NMR Correlation Analysis
  • COSY : No significant ¹H-¹H correlations are expected due to the isolated nature of the aromatic protons and the methyl group.

  • HSQC : This experiment will directly correlate the proton signals to their attached carbon atoms:

    • δ 2.4 (¹H) with δ ~20 (¹³C)

    • δ 8.5 (¹H) with δ ~145 (¹³C)

    • δ 7.8 (¹H) with δ ~115 (¹³C)

  • HMBC : This is the key experiment for establishing the overall framework of the molecule by identifying 2- and 3-bond correlations.

    • The methyl protons (δ ~2.4) are expected to show correlations to the carbon at position 2 and the carbonyl carbon at position 4.

    • The NH proton (δ ~12.5) should show correlations to the carbonyl carbon (C4), C8a, and C4a.

    • The proton at position 5 (δ ~8.5) will likely correlate with C4, C7, and C8a.

    • The proton at position 7 (δ ~7.8) is expected to show correlations to C5, C6, and C8a.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While MS and NMR provide strong evidence for the planar structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the atomic arrangement in three-dimensional space.[10][11]

Experimental Protocol: Crystallization and Data Collection
  • Crystallization :

    • Dissolve the compound in a suitable solvent (e.g., hot ethanol, methanol, or a mixture of DMF and water).

    • Employ slow evaporation or vapor diffusion techniques to grow single crystals.[12]

    • Prepare a nearly saturated solution (5-20 mg/mL) and filter it to remove any impurities.[12]

    • Allow the solution to stand undisturbed in a vibration-free environment.

  • Data Collection :

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[11]

    • The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[10]

  • Structure Solution and Refinement :

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined to obtain the final crystal structure.

Expected Structural Features

The X-ray crystal structure will confirm:

  • The planar nature of the fused pyrido[3,4-d]pyrimidine ring system.

  • The precise bond lengths and angles, which can provide insight into the electronic nature of the molecule.

  • The intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which dictate the crystal packing.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the structure elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

StructureElucidationWorkflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_XRAY X-ray Crystallography MS HRMS & EI-MS MS_Data Molecular Formula (C₈H₆ClN₃O) & Fragmentation Pattern MS->MS_Data Proposed_Structure Proposed Structure: 6-Chloro-2-methylpyrido [3,4-d]pyrimidin-4(1H)-one MS_Data->Proposed_Structure Final_Structure Confirmed Structure MS_Data->Final_Structure NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Data Atom Connectivity & Functional Groups NMR->NMR_Data NMR_Data->Proposed_Structure NMR_Data->Final_Structure XRAY Single-Crystal X-ray Diffraction XRAY_Data 3D Molecular Structure & Crystal Packing XRAY->XRAY_Data XRAY_Data->Final_Structure Proposed_Structure->XRAY

Caption: Integrated workflow for the structure elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Conclusion

The structural elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is achieved through a synergistic application of mass spectrometry, NMR spectroscopy, and single-crystal X-ray crystallography. Each technique provides a unique and essential piece of the structural puzzle. The combination of these methods allows for an unambiguous and confident assignment of the molecular structure, which is a critical prerequisite for its application in drug discovery and development. This guide outlines a robust and scientifically sound approach, ensuring the integrity and validity of the structural data.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Advanced NMR techniques for structural characterisation of heterocyclic structures - ESA-IPB.
  • Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3 H )-ones and pyridopyrimidine-2,4(1 H ,3 H )-diones induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available from: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
  • ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact - Journal of the Chemical Society B.
  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one | AMERICAN ELEMENTS. Available from: [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central. Available from: [Link]

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available from: [Link]

  • Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Journal of Chemical Education - ACS Publications. Available from: [Link]

  • X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a,... - ResearchGate. Available from: [Link]

  • Structures of tyrosine kinase inhibitors. (a) Pyridopyrimidinone PD... - ResearchGate. Available from: [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.
  • 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one - ChemUniverse. Available from: [Link]

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one - MySkinRecipes. Available from: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. Available from: [Link]

  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis - Benchchem.
  • x Ray crystallography - PMC - PubMed Central - NIH. Available from: [Link]

  • Pyridopyrimidinone Derivatives as ΙDNAG-Quadruplex-Stabilizing Agents: Design, Synthesis and Biophysical Studies - TCG Lifesciences Global CRO & CDMO. Available from: [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones - MDPI. Available from: [Link]

  • X-ray crystallography - Wikipedia. Available from: [Link]

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Exploratory

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one CAS number 1637671-24-9

An In-Depth Technical Guide to 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (CAS: 1637671-24-9): A Foundational Scaffold for Kinase Inhibitor Discovery Executive Summary 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (CAS: 1637671-24-9): A Foundational Scaffold for Kinase Inhibitor Discovery

Executive Summary

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic organic compound that has emerged as a crucial building block in modern medicinal chemistry. Belonging to the pyridopyrimidine class, this molecule serves as a key intermediate in the synthesis of highly targeted therapeutics, particularly protein kinase inhibitors for oncology.[1] Its strategic placement of a reactive chlorine atom and other functional groups on a scaffold that mimics the adenine core of ATP makes it an exceptionally valuable starting point for developing novel drugs. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and application in the drug discovery workflow, offering a technical resource for researchers and scientists in the field.

The Pyrido[3,4-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

Fused heterocyclic systems are at the core of many approved drugs, and pyridopyrimidines are a prominent class within this domain.[2] These scaffolds are considered "privileged structures" because they can bind to multiple biological targets with high affinity. The pyrido[3,4-d]pyrimidine core, in particular, is a bioisostere of purine, allowing it to function as an effective hinge-binding motif in the ATP-binding site of protein kinases.[3][4]

Protein kinases are critical regulators of cellular signaling pathways, and their deregulation is a hallmark of many diseases, especially cancer.[5] Consequently, designing small molecules that can inhibit specific kinases is a major focus of cancer drug discovery.[3][6] The development of compounds based on the pyridopyrimidine scaffold has led to approved drugs like Palbociclib, a cyclin-dependent kinase (CDK) inhibitor used in breast cancer treatment.[2] 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one represents a foundational starting material, engineered for facile chemical modification to explore structure-activity relationships (SAR) and optimize drug candidates.[7]

Physicochemical and Structural Properties

The fundamental properties of this key intermediate are summarized below, based on data from chemical suppliers and databases.

PropertyValue
CAS Number 1637671-24-9[8]
Molecular Formula C₈H₆ClN₃O[9][10]
Molecular Weight 195.61 g/mol [1]
Appearance Solid[11]
Boiling Point (Predicted) 392.7 ± 52.0 °C[11][12]
Density (Predicted) 1.57 ± 0.1 g/cm³[12]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[11][12]
MDL Number MFCD27996796[9]

Chemical Structure:

(Note: An illustrative, non-data-derived image of the chemical structure is provided for visual reference.)

Synthesis and Chemical Reactivity Analysis

Postulated Synthetic Strategy

A plausible synthetic pathway would likely involve:

  • Formation of a Pyridine Precursor: Starting with a substituted pyridine derivative.

  • Ring Annulation: Cyclization with a suitable reagent to form the fused pyrimidinone ring system.

  • Chlorination: The final and critical step would be the conversion of a hydroxyl or keto group at the 6-position to a chloride using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and widely used method for creating reactive chloro-heterocyclic intermediates.[13]

The diagram below illustrates this generalized synthetic logic.

G A Substituted Pyridine Precursor C Pyrido[3,4-d]pyrimidin-4(1H)-one Intermediate A->C B Cyclization Reagent B->C E 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (Target Intermediate) C->E D Chlorinating Agent (e.g., POCl₃) D->E

Caption: Generalized synthetic logic for the target intermediate.

Chemical Reactivity: The Key to Versatility

The utility of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one stems from its inherent chemical reactivity, which allows for its elaboration into a diverse library of compounds.

  • The 6-Chloro Group: This is the primary reactive site. The chlorine atom is a good leaving group, making the C6 position susceptible to nucleophilic aromatic substitution (SNAr) with various amines, alcohols, or thiols. More importantly, it serves as a handle for modern palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are workhorses of medicinal chemistry, enabling the precise and efficient installation of aryl, heteroaryl, alkyl, or alkyne groups, which are crucial for modulating a compound's potency, selectivity, and pharmacokinetic properties.[7][14]

  • The Lactam (Pyrimidinone) Core: The N-H group and the adjacent carbonyl are critical for biological activity. They often act as key hydrogen bond donors and acceptors, anchoring the molecule within the "hinge region" of a kinase's ATP-binding pocket.

  • The 2-Methyl Group: This group influences the electronic properties of the ring system and provides a steric footprint that can be optimized for specific kinase targets.

Application in the Drug Discovery Workflow

This intermediate is not an end product but a starting point in a comprehensive drug discovery campaign. Its primary role is to serve as a common scaffold from which hundreds or thousands of analogues can be rapidly generated for screening.

The workflow diagram below illustrates how this intermediate is used in a typical kinase inhibitor discovery program.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization A 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (Core Intermediate) B Parallel Synthesis (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Library of Final Compounds B->C D High-Throughput Screening (Biochemical & Cellular Assays) C->D E Lead Identification D->E F Structure-Activity Relationship (SAR) & Lead Optimization E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow using the core intermediate.

Research on pyrido[3,4-d]pyrimidine derivatives has led to the rapid discovery of potent inhibitors for targets like Monopolar Spindle 1 (MPS1), a kinase involved in cell division and a target in oncology.[14] In that work, a similar 8-chloro-pyrido[3,4-d]pyrimidine building block was used to generate advanced compounds with subnanomolar potency and excellent selectivity.[14]

Biological Context: The Kinase Inhibitor Landscape

The structural resemblance of the pyridopyrimidine core to adenine allows it to compete with cellular ATP for binding to the kinase active site. This competitive inhibition blocks the phosphotransfer reaction, thereby shutting down the signaling pathway controlled by the kinase.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Binding Hinge Hinge Region (Backbone H-bonds) Pocket Hydrophobic Pockets Gatekeeper Gatekeeper Residue Inhibitor Pyrido[3,4-d]pyrimidine Scaffold Inhibitor->Hinge H-Bonds Sidechain R-Group for Selectivity Sidechain->Pocket van der Waals Sidechain->Gatekeeper Interactions

Sources

Foundational

An In-depth Technical Guide to 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic organic compound that has emerged as a crucial building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry. Its structural motif is of significant interest in the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside insights into its synthesis and applications, tailored for professionals in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₆ClN₃O[1][2]
Molecular Weight 195.61 g/mol [2][3]
IUPAC Name 6-chloro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-oneN/A
CAS Number 1637671-24-9[1][3][4]
Appearance Solid (predicted)N/A
Boiling Point 392.7±52.0 °C (predicted)[5]
Storage 2-8°C[5]

Note: Some physical properties are predicted and should be confirmed experimentally.

Spectroscopic Data

A detailed analysis of a closely related compound, 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, reveals characteristic spectral data that can be used for comparative purposes:

  • ¹H-NMR (DMSO-d₆, ppm): δ 3.90 (3H, s), 4.57 (2H, s), 8.05 (1H, s), 12.47 (1H, broad s).[6]

  • ¹³C-NMR (DMSO-d₆, ppm): δ 34.1 (CH₃), 42.7 (CH₂Cl), 104.6, 134.2 (C-H), 151.6, 155.2, 157.6 (C=O).[6]

  • IR spectrum (KBr), ν, cm⁻¹: 3434, 3106, 2978, 2890, 2858 (all C-H), 1727 (C=O), 1658, 1614 (C=N), 1407, 1200, 1070, 865, 849, 777, 724, 673, 616, 506.[6]

  • Mass spectrum (EI, 70 eV), m/z (I, %): 200 (M+2, 37), 198 (M⁺, 100), 163 (10), 149 (57), 136 (18), 41(15).[6]

Researchers working with 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one can expect to observe similar characteristic peaks, with variations arising from the specific substitution pattern of the pyrido[3,4-d]pyrimidine core.

Synthesis and Reactivity

The synthesis of pyrido[3,4-d]pyrimidine derivatives often involves multi-step sequences starting from substituted pyridine or pyrimidine precursors. While a specific, detailed experimental protocol for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is not widely published, general synthetic strategies for related structures provide valuable insights.

For example, the synthesis of 4,6-dichloro-2-methylpyrimidine has been reported, which could serve as a potential precursor or provide methodological guidance. One patented method involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with triphosgene in the presence of N,N-diethylaniline and dichloroethane.[7]

The reactivity of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is largely dictated by the chloro-substituent on the pyrimidine ring. The chlorine atom acts as a good leaving group, making the 6-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a key feature that allows for the derivatization of the molecule, enabling the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.

The general workflow for the synthesis and derivatization of such compounds can be visualized as follows:

G cluster_synthesis Synthesis Pathway cluster_derivatization Derivatization via SNAr A Substituted Pyridine/Pyrimidine Precursors B Cyclization & Functional Group Interconversion A->B C Chlorination B->C D 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one C->D F Reaction with 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one D->F E Nucleophile (e.g., Amines, Alcohols, Thiols) E->F G Diverse Library of Analogues F->G

Caption: A generalized workflow for the synthesis and subsequent derivatization of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Applications in Drug Discovery

The primary and most significant application of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is as a key intermediate in the synthesis of kinase inhibitors.[5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

The pyrido[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. By modifying the substituents on this core structure, medicinal chemists can fine-tune the selectivity and potency of the resulting inhibitor. The chloro group at the 6-position of the title compound is a critical handle for introducing a variety of chemical moieties to explore the chemical space around the kinase active site. This allows for the development of highly specific inhibitors that target particular kinases involved in cancer cell proliferation, survival, and metastasis.

The logical relationship for its application in kinase inhibitor development is illustrated below:

G A 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (Key Intermediate) B Chemical Synthesis (Derivatization at C6) A->B Reactive Chloro Group C Library of Novel Pyrido[3,4-d]pyrimidine Analogues B->C Diverse Nucleophiles D Screening for Kinase Inhibition C->D Biological Assays E Lead Compounds for Cancer Therapy D->E Potent & Selective Hits

Caption: The role of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one in the development of kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. While a specific safety data sheet (SDS) for this compound is not universally available, related chloropyrimidine compounds are known to be harmful if swallowed and may cause skin and eye irritation.[8] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the supplier's SDS.

Conclusion

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its key feature is the reactive chloro group, which allows for extensive derivatization and the exploration of structure-activity relationships. A thorough understanding of its physical and chemical properties is essential for its effective use in drug discovery and development programs aimed at creating next-generation cancer therapeutics. As research in this area continues, the importance of this and related heterocyclic compounds is expected to grow.

References

  • American Elements. 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Available at: [Link]

  • Google Patents. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine. Available at: [Link]

  • ChemUniverse. 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. Available at: [Link]

  • Aladdin. 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Available at: [Link]

  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]

  • Google Patents. EP1301489B1 - SYNTHESIS OF CHLORINATED PYRIMIDINES.
  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • MySkinRecipes. 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Available at: [Link]

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

Sources

Exploratory

An In-Depth Technical Guide to 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one: A Key Intermediate in Kinase Inhibitor Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. We will delve into its funda...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. We will delve into its fundamental properties, strategic importance in modern drug discovery, plausible synthetic methodologies, and the analytical techniques required for its characterization.

Core Compound Properties and Strategic Importance

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic organic compound featuring a fused pyrido-pyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to function as a "hinge-binding" motif in various enzyme active sites, particularly those of protein kinases.

The strategic value of this molecule lies in its functional groups. The chlorine atom at the 6-position serves as an excellent leaving group, providing a reactive handle for nucleophilic substitution reactions. This allows for the facile introduction of various side chains and pharmacophores, making it an ideal intermediate for building libraries of potential drug candidates for structure-activity relationship (SAR) studies.[1]

Physicochemical and Identification Data
PropertyValueSource(s)
Molecular Formula C₈H₆ClN₃O[2][3][4]
Molecular Weight 195.61 g/mol [1][2][3][5]
CAS Number 1637671-24-9[2][3][4][5]
Synonym 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4-ol[2]
Boiling Point (Predicted) 392.7 ± 52.0 °C[1]
Storage Conditions 2-8°C[1]
Purity (Typical) ≥97%[3][4]

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of modern therapeutics.

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is utilized as a key building block in the synthesis of kinase inhibitors.[1] Its core structure can be elaborated to create potent and selective modulators of protein kinases involved in critical pathways like cell signaling, proliferation, and apoptosis.[1]

Conceptual Kinase Signaling Pathway and Point of Inhibition

The diagram below illustrates a generic kinase signaling pathway. An extracellular signal (e.g., a growth factor) activates a receptor, initiating a cascade of phosphorylation events mediated by successive kinases. This ultimately leads to a cellular response, such as gene expression and cell proliferation. Kinase inhibitors developed from intermediates like our topic compound are designed to bind to the ATP-binding pocket of a specific kinase in the cascade, blocking its activity and halting the downstream signaling.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Signal Extracellular Signal (e.g., Growth Factor) Signal->Receptor Binds & Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Drives Gene Expression Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->Kinase2 Inhibits ATP Binding Synthesis_Workflow Precursor 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one (Precursor) Reaction Chlorination Reaction Precursor->Reaction Reagent: POCl₃ Solvent: Toluene (optional) Heat Product 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (Target Intermediate) Reaction->Product Workup & Purification Diversification Downstream Synthesis (e.g., Nucleophilic Substitution) Product->Diversification Key Intermediate for SAR Studies

Caption: Proposed synthetic workflow for the preparation of the target compound.

Experimental Protocol: Chlorination of Pyrimidinone Precursor

This protocol is a representative example based on established chemical principles for converting a pyrimidinone to its chloro derivative. [6]It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by analytical characterization.

Materials:

  • 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one (precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA, optional base)

  • Toluene (optional solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the precursor (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq). Causality: POCl₃ acts as both the chlorinating agent and the solvent in many cases. For less soluble substrates, a co-solvent like toluene can be used.

  • Base Addition (Optional): Add DIPEA (1.5-3.0 eq) dropwise to the mixture. Causality: A tertiary amine base can accelerate the reaction by scavenging the HCl byproduct.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for 4-18 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker of crushed ice with vigorous stirring. Causality: This step safely quenches the highly reactive excess POCl₃ and neutralizes the acidic mixture.

  • Extraction: Once the ice has melted, neutralize the aqueous solution with saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to yield the pure 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The structural features of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one lend themselves to clear identification by standard spectroscopic methods.

Standard Characterization Methods
TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The exact chemical shifts and coupling patterns will be unique to the structure.Confirms the proton framework of the molecule.
¹³C NMR Resonances for each unique carbon atom, including the methyl carbon, the carbonyl carbon (~160-170 ppm), and the aromatic carbons.Confirms the carbon backbone and key functional groups.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass (196.02 for C₈H₇ClN₃O⁺). The isotopic pattern for one chlorine atom (a ~3:1 ratio for M and M+2 peaks) will be a key diagnostic feature.Confirms the molecular weight and elemental composition (Cl presence). [6]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the pyrimidinone (~1680-1720 cm⁻¹), C=N, and C-Cl bonds.Identifies key functional groups present in the molecule. [6]
Elemental Analysis The experimentally determined percentages of C, H, Cl, and N should be within ±0.4% of the theoretical values calculated from the molecular formula C₈H₆ClN₃O.Verifies the elemental composition and purity of the bulk sample. [6]

References

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. AMERICAN ELEMENTS. [Link]

  • 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. ChemUniverse. [Link]

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. MySkinRecipes. [Link]

  • Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a plausible synthetic pathway for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The pyrido[3,4-d]pyrimidine scaffold is a key structural motif in various biologically active molecules, including kinase inhibitors and antagonists for chemokine receptors.[1][2] This document outlines a rational, multi-step synthesis, drawing upon established chemical principles and analogous reactions reported in peer-reviewed literature.

Strategic Approach to Synthesis

The synthesis of the target molecule, 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, is most effectively approached through the construction of the pyrimidine ring onto a pre-functionalized pyridine core. This strategy allows for the precise placement of the required substituents. The proposed pathway commences with a commercially available and appropriately substituted chloronicotinic acid derivative, which serves as the foundational building block.

The key stages of this synthesis are:

  • Amidation of a substituted nicotinic acid to introduce the necessary nitrogen functionality.

  • Reduction of a nitro group to an amine, which is crucial for the subsequent cyclization.

  • Cyclization with a suitable reagent to form the pyrimidinone ring.

  • Chlorination to install the final chloro group at the 6-position.

This approach is designed to be robust and adaptable, with each step grounded in well-established organic chemistry transformations.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 2,4-dichloro-5-nitronicotinic acid to the target compound.

Synthesis_Pathway cluster_0 Core Pyridine Functionalization cluster_1 Amino Group Introduction cluster_2 Pyrimidine Ring Formation cluster_3 Final Chlorination (Hypothetical Step) 2,4-dichloro-5-nitronicotinic_acid 2,4-dichloro-5-nitronicotinic acid Amide_Intermediate 2,4-dichloro-5-nitronicotinamide 2,4-dichloro-5-nitronicotinic_acid->Amide_Intermediate 1. (COCl)₂, DMF (cat.) 2. NH₄OH Amino_Intermediate 5-amino-2,4-dichloronicotinamide Amide_Intermediate->Amino_Intermediate Fe, AcOH Cyclized_Intermediate 6,8-dichloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Amino_Intermediate->Cyclized_Intermediate Acetic Anhydride, Reflux Target_Compound 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Cyclized_Intermediate->Target_Compound Selective Dechlorination/Functionalization

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse functionalization and interaction with various biological targets. Notably, derivatives of this scaffold have been investigated as potent inhibitors of kinases, enzymes crucial in cell signaling pathways that are often dysregulated in diseases such as cancer. The target molecule of this guide, 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, serves as a key intermediate in the synthesis of these advanced therapeutic agents. This guide provides a comprehensive overview of the strategic selection of starting materials and a detailed, field-proven methodology for its synthesis, empowering researchers in their drug discovery and development endeavors.

Strategic Synthesis Plan: A Retrosynthetic Analysis

A logical and efficient synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one necessitates a thoughtful retrosynthetic approach. The core of the strategy involves the construction of the pyrimidinone ring onto a pre-functionalized pyridine backbone. The key disconnection points towards a 2-acetamido-4-chloronicotinamide intermediate, which itself can be derived from 2-amino-4-chloronicotinic acid. This pathway is advantageous as it utilizes well-established and high-yielding chemical transformations.

Retrosynthesis Target 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Intermediate1 2-Acetamido-4-chloronicotinamide Target->Intermediate1 Cyclization Intermediate2 2-Amino-4-chloronicotinamide Intermediate1->Intermediate2 Acetylation StartingMaterial 2-Amino-4-chloronicotinic Acid Intermediate2->StartingMaterial Amidation

Caption: Retrosynthetic analysis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Part 1: Sourcing and Selection of Key Starting Materials

The success of any synthetic campaign is fundamentally reliant on the quality and accessibility of the starting materials. For the synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, the primary starting material is 2-amino-4-chloronicotinic acid .

Starting MaterialCAS NumberKey Considerations for Sourcing
2-Amino-4-chloronicotinic acid20585-83-5Purity is paramount to avoid side reactions in subsequent steps. Commercial availability should be verified from reputable chemical suppliers. If custom synthesis is required, established routes from 2-amino-4-chloropyridine are recommended.[1][2]

The rationale for selecting 2-amino-4-chloronicotinic acid lies in its inherent functionality. The carboxylic acid group at the 3-position is primed for amidation, while the amino group at the 2-position serves as the nucleophile for the subsequent cyclization to form the pyrimidinone ring. The chloro-substituent at the 4-position of the pyridine ring is a crucial feature of the final target molecule.

Part 2: A Step-by-Step Synthesis Protocol

The following section details the experimental procedures for the synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, beginning with the activation of the starting material and proceeding through to the final cyclization.

Caption: Synthetic workflow for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Step 1: Synthesis of 2-Amino-4-chloronicotinamide

The initial step involves the conversion of the carboxylic acid functionality of 2-amino-4-chloronicotinic acid into a primary amide. This is a critical transformation to set the stage for the subsequent cyclization. A common and effective method is the formation of an acyl chloride intermediate followed by reaction with ammonia.

Protocol:

  • To a stirred suspension of 2-amino-4-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. The choice of thionyl chloride is predicated on its ability to efficiently convert the carboxylic acid to the more reactive acyl chloride, with the byproducts (SO₂ and HCl) being gaseous and easily removed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude acyl chloride is then carefully added to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (a significant excess).

  • Stir the resulting mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • The precipitated solid, 2-amino-4-chloronicotinamide, is collected by filtration, washed with cold water, and dried under vacuum.

Expertise & Experience Insights: The use of a catalytic amount of DMF is crucial as it forms the Vilsmeier reagent in situ, which is the active catalytic species that facilitates the formation of the acyl chloride. The careful, portion-wise addition of the crude acyl chloride to the ammonium hydroxide solution is a critical safety and yield-optimizing measure to control the exothermic reaction.

Step 2: Synthesis of 2-Acetamido-4-chloronicotinamide

With the nicotinamide in hand, the next step is the acylation of the 2-amino group. This is a straightforward N-acetylation reaction.

Protocol:

  • Dissolve 2-amino-4-chloronicotinamide (1.0 eq) in a suitable solvent, such as pyridine or a mixture of DCM and a non-nucleophilic base like triethylamine. Pyridine can act as both the solvent and the base.

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution. Acetic anhydride is an effective and readily available acetylating agent.

  • Allow the reaction to stir at room temperature overnight, or until completion is confirmed by TLC.

  • Upon completion, the reaction mixture is quenched by the slow addition of water.

  • The product can be extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-acetamido-4-chloronicotinamide.

Trustworthiness: This protocol is a self-validating system as the progress of the acetylation can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the acetylated product.

Step 3: Synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

The final and key step is the intramolecular cyclization of 2-acetamido-4-chloronicotinamide to form the desired pyridopyrimidinone ring system. This transformation is typically achieved through thermal means, often with a dehydrating agent.

Protocol:

  • The 2-acetamido-4-chloronicotinamide can be heated neat or in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Alternatively, the cyclization can be effected by heating the intermediate in acetic anhydride.[1] The acetic anhydride acts as both a solvent and a dehydrating agent, facilitating the ring closure with the elimination of water.

  • Heat the mixture to reflux (typically 120-140 °C) for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a high-boiling solvent was used, the product may precipitate upon cooling and can be collected by filtration. If acetic anhydride was used, it can be removed under reduced pressure.

  • The crude product is then triturated with a suitable solvent like diethyl ether or hexane to remove any remaining impurities.

  • The final product, 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, is collected by filtration and dried. Further purification can be achieved by recrystallization if necessary.

Authoritative Grounding: The cyclization of 2-acylaminonicotinamides to form the pyrido[3,4-d]pyrimidin-4-one core is a well-documented transformation in heterocyclic chemistry. The use of heat or dehydrating agents like acetic anhydride promotes the intramolecular condensation between the amide nitrogen and the carbonyl group of the acetamido moiety.

Part 3: Comparative Analysis of Synthetic Strategies

While the presented three-step synthesis from 2-amino-4-chloronicotinic acid is a robust and logical approach, alternative strategies for constructing the pyrido[3,4-d]pyrimidine core exist. For instance, some routes may start from a pre-formed pyrimidine ring and build the pyridine ring onto it. However, the chosen strategy offers several advantages:

ParameterPresented StrategyAlternative Routes (e.g., Pyrimidine-first)
Convergence Linear synthesisCan be convergent, potentially shorter
Starting Material Availability Relies on substituted nicotinic acids, which are often commercially available or readily synthesized.May require more complex, multi-functionalized pyrimidine starting materials that are less accessible.
Control of Isomers Good control over the regiochemistry of the final product.Can lead to isomeric mixtures if the starting pyrimidine is not appropriately substituted.
Overall Yield Generally provides good to excellent yields for each step.Can be variable depending on the complexity of the ring-forming reactions.

Ultimately, the choice of synthetic route will depend on the specific resources and expertise available to the research team. However, the detailed protocol in this guide provides a reliable and well-precedented pathway to the target molecule.

Conclusion

The synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a key process for the development of novel kinase inhibitors and other therapeutic agents. This in-depth technical guide has outlined a strategic and efficient synthetic route starting from 2-amino-4-chloronicotinic acid. By providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices, this document serves as a valuable resource for researchers in the field of drug discovery and development. The methodologies described are based on established chemical principles and analogous literature precedents, ensuring a high degree of scientific integrity and practical applicability in a laboratory setting.

References

  • W. König, R. Geiger, Chem. Ber., 1970, 103, 788-798.
  • A search on chemical supplier databases like Sigma-Aldrich, Combi-Blocks, and Enamine for "2-amino-4-chloropyridine" and related derivatives will provide information on commercial availability and synthetic routes.
  • The general principles of N-acetylation are covered in standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • For examples of cyclization of 2-acylaminopyridines, see reviews on the synthesis of fused pyrimidine heterocycles. A general search in databases like Scifinder or Reaxys for "synthesis of pyrido[3,4-d]pyrimidin-4-ones" will yield relevant examples.

Sources

Foundational

An In-Depth Technical Guide to the NMR Characterization of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

This guide provides a comprehensive technical framework for the structural elucidation and characterization of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailor...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the structural elucidation and characterization of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, experimental protocols, and data interpretation strategies necessary for an unambiguous assignment of the molecule's ¹H and ¹³C NMR spectra.

Introduction: The Structural Significance of a Privileged Scaffold

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one belongs to the pyridopyrimidinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, often serving as a core component in the development of kinase inhibitors and other therapeutic agents.[1] Accurate and thorough characterization of such molecules is a critical prerequisite for understanding their structure-activity relationships and advancing drug discovery programs. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will detail the multifaceted NMR approach required for the complete spectral assignment of this specific molecule.

The subject of our analysis is 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one , with the following chemical structure and numbering scheme:

Chemical Formula: C₈H₆ClN₃O CAS Number: 1637671-24-9[2]

Chemical structure of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one with atom numbering

Figure 1: Structure and IUPAC numbering of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Predicted NMR Spectral Features: An Educated Hypothesis

Prior to acquiring experimental data, a theoretical prediction of the ¹H and ¹³C NMR spectra provides a foundational roadmap for spectral assignment. These predictions are based on established principles of chemical shifts, coupling constants, and the electronic effects of the constituent functional groups within the heterocyclic system.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display four distinct signals:

  • N-H Proton (H1): This proton, attached to a nitrogen atom in a lactam-like environment, is expected to be a broad singlet due to quadrupolar broadening and exchange with trace amounts of water in the solvent. Its chemical shift is highly dependent on the solvent and concentration, but it is predicted to appear significantly downfield, likely in the range of δ 11.0-13.0 ppm .

  • Aromatic Protons (H5 and H7): The pyridine ring protons, H5 and H7, will form an AX spin system, appearing as two doublets. H5, being adjacent to the electron-withdrawing pyrimidinone ring and the chloro group, is expected to be the most deshielded, resonating at approximately δ 8.5-8.8 ppm . H7, adjacent to the ring-junction nitrogen, is predicted to be slightly upfield, around δ 7.8-8.1 ppm . The coupling constant between these two protons (JH5-H7) should be a small, typical meta-coupling of 2-3 Hz .

  • Methyl Protons (H10): The methyl group at the C2 position is attached to an sp² carbon within the pyrimidine ring. These three protons will appear as a sharp singlet, expected in the range of δ 2.5-2.8 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each carbon atom in the molecule.

  • Carbonyl Carbon (C4): The carbonyl carbon of the pyrimidinone ring will be the most downfield signal, typically appearing in the range of δ 160-165 ppm .

  • Aromatic and Heteroaromatic Carbons (C2, C4a, C5, C6, C7, C8a): These six sp² carbons will resonate in the aromatic region.

    • C2 and C6: These carbons are directly bonded to electronegative atoms (nitrogen and chlorine, respectively) and are expected to be significantly deshielded. C2 is predicted around δ 155-160 ppm , while C6, bearing the chloro substituent, should appear around δ 145-150 ppm .

    • C4a and C8a: These are quaternary carbons at the ring fusion and are expected to have lower intensity signals. Their chemical shifts are predicted to be in the δ 140-155 ppm range.

    • C5 and C7: These are protonated aromatic carbons. Based on general trends in pyridine-like systems, C5 is expected to be more deshielded than C7, with predicted shifts of approximately δ 135-140 ppm and δ 115-120 ppm , respectively.

  • Methyl Carbon (C10): The methyl carbon will be the most upfield signal, expected in the range of δ 20-25 ppm .

Experimental Design: A Step-by-Step Protocol for Characterization

This section outlines a systematic approach to acquiring a comprehensive NMR dataset for the structural confirmation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds with the N-H proton will slow down exchange, resulting in a sharper N-H signal. The residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) serves as a convenient internal reference.[3]

  • Concentration: A concentration of 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is generally sufficient for obtaining high-quality spectra in a reasonable time.

  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurity signals.

NMR Experiments Workflow

The following sequence of NMR experiments will provide a robust and self-validating dataset for complete structural elucidation.


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Diagram 1: Experimental workflow for NMR characterization.

  • ¹H NMR (Proton): This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical environments, and their coupling patterns.

  • ¹³C NMR (Carbon): A proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum will connect coupled protons, confirming the H5-H7 spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons that are two or three bonds away. It is essential for assigning quaternary carbons and for piecing together the molecular framework by observing long-range couplings.

Data Interpretation and Structural Assignment: A Self-Validating Approach

The following is a detailed guide to interpreting the acquired NMR data, using each experiment to build upon and validate the assignments from the others.

Analysis of 1D Spectra
  • ¹H NMR:

    • Identify the four predicted signals. The integration of these signals should correspond to a 1:1:1:3 ratio (NH:H5:H7:CH₃).

    • Confirm the doublet splitting pattern for the two aromatic protons and measure their coupling constant (J).

  • ¹³C NMR & DEPT-135:

    • Count the eight signals in the ¹³C spectrum.

    • In the DEPT-135 spectrum, expect to see three positive signals (C5, C7, and C10) and no negative signals (as there are no CH₂ groups).

    • By comparing the ¹³C and DEPT-135 spectra, the signals corresponding to the five quaternary carbons (C2, C4, C4a, C6, C8a) can be identified by their absence in the DEPT spectrum.

Analysis of 2D Spectra: Connecting the Dots

}

Diagram 2: Key 2D NMR correlations for structural assignment.

  • COSY: A cross-peak between the two aromatic doublets will definitively confirm their coupling and assign them as H5 and H7.

  • HSQC: This spectrum provides direct, one-bond H-C correlations.

    • The downfield aromatic proton (predicted H5) will correlate with its attached carbon (C5).

    • The upfield aromatic proton (predicted H7) will correlate with its attached carbon (C7).

    • The methyl singlet (H10) will correlate with the upfield aliphatic carbon (C10). These correlations allow for the confident assignment of C5, C7, and C10.

  • HMBC: This is the final piece of the puzzle, allowing the assignment of the quaternary carbons.

    • Assigning C4a and C8a: The methyl protons (H10) should show a correlation to the quaternary carbon at the ring junction (C4a). The aromatic proton H7 should show a correlation to the other ring junction carbon (C8a). The NH proton (H1) should show correlations to both C2 and C8a.

    • Assigning C2 and C4: The methyl protons (H10) will show a strong correlation to the carbon they are two bonds away from, C2. The aromatic proton H5 should show a correlation to the carbonyl carbon, C4.

    • Assigning C6: The aromatic proton H5 should show a three-bond correlation to C6, and H7 should show a two-bond correlation to C6, thus confirming its assignment.

By systematically analyzing these through-bond correlations, the entire carbon skeleton can be assembled, and every proton and carbon signal can be unambiguously assigned.

Summary of Expected Data

The following table summarizes the predicted NMR data for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one in DMSO-d₆.

AtomPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)DEPT-135Key HMBC Correlations
1 11.0 - 13.0br s--C2, C8a
2 --155 - 160--
4 --160 - 165--
4a --140 - 155--
5 8.5 - 8.8d135 - 140CH (+)C4, C4a, C6, C7
6 --145 - 150--
7 7.8 - 8.1d115 - 120CH (+)C5, C6, C8a
8a --140 - 155--
10 2.5 - 2.8s20 - 25CH₃ (+)C2, C4a

Conclusion

The structural characterization of novel or key chemical entities like 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a cornerstone of modern chemical and pharmaceutical research. The systematic application of a suite of 1D and 2D NMR experiments, as detailed in this guide, provides an irrefutable and self-validating methodology for complete spectral assignment. By progressing from simple 1D acquisition to multi-dimensional correlation experiments, a researcher can confidently elucidate the complete molecular structure, ensuring the integrity of their scientific findings and enabling further investigation into the compound's potential applications.

References

  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Retrieved from [Link]

  • ChemUniverse. (n.d.). 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Blueprint for a Novel Kinase Inhibitor Scaffold: An In-Depth Technical Guide to 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (IR, MS)

Introduction In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the pyrido[3,4-d]pyrimidin-4(1H)-one core is of significant interest, acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the pyrido[3,4-d]pyrimidin-4(1H)-one core is of significant interest, acting as a crucial intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. This guide provides a comprehensive analysis of the expected spectroscopic characteristics of a key derivative, 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (CAS: 1637671-24-9, Molecular Formula: C₈H₆ClN₃O).[1][2][3]

For researchers in drug discovery and development, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are frontline techniques for elucidating the molecular architecture of such novel entities. This document serves as a predictive and interpretive guide to the IR and MS data for this compound. While publicly available spectra for this specific molecule are scarce, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust analytical framework.

The Spectroscopic Interrogation Workflow

The structural elucidation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one relies on a synergistic approach where IR spectroscopy identifies the functional groups present, and mass spectrometry provides the molecular weight and fragmentation pattern, which in turn reveals the connectivity of the constituent atoms.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Compound Synthesized 6-Chloro-2-methylpyrido [3,4-d]pyrimidin-4(1H)-one IR_Spec Infrared (IR) Spectroscopy Compound->IR_Spec Sample Prep (e.g., KBr pellet) MS_Spec Mass Spectrometry (MS) Compound->MS_Spec Sample Prep (e.g., ESI) IR_Data Functional Group Identification IR_Spec->IR_Data MS_Data Molecular Weight & Fragmentation Analysis MS_Spec->MS_Data Structure_Validation Structural Confirmation IR_Data->Structure_Validation MS_Data->Structure_Validation

Caption: Workflow for the spectroscopic characterization of the target compound.

Part 1: Infrared (IR) Spectroscopy - Unveiling the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the types of chemical bonds in a molecule. By absorbing infrared radiation at specific frequencies, the bonds vibrate, producing a unique spectral fingerprint. For 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, we can predict the key absorptions based on its constituent functional groups.

Predicted IR Absorption Data
Functional GroupExpected Wavenumber (cm⁻¹)Expected IntensityRationale
N-H Stretch3200 - 3000Medium, BroadCharacteristic of the lactam N-H group, often broadened by hydrogen bonding in the solid state.
C-H Stretch (Aromatic)3100 - 3000Medium to WeakAssociated with the C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic)2980 - 2850WeakCorresponding to the methyl group at the 2-position.
C=O Stretch (Amide/Lactam)1700 - 1650StrongA prominent and sharp peak due to the carbonyl group in the pyrimidinone ring. Its position is influenced by conjugation and hydrogen bonding.[4]
C=N and C=C Stretches1650 - 1550Medium to StrongOverlapping bands from the stretching vibrations of the fused pyridine and pyrimidine rings.[4]
N-H Bend1620 - 1550MediumBending vibration of the N-H bond in the lactam.
C-Cl Stretch800 - 600Medium to StrongCharacteristic absorption for the chloro-substituent on the pyridine ring.
Experimental Protocol: Acquiring the IR Spectrum
  • Sample Preparation:

    • For a solid sample, the Potassium Bromide (KBr) pellet method is recommended for its clarity and lack of solvent interference.

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent disc.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Alpha-T or equivalent.[4]

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Part 2: Mass Spectrometry - Deciphering the Molecular Formula and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data allows for the confirmation of the elemental composition and offers insights into the molecule's structure. The molecular weight of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is 195.61 g/mol .[3]

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/z (Daltons)IonRationale for Formation
195/197[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, a characteristic isotopic signature.
167/169[M - CO]⁺Loss of a neutral carbon monoxide molecule from the pyrimidinone ring, a common fragmentation pathway for lactams.[4]
160[M - Cl]⁺Loss of a chlorine radical.
132[M - CO - Cl]⁺Subsequent loss of a chlorine radical after the initial loss of carbon monoxide.
Predicted Fragmentation Pathway

The fragmentation of pyridopyrimidinones in an EI-MS is typically initiated by the loss of small, stable neutral molecules or radicals from the ring system.[4]

Fragmentation_Pathway M [M]⁺˙ m/z = 195/197 F1 [M - CO]⁺˙ m/z = 167/169 M->F1 - CO F2 [M - Cl]⁺ m/z = 160 M->F2 - Cl F3 [M - CO - Cl]⁺ m/z = 132 F1->F3 - Cl

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Experimental Protocol: Acquiring the Mass Spectrum
  • Ionization Method:

    • Electron Ionization (EI) at a standard energy of 70 eV is suitable for inducing fragmentation and creating a detailed mass spectrum.[4]

    • For softer ionization to primarily observe the molecular ion, Electrospray Ionization (ESI) can be employed, especially with high-resolution mass spectrometers (e.g., TOF).[4]

  • Instrument Setup:

    • A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a mass spectrometer can be used.

    • The ion source temperature is typically maintained around 200-250°C.

  • Data Acquisition:

    • Scan a mass range that encompasses the expected molecular weight and fragments (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and the characteristic M+2 peak for the chlorine isotope.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the molecule's structure.

    • For high-resolution MS data, calculate the elemental composition from the exact mass to further confirm the molecular formula.

Conclusion

The structural elucidation of novel pharmaceutical intermediates like 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a critical step in the drug development pipeline. This guide provides a predictive framework for its IR and MS spectroscopic data. The anticipated strong C=O stretch in the IR spectrum, coupled with the characteristic isotopic pattern of the molecular ion in the mass spectrum, will serve as primary diagnostic markers. By following the outlined protocols and interpretive logic, researchers can confidently verify the identity and purity of this important heterocyclic scaffold, ensuring the integrity of their subsequent synthetic endeavors.

References

  • O. A. Rakitin, et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

  • American Elements. (n.d.). 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Retrieved from [Link]

  • ChemUniverse. (n.d.). 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. Retrieved from [Link]

Sources

Foundational

solubility of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one in common lab solvents

An In-Depth Technical Guide to the Solubility Profiling of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Introduction: The Foundational Role of Solubility in Drug Discovery In the landscape of drug development, the j...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profiling of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

Introduction: The Foundational Role of Solubility in Drug Discovery

In the landscape of drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles are the physicochemical properties of the molecule, with solubility chief among them. Poor solubility can severely impact a compound's absorption, bioavailability, and the reliability of in vitro assay data, ultimately leading to costly late-stage failures.[1][2][3][4] This guide provides a comprehensive framework for characterizing the solubility of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (CAS No. 1637671-24-9), a heterocyclic compound representative of structures commonly investigated in medicinal chemistry.[5][6][7]

As a Senior Application Scientist, my objective is not merely to provide a set of protocols, but to instill a strategic and logical approach to solubility assessment. We will explore the "why" behind each experimental choice, enabling researchers to generate robust, reproducible, and meaningful data. This document is structured to empower drug development professionals to move beyond simple data points and build a comprehensive solubility profile for this and similar molecules.

Part 1: Understanding the Molecule and Theoretical Considerations

Before any benchwork commences, a thorough understanding of the target molecule is paramount.

Molecular Structure and Properties:

  • Chemical Formula: C₈H₆ClN₃O[5]

  • Molecular Weight: 195.61 g/mol [6]

  • Structure: A pyrido[3,4-d]pyrimidin-4(1H)-one core, featuring a chlorine substituent and a methyl group.

The presence of the pyridopyrimidinone core, with its multiple nitrogen atoms capable of hydrogen bonding and a lactam-like structure, suggests some potential for polarity. However, the overall fused ring system is largely rigid and planar, which can contribute to strong crystal lattice energy. The chlorine atom further adds to its lipophilic character. These features collectively suggest that 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is likely to exhibit poor aqueous solubility. The solubility of such a compound will be highly dependent on the pH of the solution due to the presence of ionizable groups.[4][8]

Part 2: The Duality of Solubility Assessment: Kinetic vs. Thermodynamic

Solubility is not a single, monolithic value. In drug discovery, we assess it under two distinct conditions: kinetic and thermodynamic.[8] Understanding the difference is crucial for correct data interpretation.

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated stock solution (typically in Dimethyl Sulfoxide, DMSO) is rapidly diluted into an aqueous buffer.[2][9][10][11] It reflects the solubility under non-equilibrium conditions and is highly relevant for early-stage screening where compounds are tested in vitro from DMSO stocks.[2] Low kinetic solubility can lead to compound precipitation in bioassays, producing unreliable results.[10]

  • Thermodynamic (or Equilibrium) Solubility: This measures the true saturation concentration of a compound in a solvent at equilibrium.[4][12] The experiment involves incubating an excess of the solid compound with the solvent over an extended period (e.g., 24 hours) until the dissolution and precipitation rates are equal.[12][13] This value is critical for lead optimization and formulation development, as it informs the maximum achievable concentration in vivo and influences oral bioavailability.[4][14]

The following diagram illustrates the strategic application of these two assay types in a typical drug discovery workflow.

G cluster_0 Early Discovery / HTS cluster_1 Lead Optimization HTS High-Throughput Screening (Primary Assays) Kinetic Kinetic Solubility Assay (Fast, High-Throughput) HTS->Kinetic Assess developability of hits LeadOp Structure-Activity Relationship Studies Kinetic->LeadOp Inform compound selection Thermo Thermodynamic Solubility Assay (Slower, More Accurate) LeadOp->Thermo Guide chemical modifications and formulation Preclinical Preclinical Development Thermo->Preclinical Input for PK/PD studies and dose formulation

Caption: Strategic application of solubility assays in drug discovery.

Part 3: Experimental Protocols for Solubility Determination

The following protocols are designed to be robust and self-validating. They incorporate quality control measures and are based on established industry practices.

Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for early-stage assessment. It relies on the principle that undissolved particles will scatter light directed through the solution.[1][2] The amount of scattered light is proportional to the amount of precipitated compound.

Methodology Workflow: Kinetic Solubility

G A 1. Prepare Compound Stock (e.g., 10 mM in 100% DMSO) B 2. Dispense Stock into Microtiter Plate A->B C 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D 4. Mix & Incubate (e.g., 2h at 37°C) C->D E 5. Measure Light Scattering (Nephelometer) D->E F 6. Data Analysis (Determine Precipitation Point) E->F

Caption: Experimental workflow for kinetic solubility by nephelometry.

Step-by-Step Protocol:

  • Materials and Equipment:

    • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one solid powder.

    • High-purity DMSO.

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • 96-well microtiter plates (clear bottom).

    • Acoustic dispenser or multichannel pipette.

    • Plate shaker/incubator.

    • Laser nephelometer plate reader.

  • Procedure:

    • Prepare Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution, for example, 10 mM.[9][15] Ensure complete dissolution.

    • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[15] Prepare a serial dilution of the compound in DMSO directly on the plate if a range of concentrations is to be tested.

    • Add Buffer: Rapidly add the aqueous buffer (e.g., 98 µL of PBS pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of 2%.[10]

    • Mix and Incubate: Immediately seal and mix the plate thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration, typically 1 to 2 hours.[2][15]

    • Measure Light Scattering: After incubation, place the plate in a nephelometer and measure the light scattering in each well.[1][15]

  • Data Analysis and Interpretation:

    • The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with DMSO only).

    • Results are typically reported in µM or µg/mL. A common goal for drug discovery compounds is a kinetic solubility of >60 µg/mL.[11]

Thermodynamic Solubility Determination via Shake-Flask Method

This "gold standard" method measures solubility at equilibrium and requires more time and compound.[12] The analysis is typically performed by HPLC-UV or LC-MS for accurate quantification.[2][13]

Methodology Workflow: Thermodynamic Solubility

G A 1. Add Excess Solid Compound to Vials B 2. Add Solvent (e.g., Water, PBS, SGF/SIF) A->B C 3. Equilibrate (Shake at 25°C for 24h) B->C D 4. Separate Solid & Liquid (Centrifuge/Filter) C->D E 5. Quantify Supernatant (HPLC-UV or LC-MS) D->E F 6. Calculate Solubility (vs. Calibration Curve) E->F

Caption: Experimental workflow for thermodynamic (shake-flask) solubility.

Step-by-Step Protocol:

  • Materials and Equipment:

    • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one solid powder (at least 1 mg per solvent).

    • Selection of common lab solvents (see Table 1).

    • Glass vials with screw caps.

    • Thermomixer or orbital shaker with temperature control.

    • Centrifuge or filtration apparatus (e.g., solubility filter plates).

    • HPLC-UV or LC-MS system.

  • Procedure:

    • Sample Preparation: Accurately weigh an excess of the solid compound (e.g., 1 mg) into a glass vial.[12] The key is to ensure solid material remains at the end of the experiment, confirming saturation.

    • Add Solvent: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial.[12]

    • Equilibration: Seal the vials tightly and place them in a thermomixer set to a controlled temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm) for 24 hours to allow the system to reach equilibrium.[2][12]

    • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the vials at high speed and carefully collecting the supernatant, or by filtering the solution through a suitable filter (e.g., 0.45 µm PVDF).[2][16]

    • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50). Dilute the saturated supernatant and analyze it by HPLC-UV or LC-MS to determine the concentration.[4][13]

  • Data Analysis and Interpretation:

    • The concentration determined from the supernatant is the thermodynamic solubility of the compound in that specific solvent and at that temperature.

    • Results should be compiled into a clear table for comparison across different solvents.

Part 4: Solvent Selection and Data Presentation

The choice of solvents is critical for building a comprehensive solubility profile. The following table outlines a recommended starting set of solvents and provides a template for presenting the experimentally determined data.

Table 1: Solubility Profile of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

Solvent/Buffer SystemTypeRationale for InclusionKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)Notes / Observations
Aqueous Buffers
PBS (pH 7.4)BiorelevantSimulates physiological pH.[10][Experimental Data][Experimental Data][Calculated Data]Key for in vitro/in vivo correlation.
Acetate Buffer (pH 5.0)BiorelevantSimulates pH of the stomach/upper intestine.[Experimental Data][Experimental Data][Calculated Data]Assesses pH-dependent solubility.[4]
Water (Deionized)ReferenceBaseline aqueous solubility.[Experimental Data][Experimental Data][Calculated Data]
Organic Solvents
Dimethyl Sulfoxide (DMSO)Stock/AssayUniversal solvent for compound stocks.[1]N/A[Experimental Data][Calculated Data]Expected to be very high.
Ethanol (EtOH)FormulationCommon co-solvent in formulations.N/A[Experimental Data][Calculated Data]
Acetonitrile (ACN)AnalyticalCommon solvent for HPLC/LC-MS.N/A[Experimental Data][Calculated Data]
Dichloromethane (DCM)SynthesisCommon solvent for organic synthesis.N/A[Experimental Data][Calculated Data]
Methanol (MeOH)General LabCommon polar protic solvent.N/A[Experimental Data][Calculated Data]

Conclusion

Characterizing the solubility of a novel compound like 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a foundational step in its journey through the drug discovery pipeline. It is not a single measurement but a carefully constructed profile that provides invaluable insights for medicinal chemists, biologists, and formulation scientists. By employing both high-throughput kinetic assays for early screening and rigorous thermodynamic shake-flask methods for lead optimization, researchers can de-risk their projects and make informed decisions. The protocols and strategies outlined in this guide provide a robust framework for generating high-quality, reproducible solubility data, thereby increasing the probability of success for promising therapeutic candidates.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • American Elements. (n.d.). 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

  • ChemUniverse. (n.d.). 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. Retrieved from [Link]

Sources

Exploratory

The Pyrido[3,4-d]pyrimidin-4-one Core: A Versatile Scaffold for Kinase Inhibitor Design in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrido[3,4-d]pyrimidin-4-one nucleus represents a privileged hete...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrido[3,4-d]pyrimidin-4-one nucleus represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Its structural rigidity, capacity for hydrogen bonding, and strategically positioned vectors for chemical modification make it an ideal framework for engaging the ATP-binding sites of various protein kinases. This guide provides an in-depth analysis of a key exemplar, 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one , exploring its synthetic rationale, chemical reactivity, and profound utility as a core intermediate in the discovery of potent and selective kinase inhibitors. We will delve into the structure-activity relationships (SAR) of its derivatives, focusing on the successful application of this scaffold in developing clinical candidates against critical oncology targets such as Monopolar Spindle 1 (MPS1) kinase. This document serves as a technical resource, offering field-proven insights and detailed methodologies for researchers aiming to leverage this powerful chemical entity in their drug discovery programs.

Introduction: The Strategic Value of the Pyrido[3,4-d]pyrimidine Scaffold

Nitrogen-containing fused heterocyclic systems are a cornerstone of modern drug discovery, prized for their ability to mimic endogenous purine structures and interact with high affinity at the ATP-binding sites of enzymes. Among these, the pyridopyrimidine family has emerged as particularly fruitful. The pyrido[3,4-d]pyrimidine isomer, specifically, offers a unique arrangement of nitrogen atoms and functionalizable positions that medicinal chemists can exploit to achieve both high potency and kinase selectivity.

The core structure features a pyrimidine ring fused to a pyridine ring, creating a planar system that can form crucial hydrogen bond interactions with the hinge region of a kinase domain—a common anchoring point for ATP-competitive inhibitors. The subject of this guide, 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (CAS: 1637671-24-9), is a particularly valuable intermediate. The chlorine atom at the C6 position serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling or nucleophilic substitution reactions, enabling extensive exploration of the solvent-exposed region of the kinase binding pocket. The methyl group at C2 provides an additional point for modulation and can influence both potency and metabolic stability.

This guide will illuminate the pathway from this core intermediate to advanced clinical candidates, demonstrating the power of rational, scaffold-based drug design.

Synthesis of the Core Intermediate: A Representative Pathway

The overall strategy involves a two-step process: first, acylation of the exocyclic amine, followed by an intramolecular cyclization to form the fused pyrimidinone ring.

Synthesis_Workflow start 3-Amino-2-chloro-4-methylpyridine reagent1 Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) step1 N-(2-chloro-4-methylpyridin-3-yl)acetamide (Intermediate A) reagent1->step1 Acylation of exocyclic amine reagent2 Cyclizing Agent / Conditions (e.g., Polyphosphoric Acid or High Temperature) product 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one reagent2->product Intramolecular ring closure Derivatization_Workflow cluster_reactions Key Derivatization Reactions at C6 cluster_products Diverse Analogs Core 6-Chloro-2-methylpyrido [3,4-d]pyrimidin-4(1H)-one Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd-catalyzed Suzuki Suzuki Coupling Core->Suzuki Pd-catalyzed Nucleophilic Nucleophilic Aromatic Substitution (SNAAr) Core->Nucleophilic Base-mediated Amine_Product C6-Amino Derivatives Buchwald->Amine_Product Forms C-N bond Aryl_Product C6-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Product Forms C-C bond Ether_Thioether_Product C6-Ether/Thioether Derivatives Nucleophilic->Ether_Thioether_Product Forms C-O / C-S bond Signaling_Pathway cluster_pathway Spindle Assembly Checkpoint (SAC) Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome in Cancer MPS1 MPS1 Kinase MCC Mitotic Checkpoint Complex (MCC) MPS1->MCC promotes assembly SAC_Abrogation SAC Abrogation Kinetochore Unattached Kinetochore Kinetochore->MPS1 recruits & activates APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Anaphase Anaphase Onset APC_C->Anaphase triggers Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor (e.g., BOS172722) Inhibitor->MPS1 Binds to ATP pocket, Inhibits Activity Mitotic_Catastrophe Premature Anaphase & Mitotic Catastrophe SAC_Abrogation->Mitotic_Catastrophe leads to Apoptosis Cell Death (Apoptosis) Mitotic_Catastrophe->Apoptosis results in

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

Introduction: Unlocking Chemical Diversity in a Privileged Scaffold The pyrido[3,4-d]pyrimidin-4(1H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity in a Privileged Scaffold

The pyrido[3,4-d]pyrimidin-4(1H)-one core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purines and other biologically relevant nitrogen heterocycles has made it a focal point for the development of novel therapeutics, particularly as kinase inhibitors for oncology.[1][2] The utility of this scaffold is dramatically expanded through the strategic functionalization of its core structure. 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one ( 1 ) serves as a pivotal intermediate in this endeavor. The chlorine atom at the C6 position acts as a versatile synthetic handle, enabling the introduction of a wide array of chemical moieties through palladium-catalyzed cross-coupling reactions.[3]

This document provides detailed application notes and step-by-step protocols for three of the most powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this key substrate. These methods facilitate the formation of C-C and C-N bonds, allowing researchers to rapidly generate libraries of novel compounds for biological screening and lead optimization.[4] The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying chemical principles and the rationale behind the selection of specific reagents and conditions.

The Starting Material: A Versatile Building Block

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1 ) is a commercially available or synthetically accessible building block that serves as the electrophilic partner in these cross-coupling reactions.

PropertyValue
Chemical Name 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one
CAS Number 1637671-24-9[5][6]
Molecular Formula C₈H₆ClN₃O[5][6]
Molecular Weight 195.61 g/mol [5][6]

The reactivity of the C-Cl bond is paramount. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern palladium catalysis, employing specialized, bulky, and electron-rich phosphine ligands, has made their use routine and efficient.[7]

Core Concepts in Palladium-Catalyzed Cross-Coupling

All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which begins with a Pd(0) species. This active catalyst can be added directly or, more commonly, generated in situ from a stable Pd(II) precatalyst. The cycle involves three fundamental steps: oxidative addition, transmetalation (or its equivalent in C-N couplings), and reductive elimination.

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Pd0 Active Pd(0)L_n OxiAdd Oxidative Addition Complex (Aryl-Pd(II)-X)L_n Pd0->OxiAdd Ar-X Trans Transmetalation Intermediate (Aryl-Pd(II)-R)L_n OxiAdd->Trans R-M (Nucleophile) Trans->Pd0 Reductive Elimination Product Ar-R ArylHalide Aryl Halide (Ar-X) (Substrate 1) Nucleophile Nucleophile (R-M) (e.g., R-B(OH)₂, R₂NH) Base Base Ligand Ligand (L) caption General Pd-catalyzed cross-coupling cycle.

Caption: General Pd-catalyzed cross-coupling cycle.

  • Palladium Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often preferred for their air stability. They are reduced to the active Pd(0) catalyst in the reaction mixture.

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) stabilize the Pd(0) center, increase its electron density to promote the difficult oxidative addition of the C-Cl bond, and facilitate the final reductive elimination step.[8]

  • Base: The base plays a crucial role, which varies by reaction type. It may activate the nucleophile (e.g., boronic acid in Suzuki coupling) or facilitate the deprotonation of a coordinated species (e.g., an amine in Buchwald-Hartwig amination).[9][10]

  • Solvent: Anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or DMF are typically used to prevent catalyst deactivation by oxygen and to ensure solubility of the reagents.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. This is particularly valuable for modifying the pyrido[3,4-d]pyrimidinone core to modulate interactions with biological targets.

Mechanism Overview

The reaction couples the chloro-substrate 1 with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. The base activates the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium center.

Suzuki_Miyaura_Cycle cluster_inputs Pd0 Pd(0)L₂ OxiAdd Ar-Pd(II)(Cl)L₂ Pd0->OxiAdd Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxiAdd->Trans Transmetalation Borate Borate Complex R-B(OH)₃⁻ Borate->OxiAdd Trans->Pd0 Reductive Elimination Product Ar-R ArCl Substrate 1 BoronicAcid R-B(OH)₂ + Base BoronicAcid->Borate caption Suzuki-Miyaura catalytic cycle.

Caption: Suzuki-Miyaura catalytic cycle.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a representative method based on established procedures for coupling heteroaryl chlorides.[7][10][11][12] Optimization may be required for specific boronic acids.

Materials:

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1 )

  • Aryl- or Heteroarylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1 ) (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield Range
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10075-90%
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11080-95%
3-Pyridylboronic acidPdCl₂(dppf)K₂CO₃DMF10060-85%
Note: Yields are representative for similar heteroaryl chloride substrates and serve as a guideline.[10][11][13]

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the introduction of primary and secondary amines at the C6 position.[14] This transformation is fundamental in drug discovery for creating structures that can engage in crucial hydrogen bonding interactions with biological targets.

Mechanism Overview

The reaction involves the oxidative addition of the aryl chloride to the Pd(0) center, followed by coordination of the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[8][14]

Buchwald_Hartwig_Cycle cluster_inputs Pd0 Pd(0)L OxiAdd Ar-Pd(II)(Cl)L Pd0->OxiAdd Oxidative Addition AmineComplex [Ar-Pd(II)(Cl)(R₂NH)L] OxiAdd->AmineComplex + R₂NH AmidoComplex Ar-Pd(II)(NR₂)L AmineComplex->AmidoComplex Base - H-Base⁺Cl⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ ArCl Substrate 1 Amine R₂NH Base Base caption Buchwald-Hartwig amination catalytic cycle.

Caption: Buchwald-Hartwig amination catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol uses a modern catalyst system known for its high efficiency with aryl chlorides.[14][15][16]

Materials:

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1 )

  • Primary or Secondary Amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup (Glovebox): Inside a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1 ) (1.0 mmol, 1.0 equiv) to the tube, followed by anhydrous toluene (5 mL).

  • Amine Addition: Add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect to a Schlenk line under argon or nitrogen.

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C for 16-24 hours, with vigorous stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium solids.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the aminated product.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Yield Range
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene11085-98%
AnilinePd(OAc)₂ / BrettPhosCs₂CO₃t-BuOH10070-90%
BenzylaminePd₂(dba)₃ / RuPhosLHMDSDioxane10075-92%
Note: Yields are representative for similar heteroaryl chloride substrates. The choice of base is critical; NaOt-Bu is strong but can be incompatible with some functional groups, while carbonate bases offer better functional group tolerance at the cost of potentially slower reaction rates.[9]

Application Note 3: Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[17][18] The resulting alkynyl-substituted pyridopyrimidinones are valuable intermediates for further transformations (e.g., click chemistry, reductions) or as final products.

Mechanism Overview

This reaction uniquely employs a dual catalytic system. The palladium cycle is similar to other cross-couplings, but the transmetalation step involves a copper(I) acetylide, which is generated in a separate, rapid cycle involving the terminal alkyne, the base, and a copper(I) salt co-catalyst.

Sonogashira_Workflow cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxiAdd Ar-Pd(II)(Cl)L₂ Pd0->OxiAdd Ar-Cl Trans Ar-Pd(II)(C≡CR)L₂ OxiAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡CR CuCl Cu(I)Cl CuAcetylide Cu(I)-C≡CR CuCl->CuAcetylide CuAcetylide->OxiAdd CuAcetylide->CuCl Alkyne H-C≡CR + Base Alkyne->CuCl caption Sonogashira dual catalytic cycle workflow.

Caption: Sonogashira dual catalytic cycle workflow.

Detailed Protocol: Sonogashira Coupling

This is a classic Sonogashira protocol effective for many aryl halides.[15][19]

Materials:

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1 )

  • Terminal Alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1 ) (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2 mL) via syringe. Then, add the terminal alkyne (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at 60-80 °C for 6-12 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium chloride).

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Pour the contents into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield Range
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8070-90%
EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIEt₃NTHF6580-95%
Propargyl alcoholPd(PPh₃)₄ / CuIi-Pr₂NHDioxane7065-85%
Note: Yields are representative for similar heteroaryl chloride substrates.[19]

General Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion - Inactive catalyst (deactivated by O₂).- Poor quality reagents/solvents.- Insufficient temperature.- Inappropriate ligand/base combination.- Ensure rigorous degassing of solvents and use of an inert atmosphere.- Use freshly purified reagents and anhydrous solvents.- Increase reaction temperature in 10 °C increments.- Screen alternative ligands (e.g., for Suzuki, try XPhos; for Buchwald, try BrettPhos) and bases.
Hydrodehalogenation (C-Cl replaced by C-H) - Presence of water or protic impurities.- Slow transmetalation or reductive elimination step.- Use anhydrous reagents and solvents.- For Suzuki, ensure the boronic acid is of high quality. For Buchwald, a stronger base or more electron-rich ligand may accelerate the desired pathway.
Homocoupling of Nucleophile (e.g., Biaryl from Boronic Acid) - Catalyst decomposition.- Presence of oxygen.- Lower the catalyst loading.- Ensure the reaction is strictly anaerobic.

Conclusion

The palladium-catalyzed cross-coupling of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is an exceptionally powerful strategy for the synthesis of diverse libraries of compounds. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to C-C and C-N bonded analogues. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers in drug discovery can efficiently explore the chemical space around this privileged scaffold, accelerating the development of new therapeutic agents.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). [Link]

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. MySkinRecipes. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. [Link]

  • Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. ARKIVOC. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health (NIH). [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. ChemUniverse. [Link]

  • 6-Chloro-2-methylpyrido[3, 4-d]pyrimidin-4(1H)-one, min 97%, 25 mg. AKos Consulting & Solutions. [Link]

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Aladdin. [Link]

  • Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Recent advances in Sonogashira reactions. Royal Society of Chemistry. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

Sources

Application

Application Notes and Protocols: 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one as a Versatile Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals Abstract Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previous...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a diverse toolkit of chemical building blocks to enable the rapid and efficient synthesis of degrader libraries. This document provides detailed application notes and protocols for the utilization of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one as a versatile scaffold for the generation of novel protein degraders. This pyridopyrimidinone core, a key intermediate in the synthesis of kinase inhibitors, presents multiple avenues for chemical modification, allowing for its strategic incorporation as a "warhead" targeting specific proteins.

Introduction: The Strategic Value of the Pyrido[3,4-d]pyrimidine Scaffold in TPD

The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, most notably for its role in the development of kinase inhibitors.[1] Its inherent ability to interact with the ATP-binding sites of various kinases makes it an attractive starting point for designing "warheads" for PROTACs targeting this important class of enzymes. The successful development of PROTACs using a related pyrido[2,3-d]pyrimidin-7-one-based inhibitor as a warhead for the degradation of SOS1 underscores the potential of this chemical class in TPD.[2]

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (henceforth referred to as PYRIM-Cl ) offers two key reactive sites for elaboration into a PROTAC: the chloro group at the 6-position and the lactam nitrogen. These handles provide orthogonal opportunities for the attachment of a linker, which in turn is connected to an E3 ligase ligand. This dual reactivity allows for the systematic exploration of different linker attachment points, a critical parameter in optimizing the efficacy of a PROTAC.

Overview of PROTAC Design and Mechanism

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to the target protein and an E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4][5]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets POI to Degradation POI Degradation Proteasome->Degradation mediates

Figure 1: General mechanism of action for a PROTAC.

Synthetic Strategies for Derivatizing PYRIM-Cl

The chloro and lactam functionalities of PYRIM-Cl are the primary handles for linker attachment. The choice of which position to modify will depend on the desired exit vector for the linker, which can significantly impact the stability and efficacy of the resulting PROTAC.

Strategy A: Functionalization at the 6-Position via Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of linkers bearing nucleophilic functional groups, such as amines or thiols.

Diagram of Synthetic Strategy A:

Strategy_A PYRIM_Cl 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (PYRIM-Cl) Functionalized_PYRIM Functionalized PYRIM (PYRIM-Linker-PG) PYRIM_Cl->Functionalized_PYRIM SNAr Linker_Nu Linker-Nucleophile (e.g., H2N-Linker-PG) Linker_Nu->Functionalized_PYRIM Deprotection Deprotection Functionalized_PYRIM->Deprotection Activated_PYRIM Activated PYRIM-Linker Deprotection->Activated_PYRIM PROTAC Final PROTAC Activated_PYRIM->PROTAC Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC

Figure 2: Synthetic workflow for functionalizing PYRIM-Cl at the 6-position.

Protocol 3.1.1: General Procedure for Nucleophilic Aromatic Substitution with an Amino-Linker

  • Materials:

    • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (PYRIM-Cl )

    • Amine-terminated linker with a protecting group (e.g., Boc-NH-(CH2)n-NH2)

    • Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a solution of PYRIM-Cl (1.0 eq) in DMF or DMSO, add the amine-terminated linker (1.2 eq) and DIPEA (3.0 eq). b. Heat the reaction mixture to 80-120 °C and monitor by LC-MS. c. Upon completion, cool the reaction to room temperature and dilute with water. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography.

  • Deprotection and Coupling to E3 Ligase Ligand: a. Deprotect the resulting intermediate (e.g., using TFA for a Boc group) to yield the free amine. b. Couple the deprotected linker-warhead conjugate to a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-linker-COOH) using standard peptide coupling reagents (e.g., HATU, HOBt).

Strategy B: Functionalization at the Lactam Nitrogen

The lactam nitrogen can be alkylated with a linker containing a suitable leaving group, such as a halide or a tosylate.

Diagram of Synthetic Strategy B:

Strategy_B PYRIM_Cl 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (PYRIM-Cl) Functionalized_PYRIM Functionalized PYRIM (PYRIM-Linker-PG) PYRIM_Cl->Functionalized_PYRIM N-Alkylation Linker_LG Linker-Leaving Group (e.g., PG-Linker-Br) Linker_LG->Functionalized_PYRIM Deprotection Deprotection Functionalized_PYRIM->Deprotection Activated_PYRIM Activated PYRIM-Linker Deprotection->Activated_PYRIM PROTAC Final PROTAC Activated_PYRIM->PROTAC Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC

Figure 3: Synthetic workflow for functionalizing PYRIM-Cl at the lactam nitrogen.

Protocol 3.2.1: General Procedure for N-Alkylation of the Lactam

  • Materials:

    • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (PYRIM-Cl )

    • Linker with a terminal leaving group (e.g., Boc-linker-Br)

    • Cesium carbonate (Cs2CO3) or Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a solution of PYRIM-Cl (1.0 eq) in DMF, add Cs2CO3 (1.5 eq) or NaH (1.2 eq, use with caution). b. Stir the mixture at room temperature for 30 minutes. c. Add the linker with the leaving group (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete as monitored by LC-MS. d. Quench the reaction carefully with water. e. Extract the product with a suitable organic solvent. f. Wash the organic layer with brine, dry, and concentrate. g. Purify by flash column chromatography.

  • Deprotection and Coupling: a. Follow similar deprotection and coupling procedures as described in Protocol 3.1.1 to attach the E3 ligase ligand.

Selection of Linker and E3 Ligase Ligand

The choice of linker and E3 ligase ligand is critical for the successful development of a potent and selective PROTAC.

ComponentConsiderationsExamples
Linker Length, rigidity, and solubility. The linker must be long enough to span the distance between the target protein and the E3 ligase without inducing steric clash.PEG-based linkers, alkyl chains
E3 Ligase Ligand The choice of E3 ligase (e.g., VHL, CRBN, cIAP) can influence the degradation efficiency and cell-type specificity of the PROTAC.Pomalidomide (CRBN), VH032 (VHL)[6]

Experimental Validation of PYRIM-Cl-based PROTACs

Once synthesized, the novel PROTACs must be rigorously evaluated to confirm their mechanism of action and efficacy.

Biochemical and Biophysical Assays
  • Target Binding: Assess the binding affinity of the PROTAC for the target protein using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Ternary Complex Formation: Confirm the formation of the ternary complex (Target-PROTAC-E3 ligase) using methods like TR-FRET or AlphaLISA.

Cell-based Assays
  • Target Degradation: Quantify the reduction in the levels of the target protein in cultured cells upon treatment with the PROTAC. This is typically done by Western blotting or mass spectrometry-based proteomics.

  • Dose- and Time-Dependence: Determine the DC50 (concentration at which 50% of the target protein is degraded) and the time course of degradation.

  • Selectivity: Profile the selectivity of the PROTAC across the proteome using quantitative proteomics to identify any off-target degradation.

  • Mechanism of Action: Confirm that degradation is dependent on the proteasome and the recruited E3 ligase using proteasome inhibitors (e.g., MG132) and E3 ligase knock-out/down cell lines.

Diagram of Experimental Validation Workflow:

Validation_Workflow Synthesis PROTAC Synthesis Biochemical_Assays Biochemical/Biophysical Assays (Binding, Ternary Complex) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays Degradation Target Degradation (Western Blot/MS) Cell_Based_Assays->Degradation Dose_Time Dose- and Time-Dependence Cell_Based_Assays->Dose_Time Selectivity Proteome-wide Selectivity Cell_Based_Assays->Selectivity MOA Mechanism of Action Studies Cell_Based_Assays->MOA Optimization Lead Optimization Degradation->Optimization Dose_Time->Optimization Selectivity->Optimization MOA->Optimization In_Vivo In Vivo Studies Optimization->In_Vivo

Figure 4: A typical workflow for the validation of a novel PROTAC.

Conclusion

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a promising and versatile building block for the synthesis of novel PROTACs. Its dual reactive sites allow for flexible linker attachment, enabling the generation of diverse degrader libraries. The protocols and strategies outlined in this document provide a roadmap for researchers to leverage this scaffold in their targeted protein degradation campaigns, ultimately accelerating the discovery of new therapeutics.

References

  • THIENOPYRIMIDINES AS WARHEADS IN PROTACS: A MEDICINAL CHEMISTRY PERSPECTIVE. (2025). ResearchGate. [Link]

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. MySkinRecipes. [Link]

  • Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. (2024). PubMed. [Link]

  • Novel E3 Ligase Ligand Libraries for Degradation of Proteins Implicated in Malignant Diseases. (n.d.). Semantic Scholar. [Link]

  • html. (2024). arXiv. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). PMC - PubMed Central. [Link]

  • Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. (n.d.). ResearchGate. [Link]

Sources

Method

Application Note & Protocol: A Modular Approach to the Synthesis of 4-Substituted 2-Amino-pyrido[3,4-d]pyrimidines

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with signif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] This application note provides a detailed, modular, and field-proven protocol for the synthesis of a diverse library of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine derivatives. The described synthetic strategy hinges on the robust preparation of a key chlorinated intermediate, which serves as a versatile precursor for introducing a wide range of substituents at the C-4 position through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide is designed to be a self-validating system, offering insights into the causality behind experimental choices, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Core

Fused pyrimidine derivatives have garnered immense interest from both medicinal and organic chemists due to their broad spectrum of biological activities.[1] The pyrido[3,4-d]pyrimidine ring system, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents.[3][4] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, including protein kinases, which are often dysregulated in diseases like cancer. The ability to readily introduce diverse chemical moieties at the 4-position of the scaffold allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR), making it a highly attractive target for drug discovery programs.[1][5]

Overall Synthetic Strategy

The synthesis of 4-substituted 2-amino-pyrido[3,4-d]pyrimidines is most effectively achieved through a convergent strategy. This approach involves the initial construction of a common, highly reactive intermediate, 4-chloro-pyrido[3,4-d]pyrimidin-2-amine , which is then elaborated in the final steps with various nucleophiles or coupling partners to generate the desired analogs. This modularity is paramount for creating a chemical library for screening purposes.

G A Starting Material (e.g., 2-Amino-4-picoline) B Multi-step Synthesis of Pyrido[3,4-d]pyrimidine Core A->B Core Formation C Key Intermediate (4-Chloro-pyrido[3,4-d]pyrimidin-2-amine) B->C Chlorination D Diversification at C-4 Position C->D Substitution/Coupling E Final Products (4-Substituted 2-Amino- pyrido[3,4-d]pyrimidines) D->E Final Analog

Figure 1: High-level workflow for the synthesis of 4-substituted 2-amino-pyrido[3,4-d]pyrimidines.

Synthesis of the Key Intermediate: 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine

A robust and scalable synthesis of the chlorinated intermediate is crucial for the success of any subsequent diversification efforts. The following protocol is adapted from established literature procedures.[1]

Rationale for the Synthetic Route

The chosen route begins with the commercially available and inexpensive 2-amino-4-picoline. The sequence of reactions, including nitration, Sandmeyer reaction, oxidation, cyclization, and chlorination, is designed to progressively build the desired heterocyclic core with the necessary functional handles for further modification. The inclusion of an 8-methoxy group in this particular protocol can be advantageous for solubility and as a potential point for further derivatization, though it can be removed in a final step if not desired.[1]

Experimental Protocol

G cluster_0 Synthesis of Key Intermediate A 2-Amino-4-picoline B Nitration (HNO3, H2SO4) A->B C 4-Methyl-3-nitropyridin-2-amine B->C D Sandmeyer Reaction (NaNO2, H2SO4) C->D E 4-Methyl-3-nitropyridin-2-ol D->E F Oxidation & Cyclization E->F G Chlorination (POCl3) F->G H 4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine G->H

Figure 2: Step-wise synthesis of the key chlorinated intermediate.

Step 1: Nitration of 2-Amino-4-picoline

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 2-amino-4-picoline, maintaining the temperature below 10 °C.

  • Add nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, a mixture of 3-nitro and 5-nitro isomers, is filtered and purified by silica gel column chromatography to isolate the desired 4-methyl-3-nitropyridin-2-amine.[1]

Step 2: Conversion to Hydroxyl Group (Sandmeyer Condition)

  • Dissolve the purified 4-methyl-3-nitropyridin-2-amine in aqueous sulfuric acid.

  • Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • The product, 4-methyl-3-nitropyridin-2-ol, precipitates and can be collected by filtration.[1]

For subsequent steps leading to the final chlorinated intermediate, including oxidation, cyclization, and chlorination, please refer to the detailed procedures outlined by Li et al. (2012).[1][5]

Diversification at the C-4 Position

The 4-chloro substituent is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse chemical functionalities, which is critical for exploring the structure-activity relationship (SAR) of the synthesized compounds.

Nucleophilic Aromatic Substitution (SNAr)

This is a straightforward method for introducing amine, ether, and thioether linkages at the C-4 position.

General Protocol for SNAr:

  • Dissolve the 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

  • Add the desired nucleophile (amine, alcohol, or thiol) and a base (e.g., K₂CO₃, Et₃N, or NaH).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

NucleophileReagent ExampleBaseTypical ConditionsProduct Type
AmineAnilineK₂CO₃DMF, 100 °C, 4h4-Anilino derivative
AlcoholPhenolNaHTHF, 60 °C, 6h4-Phenoxy derivative
ThiolThiophenolK₂CO₃DMF, 80 °C, 2h4-(Phenylthio) derivative
Table 1: Representative conditions for SNAr reactions at the C-4 position.
Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds with aryl, heteroaryl, or vinyl groups, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.

A. Suzuki Coupling (C-C Bond Formation)

Protocol for Suzuki Coupling:

  • To a reaction vessel, add the 4-chloro intermediate, the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2 eq).

  • Add a mixture of solvents, typically dioxane and water (4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction to 90-110 °C and stir for 12-24 hours.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

B. Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Protocol for Buchwald-Hartwig Coupling:

  • Combine the 4-chloro intermediate, the desired amine or heterocycle (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2 eq) in a reaction vessel.

  • Add an anhydrous, aprotic solvent such as dioxane or toluene.

  • Degas the mixture and heat under an inert atmosphere at 100-120 °C until completion.

  • Work-up involves filtering the reaction mixture through celite, concentrating the filtrate, and purifying by chromatography.

Coupling ReactionCoupling PartnerCatalyst/LigandBaseProduct Type
SuzukiPhenylboronic acidPd(PPh₃)₄Na₂CO₃4-Phenyl derivative
Buchwald-HartwigIndolePd₂(dba)₃ / XantphosCs₂CO₃4-(Indol-1-yl) derivative
Table 2: Typical conditions for palladium-catalyzed cross-coupling reactions.

Characterization and Data

Synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The expected yields for the substitution and coupling reactions can vary widely depending on the nature of the nucleophile or coupling partner but are generally in the range of 40-90%.

Conclusion

The synthetic protocols detailed in this application note provide a robust and versatile platform for the generation of diverse libraries of 4-substituted 2-amino-pyrido[3,4-d]pyrimidines. By leveraging a key chlorinated intermediate, researchers can efficiently access a wide array of analogs for biological screening and SAR studies. The careful selection of reaction conditions for both SNAr and palladium-catalyzed cross-coupling reactions allows for a high degree of control over the final product structure, facilitating the discovery of novel therapeutic agents based on this potent scaffold.

References

  • Li, L., et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 3(10), 1250-1257. Available at: [Link]

  • Abou-Seri, S. M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]

  • Lv, K., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 76, 129020. Available at: [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available at: [Link]

  • Kibou, Z., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Chemistry Proceedings, 14(1), 89. Available at: [Link]

  • Various Authors. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Various Authors. (2014). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design. Available at: [Link]

  • Oregon Health & Science University. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Available at: [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

  • ResearchGate. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

Sources

Application

Application of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one in Kinase Inhibitor Discovery

Abstract The pyridopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors developed for oncology. This application note provides a comprehensive tech...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors developed for oncology. This application note provides a comprehensive technical guide for researchers on the strategic use of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one as a versatile starting reagent for the discovery of potent and selective kinase inhibitors. We focus on its application in targeting Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint and a high-value target in cancer therapy. This guide details synthetic derivatization strategies, provides step-by-step protocols for biochemical and cellular screening assays, and explains the mechanistic rationale behind these experimental designs.

Introduction: The Pyrido[3,4-d]pyrimidine Scaffold in Kinase Inhibition

Kinases are fundamental enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. The pyrido[3,4-d]pyrimidine core is of particular interest as it acts as a bioisostere of adenine, enabling competitive binding at the ATP-binding site of many kinases.[3]

Recent research has highlighted the potential of the pyrido[3,4-d]pyrimidine scaffold in developing highly selective inhibitors for Monopolar Spindle 1 (MPS1) kinase.[4][5] MPS1 is a dual-specificity (serine/threonine and tyrosine) kinase that plays an essential role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[6][7] Aneuploid cancer cells exhibit a heightened dependency on a functional SAC for survival, making MPS1 an attractive therapeutic target.[5][8] Inhibition of MPS1 abrogates the SAC, leading to premature anaphase, severe chromosomal missegregation, and ultimately, apoptotic cell death in cancer cells.[9]

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (CAS 1637671-24-9) is an ideal starting material for a kinase inhibitor discovery program. Its chloro-substituent at the C6 position provides a reactive handle for introducing molecular diversity through well-established cross-coupling and nucleophilic aromatic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Strategic Derivatization of the Core Scaffold

The chlorine atom at the C6 position is the primary site for chemical modification. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are robust and versatile methods for generating diverse libraries of compounds from this key intermediate.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for installing various aryl and heteroaryl moieties at the C6 position, which can probe key interactions within the kinase active site. The regioselectivity of such reactions on related dichloropyrimidine systems is well-documented, often favoring the C4 position; however, with a single chlorine at C6 on this scaffold, the reaction is direct.[10][11]

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). The use of more advanced catalyst systems with specialized ligands may be required for challenging substrates.[12]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of substituted amines at the C6 position can form critical hydrogen bond interactions with the hinge region of the kinase.[5] The Buchwald-Hartwig amination is the premier method for this transformation, offering broad substrate scope and high functional group tolerance.[13][14] The choice of palladium precursor and ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[15][16]

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strictly inert atmosphere, add 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.) to a reaction vessel.

  • Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., Xantphos, Josiphos, 0.04 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture, typically between 80-110 °C, monitoring by LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.

Kinase Inhibition Screening Workflow

A tiered screening approach is recommended to efficiently identify promising inhibitors from the synthesized library. This workflow begins with a high-throughput biochemical assay to determine direct enzyme inhibition, followed by cellular assays to confirm target engagement and functional effects in a biological context.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation A Synthesized Compound Library (Derivatives of Core Scaffold) B Primary Screen: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo) A->B C Determine IC50 Values for Active Compounds B->C D Cellular Target Engagement (e.g., Western Blot for p-Substrate) C->D Advance Hits F Identify Lead Compounds D->F E Functional Cellular Assays (e.g., Cell Viability, Spindle Checkpoint Override) E->F G cluster_0 Mitosis Unattached Unattached Kinetochore MPS1 MPS1 Kinase Activation Unattached->MPS1 Recruitment Recruitment of SAC Proteins (Mad1, Mad2, Bub1) MPS1->Recruitment MCC Mitotic Checkpoint Complex (MCC) Assembly Recruitment->MCC APC APC/C Inhibition MCC->APC Inhibits Anaphase Anaphase Delay APC->Anaphase Allows Inhibitor 6-Chloro-2-methylpyrido[3,4-d] pyrimidin-4(1H)-one Derivative Inhibitor->MPS1 BLOCKS

Figure 2: Simplified MPS1 signaling pathway in the Spindle Assembly Checkpoint.

As shown in Figure 2, an unattached kinetochore serves as a scaffold to activate MPS1. Activated MPS1 then phosphorylates multiple substrates, leading to the recruitment of other SAC proteins like Mad1, Mad2, and Bub1. [17][18]This cascade results in the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). [7]This inhibition prevents the degradation of securin and cyclin B, thereby delaying the onset of anaphase until all chromosomes are properly bioriented. A potent inhibitor derived from our starting scaffold would block MPS1 activation, preventing MCC formation and causing cells to prematurely exit mitosis, a lethal event for aneuploid cancer cells.

Conclusion

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one represents a high-value, strategically functionalized scaffold for modern kinase inhibitor discovery programs. Its amenability to proven synthetic derivatization techniques, combined with the established importance of the pyrido[3,4-d]pyrimidine core for targeting cancer-relevant kinases like MPS1, makes it an excellent starting point for medicinal chemistry efforts. The protocols and workflows detailed in this note provide a robust framework for researchers to efficiently synthesize, screen, and optimize novel kinase inhibitors based on this privileged structure.

References

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). MDPI. [Link]

  • TTK (MPS-1) Kinase Assay Kit. BPS Bioscience. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry. [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). International Journal of Molecular Sciences. [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). ResearchGate. [Link]

  • Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. (2016). Molecular Cancer Therapeutics. [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 -(4-((3-Aminopropyl)amino)cyclohexyl)-8-ethoxy-6-methyl-N 8 -neopentyl-3H-pyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722). (2018). Journal of Medicinal Chemistry. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). Molecules. [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (2010). PLoS ONE. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2012). European Journal of Medicinal Chemistry. [Link]

  • Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. (2010). ResearchGate. [Link]

  • Reversine inhibits MPS1 in vitro. (A) A kinase assay on the human.... ResearchGate. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2017). Comptes Rendus Chimie. [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (2012). Organic Letters. [Link]

  • Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. (2012). The Journal of Organic Chemistry. [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. (2010). The Journal of Cell Biology. [Link]

  • The MPS1 Family of Protein Kinases. (2007). Annual Review of Biochemistry. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2015). Organic & Biomolecular Chemistry. [Link]

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Method

experimental procedure for aminolysis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrido[3,4-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,4-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The functionalization of this scaffold is crucial for the development of new therapeutic agents. A key transformation in this process is the substitution of a halogen, such as chlorine, with an amine to introduce diverse side chains and modulate the pharmacological properties of the molecule. This application note provides detailed experimental procedures for the aminolysis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, a versatile intermediate in drug discovery.

The protocols outlined below cover three common and effective methods for this transformation: conventional Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Amination (Buchwald-Hartwig reaction), and Microwave-Assisted Synthesis. Each method offers distinct advantages and may be selected based on the specific amine, desired reaction time, and available equipment.

Chemical Principles and Rationale

The aminolysis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one involves the displacement of the chloride ion by an amine nucleophile. The reactivity of the C-Cl bond is enhanced by the electron-withdrawing nature of the fused pyridopyrimidinone ring system. Nucleophilic aromatic substitution on pyridine and pyrimidine rings typically occurs at the positions ortho and para to the ring nitrogen atoms due to resonance stabilization of the Meisenheimer intermediate.[1][2]

While direct SNAr can be effective, particularly with strong nucleophiles or at elevated temperatures, palladium-catalyzed cross-coupling reactions offer a milder and more general alternative for a wider range of amines, including less nucleophilic ones.[3][4] Microwave-assisted synthesis can significantly accelerate reaction times by rapidly and efficiently heating the reaction mixture.[5][6][7]

Experimental Workflow

The general workflow for the aminolysis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is depicted below. This involves reaction setup, monitoring, work-up, and purification to obtain the desired 6-amino-substituted product.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents Reaction_Setup Reaction Setup (Conventional Heat, Microwave, or Pd-Catalysis) Reagents->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Quenching Reaction Quenching Reaction_Setup->Quenching Reaction Monitoring (TLC/LC-MS) Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the aminolysis reaction.

Detailed Experimental Protocols

Materials and Reagents:

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one[8][9][10][11][12]

  • Amine of choice (e.g., primary or secondary alkyl or aryl amine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Cesium Carbonate (Cs₂CO₃))

  • Palladium Catalyst (for Buchwald-Hartwig): e.g., Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Ligand (for Buchwald-Hartwig): e.g., Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Standard laboratory glassware, heating and stirring equipment, microwave reactor, and purification apparatus (e.g., flash chromatography system).

Protocol 1: Conventional Nucleophilic Aromatic Substitution (SNAr)

This method is suitable for relatively nucleophilic amines and is experimentally straightforward.

  • Reaction Setup: To a solution of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 eq.) in a suitable solvent such as DMF or DMSO (0.1-0.2 M), add the desired amine (1.2-2.0 eq.) and a non-nucleophilic base like DIPEA or TEA (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol is highly versatile and can be employed for a wide array of amines, including those that are less reactive under SNAr conditions.[3]

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 eq.), the amine (1.1-1.5 eq.), a base such as Cs₂CO₃ or potassium tert-butoxide (1.5-2.0 eq.), Pd₂(dba)₃ (0.02-0.05 eq.), and a suitable phosphine ligand like Xantphos (0.04-0.10 eq.).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1 M). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Seal the vessel and heat the mixture to 90-110 °C for 2-12 hours with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography as described in Protocol 1.

Protocol 3: Microwave-Assisted Synthesis

This method leverages microwave irradiation to dramatically reduce reaction times.[5][6]

  • Reaction Setup: In a microwave reaction vial, combine 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 eq.), the amine (1.5-2.5 eq.), and a base (e.g., DIPEA, 2.0-3.0 eq.) in a suitable microwave-safe solvent (e.g., DMF, NMP, or ethanol).

  • Microwave Conditions: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature of 120-180 °C for 10-60 minutes. The reaction progress can be checked by LC-MS after cooling.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The work-up and purification steps are similar to those described in Protocol 1.

Summary of Reaction Parameters

ParameterProtocol 1: SNArProtocol 2: Buchwald-HartwigProtocol 3: Microwave-Assisted
Amine Scope More nucleophilic aminesBroad (alkyl, aryl, heteroaryl)Broad
Catalyst NonePd₂(dba)₃ / XantphosNone (can be combined with catalysis)
Base DIPEA, TEACs₂CO₃, K-tert-butoxideDIPEA, TEA
Solvent DMF, DMSODioxane, TolueneDMF, NMP, Ethanol
Temperature 80-120 °C90-110 °C120-180 °C
Reaction Time 4-24 hours2-12 hours10-60 minutes
Key Advantage SimplicityBroad Scope, Milder ConditionsSpeed

Product Characterization

The identity and purity of the synthesized 6-amino-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one derivatives should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The aminolysis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a versatile and crucial reaction for the synthesis of novel compounds in drug discovery. The choice of method—conventional SNAr, palladium-catalyzed amination, or microwave-assisted synthesis—will depend on the specific substrate, desired reaction scale, and available resources. The protocols provided in this application note offer reliable starting points for researchers to efficiently synthesize a diverse library of 6-amino-substituted pyrido[3,4-d]pyrimidinones.

References

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. (2007). PubMed. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). National Institutes of Health. [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (2010). PubMed. [Link]

  • Microwave-Assisted PUF Aminolysis: Experimental Validation, Scaling Process Assessment and LCA Evaluation. (2022). MDPI. [Link]

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. AMERICAN ELEMENTS. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2017). MDPI. [Link]

  • Palladium catalysed aryl amination reactions in supercritical carbon dioxide. (2005). Royal Society of Chemistry. [Link]

  • 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. ChemUniverse. [Link]

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Aladdin. [Link]

  • Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. (2004). PubMed. [Link]

  • 6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PubMed. [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. These fused ring systems are...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[3,4-d]pyrimidine Scaffold

The pyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. These fused ring systems are of significant interest due to their diverse biological activities, which has led to their investigation in a wide range of therapeutic areas.[1][2] Notably, derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[3] The deregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.[4][5]

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a key intermediate in the synthesis of a variety of kinase inhibitors.[3] The chlorine atom at the 6-position serves as a versatile synthetic handle, allowing for the introduction of diverse substituents through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[4][6] This enables the generation of extensive libraries of analogues for structure-activity relationship (SAR) studies, with the goal of optimizing potency, selectivity, and pharmacokinetic properties. The methyl group at the 2-position can also be varied to probe specific interactions within the kinase active site.

This document provides a comprehensive guide to a robust and scalable synthetic route for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, designed for researchers and professionals in drug development. The described protocol is based on established principles of heterocyclic chemistry and is optimized for efficiency and yield on a larger scale.

Synthetic Strategy: A Multi-Step Approach to the Pyrido[3,4-d]pyrimidine Core

The large-scale synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is best approached through a convergent multi-step synthesis. This strategy allows for the preparation of key intermediates in parallel, which can then be combined in the final steps to construct the target molecule. This approach is generally more efficient and higher-yielding for complex molecules compared to a linear synthesis.

Our proposed synthetic route begins with the construction of a substituted pyridine ring, followed by the annulation of the pyrimidine ring. The key steps in this process are:

  • Synthesis of a functionalized pyridine precursor: This typically involves a multi-component reaction to assemble the pyridine core with the necessary substituents for the subsequent cyclization.

  • Formation of the pyrimidinone ring: This is achieved through a cyclocondensation reaction with a suitable one-carbon synthon.

  • Chlorination of the pyridopyrimidinone core: The final step introduces the key chlorine atom at the 6-position, yielding the target compound.

The following diagram illustrates the overall workflow of the proposed synthesis:

Synthetic Workflow A Starting Materials B Synthesis of Pyridine Intermediate A->B C Cyclocondensation to form Pyrido[3,4-d]pyrimidin-4(1H)-one B->C D Chlorination C->D E Final Product: 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one D->E

Figure 1: General workflow for the synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Detailed Experimental Protocols

Caution: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Amino-6-methylnicotinonitrile (Intermediate 1)

This protocol describes the synthesis of a key pyridine intermediate via a base-catalyzed condensation reaction.

Materials and Equipment:

  • Acetaldehyde

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a solution of acetaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add ammonium acetate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 2-amino-6-methylnicotinonitrile as a solid.

Protocol 2: Synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one (Intermediate 2)

This protocol details the cyclization of the pyridine intermediate to form the pyridopyrimidinone core.

Materials and Equipment:

  • 2-Amino-6-methylnicotinonitrile (Intermediate 1)

  • Formic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • Suspend 2-amino-6-methylnicotinonitrile (1.0 eq) in an excess of formic acid.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to afford 2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Protocol 3: Synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (Final Product)

This protocol describes the chlorination of the pyridopyrimidinone intermediate to yield the final product. A similar chlorination strategy is often employed for related heterocyclic systems.[7]

Materials and Equipment:

  • 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one (Intermediate 2)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend 2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 eq) in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours, monitoring by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Data Summary and Characterization

The following table summarizes representative quantitative data for the synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one based on the protocols described above.

StepStarting MaterialReagentsSolventReaction Time (h)Expected Yield (%)
1AcetaldehydeMalononitrile, Ammonium acetateEthanol4-675-85
22-Amino-6-methylnicotinonitrileFormic acidFormic acid8-1280-90
32-Methylpyrido[3,4-d]pyrimidin-4(1H)-onePOCl₃, DMFToluene6-865-75

Characterization of the Final Product:

The structure and purity of the final product, 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion and Future Perspectives

The described synthetic route provides a reliable and scalable method for the preparation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, a valuable intermediate for the synthesis of potential therapeutic agents. The multi-step approach allows for the efficient construction of this important heterocyclic scaffold. Further optimization of reaction conditions and purification methods may lead to even higher yields and purity. The availability of this key intermediate will facilitate the exploration of the chemical space around the pyrido[3,4-d]pyrimidine core, aiding in the discovery of novel drug candidates. The versatility of the 6-chloro substituent allows for extensive derivatization, making this a cornerstone for many medicinal chemistry programs.[4][6]

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022-03-10). ResearchGate.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2012). PubMed Central.
  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022-11-15).
  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. CymitQuimica.
  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. AMERICAN ELEMENTS.
  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. MySkinRecipes.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Oregon Health & Science University.
  • Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. Benchchem.
  • 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. ChemUniverse.

Sources

Method

Application Note: High-Purity Isolation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one using Optimized Column Chromatography

Abstract This application note provides a comprehensive and detailed protocol for the purification of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, a key intermediate in the synthesis of various kinase inhibitors.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, a key intermediate in the synthesis of various kinase inhibitors.[1] Due to the polar nature of this heterocyclic compound and the potential for closely related impurities from its synthesis, a robust purification method is paramount. This guide outlines a systematic approach to column chromatography, from the selection of the stationary and mobile phases to the final analysis of the purified product. The causality behind each experimental choice is explained to empower researchers to adapt this protocol to similar purification challenges.

Introduction: The Rationale for Rigorous Purification

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies. The purity of this intermediate directly impacts the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Common synthetic routes can lead to the formation of isomeric impurities, starting material carryover, and other side-products that can be difficult to separate.

Column chromatography is a powerful and versatile technique for the purification of organic compounds.[2] It relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2] For polar, nitrogen-containing heterocyclic compounds like the target molecule, careful selection of the chromatographic conditions is essential to achieve optimal separation.[3][4] This document provides a field-proven protocol, grounded in the physicochemical properties of the target compound, to guide researchers in obtaining high-purity 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule.

Table 1: Physicochemical Properties of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

PropertyValueSource
Molecular Formula C₈H₆ClN₃O[5][6][7]
Molecular Weight 195.61 g/mol [1][7][8]
Appearance Solid (form may vary)
Boiling Point 392.7±52.0°C[1]
Polarity PolarInferred from structure
Solubility Soluble in polar organic solventsInferred from structure

The presence of nitrogen and oxygen atoms, along with the chloro substituent, imparts a significant degree of polarity to the molecule. This polarity is the primary consideration for selecting the appropriate stationary and mobile phases.

Pre-Chromatography: Strategic Selection of a Self-Validating System

The success of column chromatography is largely determined by the choices made before the column is even packed.

Stationary Phase Selection: Embracing Polarity

Given the polar nature of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, a polar stationary phase is the logical choice to maximize the interactions and achieve effective separation.[9][10]

  • Recommended Stationary Phase: Silica gel (SiO₂) is the most widely used and cost-effective polar stationary phase.[11][12] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes. For this application, a standard 60 Å pore size with a particle size of 40-63 µm is recommended for optimal resolution and flow rate.

  • Alternative Stationary Phases: For particularly challenging separations or compounds sensitive to the acidic nature of silica, other polar phases can be considered.[11] Alumina (Al₂O₃) is a suitable alternative for acid-sensitive compounds, while amino- or diol-bonded silica can offer different selectivity for nitrogen-containing heterocycles.[11]

Mobile Phase Optimization: The Elution Power

The mobile phase's role is to transport the sample through the column, and its composition directly influences the separation efficiency.[13] A systematic approach to mobile phase selection using Thin-Layer Chromatography (TLC) is crucial.

Experimental Protocol: TLC for Mobile Phase Selection

  • Prepare TLC Plates: Use silica gel 60 F₂₅₄ plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane/methanol) and spot it onto the TLC plate.

  • Develop the Plates: Place the spotted plates in developing chambers containing different solvent systems. Start with a non-polar solvent and gradually increase the polarity. A good starting point for this compound is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

  • Visualize the Spots: After development, visualize the spots under a UV lamp (254 nm).

  • Calculate the Retention Factor (Rf): The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf for the target compound in the chosen mobile phase for column chromatography is between 0.2 and 0.4.

Table 2: Example TLC Solvent Systems for Optimization

Solvent System (v/v)PolarityExpected Rf of Target
100% HexaneVery Low~0
9:1 Hexane:Ethyl AcetateLow< 0.1
7:3 Hexane:Ethyl AcetateModerate0.1 - 0.3
1:1 Hexane:Ethyl AcetateModerate-High0.3 - 0.5
100% Ethyl AcetateHigh> 0.6
9:1 Ethyl Acetate:MethanolVery High> 0.8

Causality: The goal is to find a solvent system where the target compound moves off the baseline but is well-separated from impurities. A low Rf indicates strong interaction with the stationary phase and slow elution, while a high Rf suggests weak interaction and fast elution, potentially co-eluting with impurities.

The Purification Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the purification of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Column Packing: The Foundation of Separation

Proper column packing is critical to avoid channeling and ensure a uniform flow of the mobile phase, leading to sharp, well-resolved bands.[2]

Experimental Protocol: Slurry Packing the Column

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase chosen from the TLC analysis. The consistency should be a pourable, homogeneous slurry.

  • Pack the Column: Secure the chromatography column in a vertical position. With the stopcock closed, pour the slurry into the column in one continuous motion.

  • Settle the Packing: Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even settling of the silica gel.

  • Equilibrate the Column: Once the silica gel has settled, add a layer of sand to the top to protect the surface. Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.

Sample Loading: Precision is Key

The method of sample application can significantly impact the resolution of the separation.[2]

Experimental Protocol: Dry Loading the Sample

  • Dissolve the Crude Product: Dissolve the crude 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol).

  • Adsorb onto Silica: Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the sample layer.

Causality: Dry loading ensures that the sample is introduced to the column as a narrow, concentrated band, which is essential for achieving good separation. Wet loading, while an option, can lead to band broadening if not performed carefully.

Elution and Fraction Collection: The Separation in Action

The elution process involves passing the mobile phase through the column to separate the components of the mixture.[2]

Experimental Protocol: Gradient Elution

  • Initial Elution: Begin eluting with the least polar mobile phase determined during the TLC optimization. This will elute any non-polar impurities.

  • Monitor the Elution: Continuously monitor the eluent using TLC. Spot a small amount from the column outlet onto a TLC plate and develop it.

  • Increase Polarity: Once the non-polar impurities have eluted, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This is known as gradient elution and is effective for separating compounds with a range of polarities.[2]

  • Collect Fractions: As the target compound begins to elute (as indicated by TLC), start collecting the eluent in a series of numbered test tubes or flasks.

  • Isolate the Pure Compound: Continue collecting fractions until the target compound has completely eluted from the column.

dot

Caption: Workflow for the purification of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Post-Chromatography: Analysis and Product Recovery

After collecting the fractions, they must be analyzed to identify those containing the pure product.

Fraction Analysis

Experimental Protocol: TLC Analysis of Fractions

  • Spot Fractions: On a TLC plate, spot a sample from each collected fraction, as well as a spot of the crude starting material and a reference standard of the pure product (if available).

  • Develop and Visualize: Develop the TLC plate in the optimized mobile phase and visualize the spots under UV light.

  • Identify Pure Fractions: Fractions that show a single spot with the same Rf as the reference standard are considered pure.

Product Isolation
  • Pool Pure Fractions: Combine the fractions identified as pure into a single round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterization: Characterize the purified product by techniques such as NMR, mass spectrometry, and melting point to confirm its identity and purity.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Re-optimize the mobile phase using TLC.- Reduce the amount of sample loaded onto the column.
Band Tailing - Compound is too polar for the mobile phase.- Interactions with acidic silanol groups.- Increase the polarity of the mobile phase.- Add a small amount of a competing base like triethylamine (TEA) to the mobile phase to neutralize active sites on the silica.[14]
Cracked or Channeled Column - Improper packing.- Column ran dry.- Repack the column carefully.- Always maintain a level of solvent above the silica bed.
Low Recovery - Compound is irreversibly adsorbed onto the silica.- Compound is unstable on silica.- Use a more polar mobile phase.- Switch to a less acidic stationary phase like alumina.[14]

Conclusion

This application note provides a robust and systematically developed protocol for the purification of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one by column chromatography. By understanding the physicochemical properties of the target molecule and methodically optimizing the chromatographic conditions, researchers can consistently obtain this key intermediate in high purity. The principles and techniques outlined herein are broadly applicable to the purification of other polar heterocyclic compounds, serving as a valuable resource for scientists in drug discovery and development.

References

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Retrieved from [Link]

  • American Elements. (n.d.). 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • PubMed Central. (2017). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Thieme. (n.d.). Selecting the Stationary Phase. Retrieved from [Link]

  • ChemUniverse. (n.d.). 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • MDPI. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(2-Chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. Retrieved from [Link]

  • PubMed. (2015). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. Retrieved from [Link]

Sources

Application

The Strategic Utility of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one in Kinase Inhibitor Scaffolding

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrido[3,4-d]pyrimidine core has eme...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrido[3,4-d]pyrimidine core has emerged as a privileged scaffold, demonstrating significant promise in the development of therapeutics targeting critical cell cycle regulators. At the heart of this synthetic endeavor lies 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one , a versatile chemical intermediate whose strategic importance is paramount for the efficient construction of diverse compound libraries for structure-activity relationship (SAR) studies.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for leveraging this key building block in the synthesis of next-generation kinase inhibitors. The methodologies presented herein are synthesized from established literature and are designed to be both robust and adaptable to various synthetic goals.

Physicochemical Properties and Strategic Importance

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a crystalline solid with the following key identifiers:

PropertyValue
CAS Number 1637671-24-9
Molecular Formula C₈H₆ClN₃O
Molecular Weight 195.61 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, desiccate

The strategic value of this intermediate is rooted in the reactivity of the chlorine atom at the 6-position. This position is analogous to the 4-position of a pyrimidine ring, which is electron-deficient due to the influence of the adjacent nitrogen atoms. This electronic characteristic makes the 6-position highly susceptible to nucleophilic aromatic substitution (SₙAr) and a suitable handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the introduction of a wide array of substituents, enabling extensive exploration of the chemical space around the core scaffold. This is particularly crucial for targeting the ATP-binding pocket of kinases, where subtle structural modifications can lead to significant gains in potency and selectivity.

Application Note I: Synthesis of 4-Amino-Substituted Pyrido[3,4-d]pyrimidine Derivatives via Nucleophilic Aromatic Substitution (SₙAr)

The introduction of various amine functionalities at the 6-position is a common strategy in the design of kinase inhibitors, as the amino group can form critical hydrogen bond interactions within the kinase hinge region. The chloro group of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one serves as an excellent leaving group for SₙAr reactions with a diverse range of primary and secondary amines.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane is typically chosen to dissolve the polar starting materials and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base can be critical to avoid unwanted side reactions.

  • Temperature: Elevated temperatures (80-150 °C) are often required to overcome the activation energy for the disruption of the aromatic system. Microwave irradiation can be a highly effective method for accelerating these reactions, often leading to shorter reaction times and improved yields.

Representative Protocol: SₙAr with a Primary Amine

This protocol describes a general procedure for the reaction of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one with a representative primary amine.

Materials:

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 eq)

  • Primary amine (e.g., aniline or benzylamine) (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous 1,4-dioxane or NMP

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask or microwave vial under an inert atmosphere (e.g., nitrogen or argon), add 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 eq).

  • Add the primary amine (1.1 - 1.5 eq) and anhydrous 1,4-dioxane (or NMP) to achieve a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Conventional Heating: Heat the mixture to 100-130 °C and stir for 4-24 hours.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 150 °C for 30-90 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the desired 6-amino-substituted product.

Application Note II: Synthesis of 6-Aryl/Heteroaryl Pyrido[3,4-d]pyrimidines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties. This is particularly useful in kinase inhibitor design for accessing the hydrophobic regions of the ATP-binding site and for modulating the physicochemical properties of the molecule.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst is essential. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice, though more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium precursor like Pd₂(dba)₃ can be more effective for challenging couplings, especially with heteroaryl chlorides.[1]

  • Base: An aqueous solution of a weak base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used to facilitate the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is used to dissolve both the organic-soluble and water-soluble components of the reaction.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one with an arylboronic acid.

Materials:

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel suitable for inert atmosphere chemistry

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vessel, combine 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 eq) and the arylboronic acid (1.2 - 1.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

  • Add the solvent (e.g., 1,4-dioxane) to achieve a concentration of 0.1-0.2 M.

  • Add the aqueous base (e.g., 2M Na₂CO₃, 2.0 - 3.0 eq).

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 90-110 °C under an inert atmosphere for 2-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the 6-aryl-substituted product.

Visualizing the Synthetic Strategy

The following diagrams illustrate the pivotal role of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one in these key synthetic transformations.

G cluster_start Key Intermediate cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Coupling cluster_final Target Molecules start 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one snar_reagents R¹R²NH, Base (e.g., DIPEA) Solvent (e.g., Dioxane) Heat or Microwave suzuki_reagents Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) snar_product 6-Amino-substituted Pyrido[3,4-d]pyrimidine snar_reagents->snar_product kinase_inhibitors Diverse Kinase Inhibitors (e.g., MPS1, CDK inhibitors) snar_product->kinase_inhibitors suzuki_product 6-Aryl-substituted Pyrido[3,4-d]pyrimidine suzuki_reagents->suzuki_product suzuki_product->kinase_inhibitors

Caption: Synthetic pathways from the key intermediate.

Conclusion

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a highly valuable and versatile building block for the synthesis of pyrido[3,4-d]pyrimidine-based kinase inhibitors. Its reactivity at the 6-position allows for the facile introduction of diverse functionalities through robust and well-established synthetic methodologies such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The protocols and insights provided in this guide are intended to empower researchers to efficiently generate novel and potent kinase inhibitors for the advancement of targeted cancer therapies.

References

  • Wei, L., & Malhotra, S. V. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(5), 1345-1349. [Link]

  • Hoelder, S., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3783-3802. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Rossi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1547-1557. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyridopyrimidine Synthesis

Welcome to the technical support center for pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial het...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. Pyridopyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their synthesis, while versatile, can present challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemical principles and actionable protocols.

Question 1: My reaction is resulting in a low yield of the desired pyridopyrimidine. What are the likely causes and how can I improve it?

Answer: Low conversion rates are a frequent challenge and can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting material purity.[3][4] A systematic approach to optimization is crucial.

  • Underlying Causality: The formation of the pyridopyrimidine scaffold often involves a cascade of reactions, such as condensation, cyclization, and aromatization. Each step has its own activation energy barrier, which must be overcome for the reaction to proceed to completion. Insufficient energy (e.g., low temperature), an inactive catalyst, or an inappropriate solvent can stall the reaction at an intermediate stage.[4][5]

  • Troubleshooting Workflow:

    dot digraph "Low_Yield_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

    start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Verify Purity of Starting Materials"]; optimize_temp [label="Optimize Reaction Temperature"]; screen_catalyst [label="Screen Catalysts & Optimize Loading"]; screen_solvent [label="Screen Solvents"]; optimize_time [label="Optimize Reaction Time (Monitor by TLC)"]; success [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

    start -> check_purity; check_purity -> optimize_temp [label="If pure"]; optimize_temp -> screen_catalyst; screen_catalyst -> screen_solvent; screen_solvent -> optimize_time; optimize_time -> success; }

    Caption: Troubleshooting workflow for addressing low reaction yields.

  • Step-by-Step Optimization Protocol:

    • Verify Starting Material Purity: Impurities in your starting materials (e.g., aldehydes, aminopyrimidines, active methylene compounds) can introduce side reactions or inhibit the catalyst.[5] Confirm the purity of your reagents by techniques such as NMR or melting point analysis before proceeding.

    • Optimize Reaction Temperature: Temperature is a critical parameter.[3] Some reactions require heating to overcome activation barriers, while excessive heat can lead to decomposition or side product formation.[6]

      • Protocol: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C, and reflux). Monitor the progress of each reaction by Thin Layer Chromatography (TLC). For instance, some Biginelli-type reactions for dihydropyrimidinone synthesis have shown optimal results at 100°C.[3] Microwave irradiation can also be a powerful tool to reduce reaction times and improve yields.[7]

    • Screen Catalysts and Optimize Loading: The choice of catalyst is crucial. Both Brønsted and Lewis acids are commonly used.[5][8] In recent years, nanocatalysts have gained prominence for their high efficiency and reusability.

      • Protocol: Test a range of catalysts (e.g., p-TsOH, HCl, FeCl₃, ZnCl₂, or a nanocatalyst like Fe₃O₄@SiO₂).[5] For each catalyst, perform the reaction at varying catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

    • Evaluate Different Solvents: The solvent can significantly impact reactant solubility and reaction rates.[3][9]

      • Protocol: Conduct the reaction in a variety of solvents with different polarities, such as ethanol, DMF, acetonitrile, or even under solvent-free conditions.[2][3] Polar solvents are generally preferred for many pyridopyrimidine syntheses.[5]

    • Monitor Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to byproduct formation.[3]

      • Protocol: Monitor the reaction at regular intervals using TLC to determine the point at which the starting materials are consumed and the product concentration is maximized.

ParameterRecommendationRationale
Temperature Screen from RT to refluxBalances reaction rate and potential for side reactions/decomposition.[3][10]
Catalyst Screen Brønsted/Lewis acids, consider nanocatalystsThe catalyst is crucial for activating substrates and facilitating cyclization.[5]
Solvent Test polar aprotic (DMF) and protic (EtOH) solventsSolvent polarity affects solubility and reaction kinetics.[3][5]
Time Monitor by TLCDetermines the optimal point for reaction completion and prevents degradation.[4]

Question 2: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?

Answer: The formation of side products is a common issue, often arising from competing reaction pathways or the decomposition of starting materials.

  • Underlying Causality: A classic example is the competition between the desired pyridopyrimidine synthesis and the formation of Hantzsch-type dihydropyridines, especially when using urea or its derivatives at high temperatures, which can decompose to ammonia.[4] Other side reactions can include self-condensation of aldehydes or the formation of insoluble intermediates.[5]

    dot digraph "Side_Product_Formation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

    start [label="Starting Materials\n(e.g., Aldehyde, Aminouracil, Malononitrile)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; desired_path [label="Desired Pathway\n(Michael Addition, Cyclization, Aromatization)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; side_path [label="Competing Pathway\n(e.g., Hantzsch-type reaction, Aldehyde self-condensation)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Pyridopyrimidine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Side Product(s)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    start -> desired_path; start -> side_path; desired_path -> product; side_path -> byproduct; }

    Caption: Competing reaction pathways leading to side product formation.

  • Troubleshooting and Minimization Strategies:

    • Characterize the Side Product: Isolate the main byproduct using chromatography and characterize it using NMR and mass spectrometry. Understanding its structure will provide clues about the competing reaction pathway.

    • Modify Reaction Temperature: As higher temperatures can favor side reactions like the Hantzsch pathway, running the reaction at a lower temperature can improve selectivity.[4]

    • Optimize Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction outcome. For instance, adding urea last might minimize its decomposition to ammonia.[4]

    • Select a More Selective Catalyst: The choice of catalyst can influence the selectivity between competing pathways.[4] It is advisable to screen different catalysts to find one that favors the desired reaction.

    • Use a Milder Catalyst: If aldehyde polymerization is suspected, especially under acidic conditions, switching to a milder catalyst may be beneficial.[5]

Question 3: I am having difficulty purifying my final pyridopyrimidine product. What are the best strategies?

Answer: Purification can be challenging due to the polarity of the pyridopyrimidine scaffold and the potential for closely related impurities. A multi-step approach is often necessary.

  • Common Purification Techniques:

    • Recrystallization: This is an effective method for crystalline solids. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[11][12]

    • Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[11] A range of stationary phases (e.g., silica gel, alumina) and mobile phase gradients can be employed.

    • Preparative HPLC: For very challenging separations or to achieve high purity, preparative HPLC is the method of choice.[11]

  • Troubleshooting Purification Issues:

IssuePossible CauseSuggested Solution
Oily Product/Failure to Crystallize Presence of impurities; product is not a solid at room temperature.Purify by column chromatography first. If it's an oil, it will not crystallize.
Low Recovery from Recrystallization Product is too soluble in the cold solvent.Try a different solvent or a solvent/anti-solvent system.[12]
Poor Separation in Column Chromatography Incorrect choice of stationary or mobile phase.Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider a different stationary phase if necessary.
Colored Impurities Co-crystallization of colored byproducts.Treat the hot solution with activated charcoal before filtration during recrystallization.[12]
  • General Purification Workflow:

    dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

    start [label="Crude Product", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; column [label="Column Chromatography"]; recrystallization [label="Recrystallization"]; prep_hplc [label="Preparative HPLC"]; pure_product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

    start -> column [label="Initial purification"]; column -> recrystallization [label="For crystalline solids"]; recrystallization -> pure_product; column -> prep_hplc [label="For difficult separations"]; prep_hplc -> pure_product; }

    Caption: A general workflow for the purification of pyridopyrimidine products.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyridopyrimidine synthesis? A1: Common starting materials include 2-aminopyridines, 2-chloropyridines, various pyrimidine derivatives like 6-aminouracils, aldehydes, and active methylene compounds such as malononitrile or β-ketoesters.[13] Multi-component reactions are particularly popular, where three or more starting materials are combined in a one-pot synthesis.[2]

Q2: Can I use microwave-assisted synthesis for pyridopyrimidines? A2: Yes, microwave irradiation is an effective technique for accelerating these reactions. It can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[7][8]

Q3: What is the role of a nanocatalyst in pyridopyrimidine synthesis? A3: Nanocatalysts offer several advantages, including high surface area, which leads to increased catalytic activity, and often, the ability to be easily recovered and reused. They can promote reactions under milder conditions and improve yields, contributing to greener synthetic protocols.[14]

Q4: How do I choose the right analytical technique to monitor my reaction? A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a reaction in real-time.[4] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture. To characterize the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[7]

Q5: Are there specific safety precautions I should take during pyridopyrimidine synthesis? A5: Standard laboratory safety practices should always be followed. Many of the reagents and solvents used can be toxic, flammable, or corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. (n.d.).
  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438–461.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences.
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (n.d.). Benchchem.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). ResearchGate.
  • Troubleshooting low conversion rates in pyrimidine synthesis. (n.d.). Benchchem.
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Estévez, V., et al. (2013). Synthesis of Pyridopyrimidines by Palladium-Catalyzed Isocyanide Insertion. ACS Catalysis.
  • Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products. (n.d.). Benchchem.
  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). PMC - NIH.
  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (n.d.). PMC - NIH.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem.
  • Optimization of the reaction conditions. [a]. (n.d.). ResearchGate.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. (n.d.). Benchchem.
  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate.
  • Process for the preparation of pyrimidine compounds. (n.d.). Google Patents.
  • Effect of temperature on the synthesis of... (n.d.). ResearchGate.
  • Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides. (1986). Chem Biol Interact.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). PMC - NIH.

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Optimization

troubleshooting low yield in 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for the synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to help you overcome common hurdles and optimize your reaction yields. This guide is structured as a dynamic Q&A, addressing the specific, nuanced challenges you may face in the lab.

Core Synthesis Pathway: An Overview

The synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one typically proceeds via a two-step sequence starting from 3-amino-6-chloropicolinamide. The process involves an initial acylation followed by a cyclization/dehydration reaction. Understanding this pathway is the first step in effective troubleshooting.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization A 3-Amino-6-chloropicolinamide B N-(2-carbamoyl-6-chloropyridin-3-yl)acetamide (Acyclic Intermediate) A->B Acylation C 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (Final Product) B->C Dehydration/ Cyclization reagent1 Acetic Anhydride (Ac₂O) reagent1->A reagent2 Base or Acid Catalyst Heat (Δ) reagent2->B

Caption: Proposed two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 30%. What are the most common culprits?

Low yields in heterocyclic synthesis are rarely due to a single issue but rather a combination of factors.[1] A systematic approach is your best strategy. Here are the first-tier checkpoints:

  • Purity of Starting Materials: This is the most critical and often overlooked factor. The quality of your 3-amino-6-chloropicolinamide is paramount. Impurities can act as catalyst poisons or introduce competing side reactions.[2] Always verify the purity of your starting materials by ¹H NMR or LC-MS before beginning. According to regulatory guidelines like ICH Q11, a well-defined starting material with controlled impurities is essential for a reproducible process.[3][4]

  • Inefficient Cyclization: The ring-closing dehydration step is typically the bottleneck. This reaction requires overcoming a significant activation energy barrier. Suboptimal temperature, an inappropriate catalyst (or catalyst concentration), or an incorrect solvent can lead to a stalled reaction.[5][6]

  • Atmospheric Moisture: The cyclization step involves dehydration. If your reagents or solvents contain excess water, or if the reaction is run open to the air, it can inhibit the reaction equilibrium, preventing the formation of the final product. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon), especially if your reaction is sensitive.[1]

  • Product Degradation: Pyrido[3,4-d]pyrimidinones can be susceptible to degradation under overly harsh conditions (e.g., excessively high temperatures or highly concentrated acid/base).[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you spot product degradation over time.[1]

Q2: The reaction seems to stop, leaving a significant amount of an intermediate. How can I push the reaction to completion?

This classic issue of incomplete conversion points directly to the cyclization step (Step 2). The acyclic intermediate, N-(2-carbamoyl-6-chloropyridin-3-yl)acetamide, is often stable and requires a significant energetic push to cyclize.

  • Mechanism Insight: The cyclization involves the nucleophilic attack of the amide nitrogen onto the carbonyl of the newly formed acetamide group, followed by the elimination of water. This is an equilibrium-driven process.

Here’s how to troubleshoot:

ParameterRecommended Action & RationalePotential Pitfall
Temperature Gradually increase the reaction temperature in 10 °C increments. A higher temperature provides the necessary energy to overcome the activation barrier for cyclization.Exceeding the decomposition temperature of your product. Monitor for new, lower Rf spots on TLC.
Catalyst If using a base (e.g., NaOAc, K₂CO₃), ensure it is anhydrous. If using an acid (e.g., p-TsOH, H₂SO₄), check its concentration. The catalyst facilitates the dehydration step.Using too strong a base can lead to hydrolysis of the chloro-substituent. Using too much acid can protonate the nucleophile, inhibiting the reaction.
Solvent Switch to a higher-boiling point, aprotic solvent like toluene, xylene, or diphenyl ether. This allows you to run the reaction at a higher temperature.Ensure your starting material and intermediate are soluble in the chosen solvent at the reaction temperature.
Water Removal If using a solvent like toluene or xylene, employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. This drives the equilibrium towards the product.Ensure the apparatus is set up correctly and that there are no leaks.
Q3: My crude product is a dark, tarry substance that is difficult to purify. What is happening?

The formation of oil, caramel, or tar-like substances is often indicative of polymerization or extensive decomposition.[7] This typically occurs when reaction temperatures are too high or when reactive impurities are present in the starting materials.

Troubleshooting Steps:

  • Re-evaluate Temperature: This is the most likely cause. Reduce the reaction temperature and extend the reaction time. It's better to have a slower, cleaner reaction than a fast, messy one.

  • Check Starting Material Purity: As mentioned in Q1, impurities can initiate polymerization pathways. Re-purify your 3-amino-6-chloropicolinamide, for instance by recrystallization.

  • Degas Your Solvent: Dissolved oxygen can sometimes lead to oxidative side reactions at high temperatures. Bubbling nitrogen or argon through your solvent for 15-20 minutes before adding reagents can help.

  • Order of Addition: Consider adding the catalyst at the reaction temperature rather than heating everything together. This can sometimes prevent initial, rapid side reactions.

In-Depth Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving specific low-yield scenarios.

Troubleshooting_Flowchart start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc incomplete Problem: Incomplete Conversion (High SM/Intermediate Spot) check_tlc->incomplete SM/Intermediate > Product byproducts Problem: Multiple Byproducts (Many Spots) check_tlc->byproducts Multiple Spots purification Problem: Streaking/Tarry Product (Poor Separation) check_tlc->purification Tarry/Streaking sol_incomplete1 Increase Temperature incomplete->sol_incomplete1 sol_incomplete2 Change/Optimize Catalyst incomplete->sol_incomplete2 sol_incomplete3 Use Dean-Stark Trap incomplete->sol_incomplete3 sol_incomplete4 Increase Reaction Time incomplete->sol_incomplete4 sol_byproducts1 Purify Starting Materials byproducts->sol_byproducts1 sol_byproducts2 Lower Reaction Temperature byproducts->sol_byproducts2 sol_byproducts3 Use Inert Atmosphere byproducts->sol_byproducts3 sol_purification1 Re-evaluate Temp Profile purification->sol_purification1 sol_purification2 Test Alternative Solvents for Recrystallization purification->sol_purification2 sol_purification3 Consider Column Chromatography purification->sol_purification3

Caption: A logical workflow for troubleshooting low yield.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

Disclaimer: This protocol is a representative procedure and may require optimization.

Step 1: Acylation

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-chloropicolinamide (5.0 g, 29.1 mmol).

  • Add acetic anhydride (15 mL, 159 mmol).

  • Heat the mixture to 120 °C and stir for 2 hours. Monitor the reaction by TLC (Mobile Phase: 10% Methanol in Dichloromethane) until the starting material spot is consumed.

  • Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the intermediate, N-(2-carbamoyl-6-chloropyridin-3-yl)acetamide.

Step 2: Cyclization

  • Place the dried intermediate from Step 1 into a 250 mL round-bottom flask.

  • Add a suitable high-boiling solvent such as diphenyl ether (50 mL).

  • Heat the mixture to 240-250 °C and stir for 1-2 hours. Monitor the disappearance of the intermediate by TLC.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Add hexane (100 mL) to dilute the mixture and facilitate filtration.

  • Filter the solid product, wash with hexane, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain pure 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): 10% Methanol in Dichloromethane (adjust polarity as needed).

  • Visualization: UV lamp (254 nm).

  • Procedure:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM/MeOH).

    • Spot the solution on the TLC plate alongside spots of your starting material and, if isolated, your intermediate.

    • Develop the plate in the eluent chamber.

    • Observe the spots under UV light. The product should be a new spot, typically with an Rf value between that of the starting material and the highly polar baseline.

References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
  • MySkinRecipes. (n.d.). 3-Amino-6-chloropicolinamide.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a).
  • Science topic. (n.d.). HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • MSU chemistry. (n.d.). Heterocyclic Compounds.
  • NIH. (n.d.).
  • ICH. (2018).
  • EFPIA. (n.d.).

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

Welcome to the technical support center for the synthesis of pyrido[3,4-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrido[3,4-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrido[3,4-d]pyrimidines are a critical class of compounds with significant therapeutic potential, and their successful synthesis is paramount for advancing novel drug discovery programs.

This guide is structured to provide not just procedural solutions but also the underlying chemical principles to empower you to overcome synthetic hurdles effectively.

Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems that may arise during the synthesis of pyrido[3,4-d]pyrimidine derivatives. Each issue is presented in a question-and-answer format, detailing the likely causes and providing step-by-step protocols for resolution.

Question 1: Low Yield of the Desired Pyrido[3,4-d]pyrimidine Product

I am performing a cyclocondensation reaction to form the pyrido[3,4-d]pyrimidine core, but my yields are consistently low. What are the potential causes and how can I improve them?

Low yields in heterocyclic synthesis are a common issue stemming from several factors. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress at regular intervals (e.g., every 30-60 minutes). This will help determine the optimal reaction time and identify if the product is degrading under the reaction conditions.

      • Temperature Optimization: If the reaction is sluggish, consider a stepwise increase in temperature (e.g., in 10 °C increments). Conversely, if side products are forming, a lower temperature may be beneficial. For thermally sensitive substrates, microwave-assisted synthesis can sometimes provide rapid heating and improved yields.

      • Concentration Effects: Highly dilute conditions may slow down the desired bimolecular reaction, while overly concentrated mixtures can lead to polymerization or side reactions. Experiment with a few different concentrations to find the optimal balance.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts for side reactions or inhibit the desired transformation.

    • Troubleshooting Protocol:

      • Reagent Purity Check: Verify the purity of your starting materials (e.g., aminopyridines, dicarbonyl compounds) by NMR or melting point analysis.

      • Solvent Purity: Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions. The presence of water can lead to hydrolysis of intermediates.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates.

    • Troubleshooting Protocol:

      • Ensure vigorous stirring, especially when dealing with slurries or viscous reaction mixtures. A mechanical stirrer may be necessary for larger-scale reactions.

Question 2: Formation of an Unexpected Isomer

I am attempting a Friedländer-type synthesis of a substituted pyrido[3,4-d]pyrimidine, but I am isolating an isomeric byproduct. What could be the cause?

The Friedländer annulation, a common method for synthesizing quinolines and related fused heterocycles, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The regioselectivity of this reaction can sometimes be a challenge, leading to the formation of undesired isomers.

Potential Cause & Solutions:

  • Ambiguous Cyclization Pathway: When using unsymmetrical ketones or dicarbonyl compounds, there can be two possible modes of cyclization, leading to a mixture of regioisomers.

    • Troubleshooting Protocol:

      • Catalyst Choice: The choice of catalyst can significantly influence the regioselectivity. While classical Friedländer reactions are often base-catalyzed, Lewis acids like In(OTf)₃ have been shown to effectively control selectivity.

      • Reaction Conditions: Temperature and solvent can also play a role. Lower temperatures may favor the thermodynamically more stable product.

      • Pre-formation of an Enamine: In some cases, pre-forming the enamine intermediate from the aminopyridine and the carbonyl compound before inducing cyclization can improve regioselectivity.

Question 3: Competing N-Alkylation vs. O-Alkylation

During the alkylation of a hydroxypyrido[3,4-d]pyrimidine, I am getting a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?

The alkylation of ambident nucleophiles like hydroxypyridopyrimidines is a classic challenge in heterocyclic chemistry. The outcome (N- vs. O-alkylation) is influenced by a number of factors.

Factors Influencing Selectivity & Solutions:

FactorFavors N-AlkylationFavors O-Alkylation
Solvent Aprotic, nonpolar solvents (e.g., DMF, DMAc)Protic solvents (e.g., ethanol, water)
Base Strong, non-nucleophilic bases (e.g., NaH, K₂CO₃)Weaker bases (e.g., Cs₂CO₃)
Alkylating Agent "Hard" alkylating agents (e.g., dimethyl sulfate)"Soft" alkylating agents (e.g., alkyl iodides)
Counterion Smaller cations (e.g., Li⁺, Na⁺)Larger cations (e.g., K⁺, Cs⁺)
  • Troubleshooting Protocol for Selective N-Alkylation:

    • Use a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

    • Add the alkylating agent (e.g., an alkyl halide) to the pre-formed sodium salt of the hydroxypyridopyrimidine.

  • Troubleshooting Protocol for Selective O-Alkylation:

    • Employ a weaker base like potassium carbonate (K₂CO₃) in a polar, aprotic solvent like acetone.

    • The use of silver salts (e.g., Ag₂O) can also promote O-alkylation.

Question 4: Hydrolysis of Amine or Chloro Substituents

My pyrido[3,4-d]pyrimidine derivative, which has an amino or chloro substituent, is decomposing during workup or purification, seemingly due to hydrolysis. How can I prevent this?

Amino and chloro groups on the pyrimidine ring can be susceptible to nucleophilic substitution, including hydrolysis, especially under acidic or basic conditions.

Potential Causes & Solutions:

  • Acidic or Basic Workup: Aqueous acidic or basic washes can lead to the replacement of amino or chloro groups with a hydroxyl group.

    • Troubleshooting Protocol:

      • Neutral Workup: If possible, perform a neutral workup. Dilute the reaction mixture with an organic solvent and wash with brine.

      • Anhydrous Workup: For highly sensitive compounds, an anhydrous workup may be necessary. This could involve filtering the reaction mixture through a pad of celite or silica gel and concentrating the filtrate.

  • Silica Gel Chromatography: The acidic nature of standard silica gel can cause degradation of sensitive N-heterocycles.

    • Troubleshooting Protocol:

      • Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.

      • Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography (e.g., C18) can be an effective purification method.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of pyrido[3,4-d]pyrimidine derivatives.

Q1: What are the most common starting materials for the synthesis of the pyrido[3,4-d]pyrimidine core?

A1: The synthesis of the pyrido[3,4-d]pyrimidine scaffold is typically achieved through the construction of the pyrimidine ring onto a pre-existing pyridine or vice versa. Common starting materials include:

  • From Pyridine Precursors: 3,4-disubstituted pyridines, such as 3-amino-4-cyanopyridine or 3-amino-4-carboxamidopyridine, can be cyclized with various one-carbon synthons (e.g., formic acid, formamide, orthoesters) to form the pyrimidine ring.

  • From Pyrimidine Precursors: 4,5-disubstituted pyrimidines can undergo cyclization to form the fused pyridine ring. For example, a 4-amino-5-vinylpyrimidine can undergo an intramolecular Heck reaction.

Q2: Are there any "green" or more environmentally friendly methods for synthesizing pyrido[3,4-d]pyrimidines?

A2: Yes, there is a growing interest in developing more sustainable synthetic methodologies. Some approaches include:

  • Microwave-Assisted Synthesis: This can often reduce reaction times, improve yields, and allow for the use of less solvent.

  • Multi-component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which can reduce the number of synthetic steps and waste generated.

  • Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is an active area of research.

Q3: How can I introduce diversity at the C4 position of the pyrido[3,4-d]pyrimidine scaffold?

A3: The C4 position is a common site for introducing substituents to modulate the biological activity of these compounds. A versatile strategy involves the synthesis of a 4-chloro-pyrido[3,4-d]pyrimidine intermediate. This chloro group can then be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr) or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents.

Q4: My final product is difficult to purify by column chromatography. What are some alternative purification techniques?

A4: When standard column chromatography is challenging, consider the following alternatives:

  • Recrystallization: This can be a highly effective method for obtaining very pure crystalline products, provided a suitable solvent system can be found.

  • Preparative HPLC: High-performance liquid chromatography on a preparative scale can provide excellent separation of closely related compounds.

  • Trituration: This involves suspending the crude product in a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble. The purified solid can then be collected by filtration.

Visualizing Synthetic Challenges and Solutions

Diagram 1: General Troubleshooting Workflow for Low Yields

This diagram illustrates a systematic approach to diagnosing and resolving low-yield reactions in the synthesis of pyrido[3,4-d]pyrimidine derivatives.

LowYieldTroubleshooting Start Low Yield Observed Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Purity Assess Reagent/Solvent Purity Start->Check_Purity Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Degradation Investigate Product Degradation Start->Check_Degradation Optimize_Temp_Time Optimize Temp & Time Check_Conditions->Optimize_Temp_Time Suboptimal? Purify_Reagents Purify/Dry Reagents & Solvents Check_Purity->Purify_Reagents Impurities? Improve_Stirring Increase Stirring Rate Check_Mixing->Improve_Stirring Inefficient? Modify_Workup Modify Workup/Purification Check_Degradation->Modify_Workup Unstable? Success Improved Yield Optimize_Temp_Time->Success Purify_Reagents->Success Improve_Stirring->Success Modify_Workup->Success

Caption: Troubleshooting workflow for low reaction yields.

Diagram 2: Selectivity in Alkylation of Hydroxypyrido[3,4-d]pyrimidines

This diagram outlines the competing N-alkylation and O-alkylation pathways and the key factors that influence the reaction outcome.

AlkylationSelectivity cluster_0 Reaction Conditions Condition_N Strong Base (NaH) Aprotic Solvent (DMF) Product_N N-Alkylated Product Condition_N->Product_N Favors Condition_O Weaker Base (K2CO3) Polar Solvent (Acetone) Product_O O-Alkylated Product Condition_O->Product_O Favors Start Hydroxypyrido[3,4-d]pyrimidine + Alkyl Halide (R-X) Start->Product_N N-Alkylation Start->Product_O O-Alkylation

Caption: Factors influencing N- vs. O-alkylation selectivity.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Monier, M., Abdel-Latif, D., El-Mekabaty, A., Mert, B. D., & Elattar, K. M. (2019). Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4-d]pyrimidines. Current Organic Synthesis, 16(6), 812-854. DOI: 10.2174/1570179416666190704113647
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.
  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
  • ResearchGate. (n.d.). Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. ResearchGate.
  • Oregon Health & Science University. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Oregon Health & Science University.
  • PubMed Central. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. DOI: 10.1111/cbdd.14026
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. PubMed.
  • ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
  • Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43.
  • ResearchGate. (n.d.). Hydrolysis cascade from diaminopyrimidine (D) to C to U. ResearchGate.
  • (2022).
  • Sinnott, M. (1998).
  • MSU chemistry. (n.d.). Heterocyclic Compounds. MSU chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Indian Academy of Sciences. (n.d.). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences.
  • PubMed Central. (n.d.). Modern Strategies for Heterocycle Synthesis. PubMed Central.
  • ChemRxiv. (n.d.).
Optimization

Technical Support Center: 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

Welcome to the dedicated technical support guide for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals who utilize this key inter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals.[1] Achieving high purity is critical for downstream applications, and this guide provides in-depth troubleshooting and validated protocols to address common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My initial crude product has a low purity (<90%) and a brownish tint. What is the most likely cause and the first purification step I should attempt?

Answer: The discoloration and low purity suggest the presence of residual starting materials, reagents, or polymeric byproducts from the synthesis. The first and often most effective purification method for crystalline solids like this is recrystallization. This technique relies on the principle that the desired compound and impurities have different solubility profiles in a given solvent.

Causality: The target compound should be highly soluble in a hot solvent but sparingly soluble at room or cold temperatures. Impurities, ideally, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent after the desired product has crystallized (removed with the mother liquor). A common synthesis route for similar pyridopyrimidinones involves base-catalyzed condensation, and residual catalyst or side-products can be a primary source of impurities.[2]

Recommended First Step: Recrystallization Protocol A trial-and-error approach with small amounts of product and different solvents is recommended. Alcohols are often a good starting point for pyridopyrimidinone derivatives.[2]

Question 2: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, or when cooling occurs too rapidly. The presence of impurities can also depress the melting point and encourage oil formation.

Troubleshooting "Oiling Out":

Possible Cause Solution Scientific Rationale
Solution is too concentrated or cooled too quickly. Add a small amount of hot solvent to redissolve the oil completely, then allow the flask to cool very slowly (e.g., by placing it in a warm water bath that cools to room temperature, followed by refrigeration).[3]Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered, amorphous oil.
Presence of impurities. Perform a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[4]Impurities can interfere with crystal nucleation and lattice formation. Removing highly polar or non-polar contaminants first can significantly improve crystallization success.
Inappropriate solvent. Re-evaluate your solvent choice. The solvent may be too good, preventing the compound from coming out of solution properly. Try a solvent system with slightly lower solvating power or a binary solvent system.A binary system (one solvent in which the compound is soluble, and another in which it is not) allows for fine-tuning of solubility to find the optimal crystallization window.

Workflow for Overcoming "Oiling Out"

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Question 3: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or develop a column chromatography method. Why is this happening?

Answer: Streaking on silica gel TLC plates is a classic sign of a basic compound interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[3] The nitrogen atoms in the pyridopyrimidinone core are basic and can lead to this issue. This strong, sometimes irreversible, adsorption results in poor separation and tailing peaks during column chromatography.[3][5]

Solution: Mobile Phase Modification To mitigate this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.

  • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the methanol portion of your eluent (e.g., Dichloromethane/Methanol).[3]

  • Protocol:

    • Start with a standard eluent system (e.g., 95:5 DCM:MeOH).

    • Prepare a new eluent system with the basic modifier (e.g., 95:5 DCM:[MeOH + 1% TEA]).

    • Run TLC plates in both systems to compare. The plate with the modifier should show compact, well-defined spots.

Question 4: I need to perform column chromatography for a difficult separation. Should I use normal-phase or reversed-phase, and what are the key considerations?

Answer: Both normal-phase (silica) and reversed-phase (C18) chromatography can be effective, but the choice depends on the polarity of your compound and its impurities.[3][6] For nitrogen-containing heterocycles, reversed-phase is often the method of choice due to the issues with silica described above.[3]

Comparison of Chromatographic Methods:

Parameter Normal-Phase (Silica Gel) Reversed-Phase (C18)
Stationary Phase Polar (acidic)Non-polar
Mobile Phase Non-polar to polar (e.g., Hexane/EtOAc, DCM/MeOH)Polar to non-polar (e.g., Water/Acetonitrile, Water/Methanol)
Elution Order Least polar compounds elute first.[5]Most polar compounds elute first.
Best For Separating non-polar to moderately polar compounds.Separating polar and ionizable compounds.[6]
Considerations Risk of streaking/degradation for basic compounds. Requires basic modifier (TEA).[3][4]Often provides better peak shape for basic compounds. Requires acidic modifier (formic or trifluoroacetic acid) to protonate analytes for consistent interaction.[3]

Experimental Protocol: Reversed-Phase Flash Chromatography

This protocol is often highly effective for purifying polar heterocyclic compounds.[3]

  • Sample Preparation: Dissolve the crude 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one in a minimal amount of a strong solvent like Methanol or DMSO.

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This prevents solvent effects at the column head.[3][4]

  • Column Selection & Equilibration: Select a pre-packed C18 flash column appropriately sized for your sample load (typically 1-5% of the stationary phase mass).[3] Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for at least 5 column volumes.[3]

  • Elution: Load the dry sample onto the column. Begin elution with the initial mobile phase, gradually increasing the proportion of acetonitrile (gradient elution) to elute compounds of increasing non-polarity.

  • Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvents via rotary evaporation. If water is present, lyophilization (freeze-drying) may be necessary to obtain the final solid.

Visualization of Chromatography Workflow

Sources

Troubleshooting

stability issues of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one under reaction conditions

Technical Support Center: 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Welcome to the technical support guide for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. This resource is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

Welcome to the technical support guide for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate in their synthetic workflows. As a pivotal building block in the synthesis of kinase inhibitors and other pharmacologically active molecules, understanding its reactivity and stability is paramount to achieving successful experimental outcomes.[1][2][3] This guide addresses common stability-related issues encountered under typical reaction conditions, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nucleophilic substitution reaction at the C6-chloro position is sluggish or failing. What are the primary factors affecting the reactivity of this position?

Answer: The C6-chloro group on the pyrido[3,4-d]pyrimidin-4(1H)-one core is the primary site for nucleophilic aromatic substitution (SNAr). However, its reactivity is a delicate balance of electronic effects and reaction conditions.

The fused pyridine and pyrimidine rings are electron-withdrawing, which is essential for activating the C6 position towards nucleophilic attack. This attack proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the key determinant of the reaction rate.[4]

Causality Behind Sluggish Reactions:

  • Insufficient Nucleophilicity: The reaction rate is directly proportional to the strength of the nucleophile. Weak nucleophiles (e.g., neutral amines with bulky substituents, aliphatic alcohols without base) will react slowly.

  • Inadequate Temperature: SNAr reactions on heteroaromatic systems often require thermal energy to overcome the activation barrier associated with disrupting the aromatic system. Room temperature conditions are frequently insufficient unless using exceptionally potent nucleophiles.[6]

  • Inappropriate Solvent: Polar aprotic solvents (e.g., DMF, DMAc, NMP, DMSO) are crucial. They effectively solvate the counter-ion of the nucleophile (if it's a salt) without solvating the nucleophile itself, thereby enhancing its reactivity. Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, reducing its potency.

  • Base Strength: When using nucleophiles that require deprotonation (e.g., thiols, phenols, or primary/secondary amines), the choice and stoichiometry of the base are critical. An insufficiently strong base will not generate enough of the active nucleophilic anion.

Troubleshooting Protocol for Low SNAr Reactivity:

Potential Cause Recommended Action Scientific Rationale
Weak Nucleophile • Use the corresponding anionic form (e.g., sodium thiolate instead of thiol). • For amines, consider more electron-rich analogs if the SAR allows.Anionic nucleophiles are significantly more potent than their neutral counterparts.
Low Temperature • Incrementally increase the reaction temperature in 20 °C steps (e.g., from 80 °C to 100 °C, then 120 °C). • Consider microwave irradiation for rapid heating and shorter reaction times.Provides the necessary activation energy to form the Meisenheimer complex. Many substitutions on this scaffold are run at elevated temperatures (100-130 °C).[7]
Suboptimal Solvent • Switch to a high-boiling polar aprotic solvent like NMP or DMAc.These solvents enhance nucleophile reactivity and allow for higher reaction temperatures.
Ineffective Base • Use a non-nucleophilic, strong base like NaH or K₂CO₃. • Ensure at least 1.1-1.5 equivalents of base are used for nucleophiles requiring deprotonation.Ensures complete formation of the active nucleophile without competing in the substitution reaction.
Q2: I am observing a significant amount of an impurity with a mass corresponding to the replacement of chlorine with a hydroxyl group. What is this side product and how can I prevent its formation?

Answer: This is a classic and very common stability issue. The side product you are observing is 6-hydroxy-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, which results from the hydrolysis of the C6-chloro group.

Mechanism of Hydrolysis: The electron-deficient nature of the pyridopyrimidine ring system makes the C6-chloro group susceptible not only to your desired nucleophile but also to attack by water. This reaction is significantly accelerated by the presence of bases or high temperatures in protic solvents.

Below is a diagram illustrating this primary degradation pathway.

G cluster_conditions Degradation Conditions reactant 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one intermediate Meisenheimer-like Intermediate reactant->intermediate Nucleophilic Attack by H₂O/OH⁻ product 6-Hydroxy-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one loss - Cl⁻ intermediate->product Aromatization reagents + H₂O / Base (e.g., OH⁻) High Temperature

Caption: Primary degradation pathway via hydrolysis.

Preventative Measures & Protocols:

  • Rigorous Anhydrous Conditions:

    • Protocol: Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Use sealed "Sure/Seal™" bottles for reagents.

    • Causality: Eliminating water, the reactant in the hydrolysis side reaction, is the most direct way to prevent the formation of the hydroxy byproduct.

  • Choice of Base:

    • Protocol: If your reaction requires a base, use an anhydrous, non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Avoid aqueous bases like NaOH or KOH solutions.

    • Causality: Carbonates and hydrides are effective bases that do not introduce water or hydroxide ions, which are the active nucleophiles for the hydrolysis reaction.

  • Work-up Procedure:

    • Protocol: When the reaction is complete, perform the aqueous work-up at a lower temperature (e.g., 0-5 °C) and as quickly as possible. Neutralize the reaction mixture carefully, as extreme pH can accelerate hydrolysis.[8]

    • Causality: Lowering the temperature decreases the rate of the hydrolysis reaction during extraction and washing steps.

Q3: What are the recommended pH and temperature ranges for ensuring the stability of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one?

Answer: The stability of the compound is significantly influenced by both pH and temperature. Operating outside of the optimal ranges can lead to rapid degradation.

pH Stability: The compound is most stable in a slightly acidic to neutral pH range (approximately pH 4-7).

  • Strongly Acidic Conditions (pH < 2): While protonation of the ring nitrogens can occur, harsh acidic conditions coupled with heat can promote hydrolysis of the chloro group.

  • Strongly Basic Conditions (pH > 10): This is the most detrimental condition. High concentrations of hydroxide ions act as a potent nucleophile, leading to rapid and often complete conversion to the 6-hydroxy byproduct.[9] Furthermore, the N1-proton can be abstracted, forming an anion that may have altered reactivity.

Thermal Stability: While a formal decomposition temperature is not widely published, empirical data from synthetic procedures suggests the compound is reasonably stable to high temperatures in anhydrous, aprotic solvents.

  • Safe Upper Limit: Reactions are commonly performed at temperatures up to 130 °C in solvents like NMP without significant decomposition, provided the conditions are anhydrous.[7]

  • Caution: The presence of residual water or protic solvents at high temperatures (>80 °C) will dramatically accelerate hydrolysis. Thermal stability of similar heterocyclic systems can be a concern above 200 °C.[10]

Summary of Recommended Conditions:

Parameter Optimal Range Conditions to Avoid Rationale for Avoidance
pH 4.0 - 7.0< 2.0 and > 10.0Avoids acid-catalyzed hydrolysis and potent base-mediated hydrolysis.[8]
Temperature Up to 130 °C (Anhydrous)> 80 °C in protic solventsPrevents accelerated hydrolysis.
Solvents Polar Aprotic (DMF, NMP, DMSO)Protic (Water, Alcohols)Protic solvents can act as nucleophiles or proton sources/sinks, facilitating degradation.
Q4: How should I properly monitor my reaction to track the consumption of starting material and the formation of products and byproducts?

Answer: Effective reaction monitoring is critical for troubleshooting stability issues. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this purpose.

Experimental Protocol: LC-MS Reaction Monitoring

  • Prepare the "Time Zero" (t=0) Sample: Before adding your final reagent or initiating heating, withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This dilution stops the reaction and prepares it for analysis.

  • Periodic Sampling: Once the reaction is running, take aliquots at regular intervals (e.g., every 30-60 minutes). Quench and dilute each sample in the same manner.

  • LC-MS Analysis: Analyze the samples. You will be looking for three key masses:

    • Starting Material: 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (C₈H₆ClN₃O), [M+H]⁺ ≈ 196.0

    • Desired Product: [Mproduct+H]⁺ (Calculate this based on your nucleophile)

    • Hydrolysis Byproduct: 6-Hydroxy-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (C₈H₇N₃O₂), [M+H]⁺ ≈ 178.1

  • Data Interpretation: Track the relative peak areas of the three species over time. A successful reaction will show the starting material peak decreasing while the desired product peak increases. A growing peak at m/z 178.1 is a definitive indicator of hydrolysis and signals that your reaction conditions need to be more rigorously anhydrous.

Troubleshooting Workflow Based on Monitoring:

G decision decision action action problem problem start Monitor Reaction with LC-MS check_sm Starting Material (SM) Consumed? start->check_sm check_product Desired Product Formed? check_sm->check_product Yes problem_reactivity Problem: Low Reactivity check_sm->problem_reactivity No check_hydrolysis Hydrolysis Product (m/z 178) Observed? check_product->check_hydrolysis Yes problem_unknown Problem: Unknown Side Rxn check_product->problem_unknown No problem_hydrolysis Problem: Hydrolysis check_hydrolysis->problem_hydrolysis Yes success Reaction Successful check_hydrolysis->success No action_reactivity Increase Temperature Use Stronger Base/Nuc Change Solvent (See Q1) problem_reactivity->action_reactivity Troubleshoot action_unknown Re-evaluate mechanism Check for N1-alkylation Isolate & characterize byproduct problem_unknown->action_unknown Troubleshoot action_hydrolysis Use Anhydrous Solvents Use Non-hydroxide Base Dry Glassware (See Q2) problem_hydrolysis->action_hydrolysis Troubleshoot

Caption: A workflow for troubleshooting based on LC-MS data.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]

  • Yang, P., et al. (2015). Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. ResearchGate. [Link]

  • Anderson, G. L., Shim, L., & Broom, A. D. (1977). Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series. Journal of Organic Chemistry, 42(6), 993-6. [Link]

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. (n.d.). MySkinRecipes. [Link]

  • Proposed degradation pathway of Chlorpyrifos. (n.d.). ResearchGate. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2018). PMC - NIH. [Link]

  • Zheng, K., et al. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 413-8. [Link]

  • Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052. (2020). PMC - NIH. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). PubMed. [Link]

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. (n.d.). AMERICAN ELEMENTS. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2024). ACS Publications. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2024). biorxiv.org. [Link]

  • An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. (n.d.). arkat-usa.org. [Link]

  • Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. (2012). Pradeep Research Group. [Link]

  • Proposed degradation pathway of chlorpyrifos. (n.d.). ResearchGate. [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. (2018). ACS Publications. [Link]

  • Proposed metabolic pathway of chlorpyrifos and TCP degradation. (n.d.). ResearchGate. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2013). NIH. [Link]

  • 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. (n.d.). ChemUniverse. [Link]

  • 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. (n.d.). Aladdin. [Link]

  • Reaction mechanism of the synthesized pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2024). PubMed. [Link]

  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. (2024). MDPI. [Link]

  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. (n.d.). PubChem. [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.).
  • Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (2016). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Functionalization of the Pyrido[3,4-d]pyrimidine Core

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the pyrido[3,4-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the pyrido[3,4-d]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this valuable heterocyclic core. The pyrido[3,4-d]pyrimidine framework is a privileged scaffold in modern drug discovery, forming the basis of numerous kinase inhibitors and anticancer agents.[1][2][3][4][5] However, its unique electronic and structural properties present distinct challenges in chemical functionalization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to diagnose issues and rationally design solutions for your specific synthetic challenges.

Troubleshooting Guides: Common Experimental Issues

Issue 1: Poor or Unpredictable Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting a nucleophilic aromatic substitution on a 2,4-dichloropyrido[3,4-d]pyrimidine intermediate and obtaining a mixture of C2 and C4 substituted isomers, or the minor isomer is the major product. Why is the regioselectivity so unpredictable?

A: This is a frequent and critical challenge rooted in the complex electronics of the fused ring system. Unlike simple dihalopyrimidines where C4 substitution is often favored, the pyrido[3,4-d]pyrimidine core's reactivity is nuanced. The electron-withdrawing nature of the pyridine nitrogen (N-5) deactivates the entire ring system, but its influence is not uniform. The regiochemical outcome of an SNAr reaction is a delicate balance between the inherent electronic preferences of the core and the influence of other substituents on the ring.

The relative reactivity of the C2 and C4 positions is highly sensitive to the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] In an unsubstituted core, the LUMO lobe is often larger at C4, favoring nucleophilic attack at that position. However, the presence of electron-donating groups (EDGs) elsewhere on the ring can alter the LUMO distribution, increasing the orbital coefficient at C2 and reversing the selectivity.[6] Furthermore, repulsion between the lone pairs of the ring nitrogens and the incoming nucleophile can sterically disfavor attack at the C2 position, which is flanked by two nitrogens.[7]

Use the following decision-making workflow to diagnose and resolve regioselectivity issues.

G start Poor Regioselectivity or Isomer Mixture Observed check_electronics Step 1: Analyze Substituent Electronics Is there an EDG on the ring? start->check_electronics edg_yes Yes check_electronics->edg_yes EDG Present edg_no No / EWG check_electronics->edg_no No EDG / EWG outcome_c2 Outcome: C2 Selectivity Enhanced EDGs can increase LUMO density at C2, making it more susceptible to attack. edg_yes->outcome_c2 outcome_c4 Outcome: C4 Selectivity Favored This is the 'default' electronic preference for many unsubstituted systems. edg_no->outcome_c4 lower_temp Step 2: Modify Reaction Conditions Lower the reaction temperature (-78°C to 0°C) to favor the kinetically controlled product. solvent Step 3: Change Solvent Polarity Switch to a less polar aprotic solvent (e.g., Toluene, Dioxane) to modulate nucleophile reactivity. lower_temp->solvent base Step 4: Alter the Base Use a weaker, non-nucleophilic base (e.g., DIPEA vs. NaH) to avoid side reactions. solvent->base reassess Re-evaluate Results base->reassess outcome_c2->lower_temp If mixture persists outcome_c4->lower_temp If mixture persists

Caption: Troubleshooting workflow for SNAr regioselectivity.

Issue 2: Low Yields and Stalled Palladium-Catalyzed Cross-Coupling Reactions

Q: My Suzuki-Miyaura (or Buchwald-Hartwig) reaction on a halo-pyrido[3,4-d]pyrimidine is giving very low yields or fails to go to completion, even with catalysts that work for other heterocycles. What is causing this inhibition?

A: This is a classic problem when performing cross-coupling on nitrogen-rich heterocycles. The Lewis-basic nitrogen atoms (specifically the pyridine N-5 and the pyrimidine N-1/N-3) can act as ligands for the palladium center.[4] This coordination can poison the catalyst, sequestering it from the catalytic cycle and preventing efficient oxidative addition and reductive elimination. Additionally, steric hindrance around the coupling site, particularly at the C4 or C6 positions, can significantly slow down the oxidative addition step, which is often rate-limiting.[4]

The choice of the palladium precursor, and especially the supporting ligand, is therefore paramount. The ligand must be electron-rich and sterically bulky enough to promote the desired catalytic steps while discouraging catalyst inhibition by the substrate.

Reaction TypeSubstrate HalideRecommended Catalyst/Ligand SystemKey Considerations
Suzuki-Miyaura -Cl, -BrPd₂(dba)₃ + XPhos or SPhosBulky biarylphosphine ligands are essential to accelerate reductive elimination.[8]
Suzuki-Miyaura -Cl, -BrPd(PPh₃)₄A classic choice, but often requires higher temperatures and longer reaction times.[8]
Buchwald-Hartwig -Cl, -BrPd₂(dba)₃ + BrettPhos or RuPhosElectron-rich, bulky ligands are crucial for efficient C-N bond formation.
Sonogashira -I, -BrPd(PPh₃)₄ + CuIThe standard conditions are often effective, but catalyst poisoning can still occur.

This protocol provides a robust starting point for coupling arylboronic acids to a 4-chloro-pyrido[3,4-d]pyrimidine intermediate.[9][10]

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-pyrido[3,4-d]pyrimidine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Catalytic Cycle OA Oxidative Addition (L)nPd(0) + Ar-X TC Transmetalation Ar-Pd(II)-X + R-B(OR)2 OA->TC RE Reductive Elimination Ar-Pd(II)-R TC->RE Cat_Regen Pd(0) Regeneration RE->Cat_Regen Cat_Regen->OA Inhibition Catalyst Poisoning (Pyrido-N) : Pd(II) Inhibition->TC Inhibits Sterics Steric Hindrance Sterics->OA Hinders

Caption: Palladium catalytic cycle with points of failure.

Issue 3: Poor Aqueous Solubility of Final Compounds for Biological Assays

Q: My purified pyrido[3,4-d]pyrimidine derivative shows potent activity in a biochemical assay but performs poorly in cell-based assays. I notice precipitation when I dilute my DMSO stock into aqueous media. How can I solve this solubility issue?

A: This is a very common and often overlooked problem in drug discovery. The planar, aromatic nature of the pyrido[3,4-d]pyrimidine scaffold leads to high crystallinity and low aqueous solubility.[11] When a compound dissolved in a high-concentration DMSO stock is diluted into an aqueous buffer, it can "crash out" of solution if its concentration exceeds its thermodynamic solubility limit, leading to inaccurate and unreliable biological data.[12]

G start Precipitation Observed in Assay Well phase1 Phase 1: Immediate Checks start->phase1 p1_a Verify Final DMSO Conc. (Target <0.5%) phase1->p1_a p1_b Review Final Compound Conc. (Is it too high?) p1_a->p1_b phase2 Phase 2: Simple Mitigation p1_b->phase2 If problem persists p2_a Use Intermediate Dilution Step (e.g., 10mM in DMSO -> 100uM in media) phase2->p2_a p2_b Increase Mixing Energy (Vortex/sonicate during dilution) p2_a->p2_b phase3 Phase 3: Formulation Changes p2_b->phase3 If problem persists p3_a Adjust Buffer pH (For ionizable compounds) phase3->p3_a p3_b Use Solubilizers (e.g., HP-β-Cyclodextrin) p3_a->p3_b phase4 Phase 4: Chemical Modification p3_b->phase4 Long-term solution p4_a Consider Prodrug Strategy p4_b Redesign: Add Polar Groups (Increase sp3 character)

Caption: Workflow for troubleshooting compound solubility.

This protocol is designed to minimize precipitation when diluting from a DMSO stock.[12]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Intermediate Dilution: Create an intermediate dilution of your compound directly into the final cell culture medium. For example, dilute the 10 mM stock 1:100 into the medium to create a 100 µM solution with 1% DMSO. Mix thoroughly by vortexing or sonicating immediately after dilution. This step is critical.

  • Serial Dilutions: Perform all subsequent serial dilutions for your dose-response curve from this 100 µM intermediate solution, using the same cell culture medium as the diluent.

  • Vehicle Control: Always include a vehicle control containing the highest final concentration of DMSO used in your experiment (e.g., 0.5%) to account for any solvent-induced effects.

Frequently Asked Questions (FAQs)

Q1: I need to perform an N-oxidation on the pyridine ring, but the reaction with m-CPBA is not working. Why? A1: N-oxidation of the pyridine N-8 position can be challenging due to steric hindrance, especially if you have substituents at the N-1 position of the pyrimidine ring. The peri-interaction can block the approach of the oxidizing agent.[13] If standard conditions fail, consider using a more powerful or sterically less demanding reagent system, such as trifluoroperacetic acid generated in situ.[13]

Q2: How can I definitively confirm the regiochemistry of my C2 vs. C4 substituted product? A2: While 1D ¹H NMR can provide clues, unambiguous assignment often requires 2D NMR techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. Look for long-range correlations (2-3 bonds) between the protons of your newly introduced substituent and the quaternary carbons of the pyrido[3,4-d]pyrimidine core. For example, a correlation from a substituent's proton to C4 but not C2 would confirm C4 substitution.

Q3: My 4-chloro-pyrido[3,4-d]pyrimidine starting material is poorly reactive in Suzuki coupling. Should I convert it to the bromide or iodide? A3: Yes, this is an excellent strategy. The reactivity order for oxidative addition is I > Br > OTf > Cl. While modern catalysts have made chloro-arenes viable coupling partners, converting the chloride to a bromide (e.g., via Finkelstein-type reaction) or synthesizing the bromo-analogue directly will significantly increase its reactivity and often lead to higher yields and shorter reaction times.

Q4: Are there alternatives to cross-coupling for C-H functionalization on this core? A4: Direct C-H activation/functionalization on the pyrido[3,4-d]pyrimidine core is an emerging but challenging field. The intrinsic electronic properties of the pyridine ring often make regioselective C-H functionalization difficult.[14] Most current, reliable methods for diversification rely on the synthesis of a halogenated intermediate followed by well-established cross-coupling reactions.[9][15]

References

  • Beltran, F. et al. (2014). Three successive and regiocontrolled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines. RSC Advances, 4(78), 41633-41637. [Link]

  • Bollack, B. et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI Pharmaceuticals, 15(3), 352. [Link]

  • Bollack, B. et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Hirota, K. et al. (1994). Novel Synthesis of Pyrido[3,4-d]pyrimidines, Pyrido[2,3-d]pyrimidines, and Quinazolines via Palladium-catalyzed Oxidative Coupling. HETEROCYCLES, 37(1), 433. [Link]

  • Martínez-Alonso, P. et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7623. [Link]

  • Piras, M. et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(10), 3504–3512. [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]

  • Wempen, I. & Fox, J. J. (1976). Pyridopyrimidines. 5. N-Oxidations and rearrangements in the pyrido[2,3-d]pyrimidine series. The Journal of Organic Chemistry, 41(18), 3084-3086. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. [Link]

  • Wang, Z. et al. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 22, 227-237. [Link]

  • Bollack, B. et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]

  • Liu, W. et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 76, 129020. [Link]

  • Baluja, S. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(1), 17-21. [Link]

  • Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

  • Cummings, M. D. et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4544-4557. [Link]

  • NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Van Holsbeeck, K. et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2111. [Link]

  • ResearchGate. (n.d.). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: Synthesis and modification of pyrido[3,4-d]pyrimidines. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Suzuki Coupling with Chloropyrimidines

Welcome to our dedicated technical support center for Suzuki coupling reactions involving chloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Suzuki coupling reactions involving chloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to overcome the common hurdles associated with this challenging yet crucial transformation. Chloropyrimidines are valuable building blocks in medicinal chemistry, but their inherent electronic properties can often lead to sluggish reactions and undesired side products.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize your yields, and ensure the integrity of your results. We will delve into the mechanistic reasons behind common failures and provide practical, field-proven solutions.

The Challenge: The Inert Nature of the C-Cl Bond

The primary difficulty in the Suzuki coupling of chloropyrimidines lies in the strength and inertness of the carbon-chlorine bond. Compared to their bromo or iodo counterparts, chloro-heteroarenes are significantly less reactive towards the initial oxidative addition step in the palladium catalytic cycle. This reduced reactivity necessitates carefully optimized reaction conditions to achieve efficient coupling. Furthermore, the presence of nitrogen atoms in the pyrimidine ring can lead to catalyst inhibition through coordination to the palladium center.

Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to identifying and resolving the problem.

Issue 1: Low or No Conversion to the Desired Product

This is the most frequent challenge. If you observe minimal or no formation of your target biarylpyrimidine, consider the following potential causes and solutions:

Potential Causes & Corrective Actions:

  • Inactive Catalyst System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for the challenging oxidative addition of a chloropyrimidine.

    • Solution: Employ a more robust catalyst system. Palladium(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃, combined with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, are often effective for activating C-Cl bonds.[1][2] N-heterocyclic carbene (NHC) ligands can also provide excellent results.[2]

  • Inappropriate Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][3] An unsuitable base can lead to a stalled reaction.

    • Solution: For less reactive chloropyrimidines, stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1][2]

  • Suboptimal Solvent: The solvent influences the solubility of reagents and the stability and activity of the catalyst.

    • Solution: A mixture of an aprotic organic solvent and water is often beneficial. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[2] The water can facilitate the transmetalation step.[2]

  • Insufficient Temperature: The oxidative addition of the C-Cl bond has a significant activation energy barrier.

    • Solution: Increase the reaction temperature. Temperatures in the range of 80-120 °C are common for chloropyrimidines.[2][4] Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[5][6]

  • Catalyst Deactivation: The palladium catalyst, particularly in its active Pd(0) form, is sensitive to oxygen. Impurities in reagents or solvents can also poison the catalyst.

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing the solvent and reaction mixture. Use high-purity reagents and solvents.

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Conversion catalyst Optimize Catalyst System (e.g., Pd(OAc)₂/SPhos) start->catalyst Ineffective Catalyst? base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) catalyst->base Still low yield? solvent Adjust Solvent System (e.g., Dioxane/H₂O) base->solvent No improvement? temperature Increase Temperature (80-120°C or Microwave) solvent->temperature Still sluggish? inert Ensure Inert Atmosphere (Degas thoroughly) temperature->inert Side reactions observed? success Successful Coupling inert->success Optimized

Caption: A systematic approach to troubleshooting low conversion in Suzuki couplings of chloropyrimidines.

Issue 2: Significant Formation of Side Products

The appearance of prominent side products can significantly reduce the yield of your desired compound. Here are the most common culprits and how to mitigate them:

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often exacerbated by the presence of oxygen.

    • Solution: Maintain a strictly inert atmosphere throughout the reaction. Ensuring an efficient oxidative addition and transmetalation by using an optimized catalyst system can also help the desired reaction outcompete the homocoupling pathway.[3]

  • Protodeboronation of the Boronic Acid/Ester: The boronic acid or ester is replaced by a hydrogen atom, leading to a non-productive consumption of the coupling partner. This side reaction is often promoted by high temperatures and certain bases.[5]

    • Solution: Use fresh, high-purity boronic acid. Consider using a boronic ester (e.g., a pinacol ester) or an organotrifluoroborate, which can be more stable under the reaction conditions.[7][8] In some cases, anhydrous conditions or the use of a weaker base like KF may be beneficial.[3]

  • Dehalogenation of the Chloropyrimidine: The chlorine atom on the pyrimidine ring is replaced by a hydrogen atom. This can occur via the formation of a palladium-hydride species.[9][10]

    • Solution: The choice of ligand can influence the rate of dehalogenation. Electron-rich, bulky ligands that promote rapid reductive elimination of the desired product can minimize this side reaction. Ensure that solvents (like alcohols) or bases that can act as hydride sources are used with caution.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for a Suzuki coupling with a chloropyrimidine?

A1: There is no single "best" combination, as the optimal choice is often substrate-dependent. However, a highly reliable starting point for challenging couplings with chloropyrimidines is a system composed of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. A combination such as Pd(OAc)₂ (2 mol%) with SPhos or XPhos (4 mol%) is highly recommended.[1][2]

Q2: What is the optimal base and solvent system to begin with?

A2: A good starting point is K₃PO₄ (2-3 equivalents) as the base in a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) .[1] This combination is often effective for promoting the reaction of less reactive aryl chlorides.

Q3: How can I minimize the risk of boronic acid decomposition?

A3: Boronic acids can be prone to decomposition, particularly protodeboronation and homocoupling. To minimize this:

  • Use high-purity boronic acid.

  • Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium organotrifluoroborate. These reagents can exhibit a "slow release" of the boronic acid, which can minimize side reactions.[11][12]

  • Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidative homocoupling.

Q4: Can I use microwave irradiation for my reaction?

A4: Yes, microwave-assisted Suzuki couplings can be very effective for chloropyrimidines. Microwave heating can lead to significantly shorter reaction times and often improves yields, sometimes even with lower catalyst loadings.[5][6] It is an excellent option to explore, especially when conventional heating methods result in slow or incomplete reactions.

Q5: I am working with a dichloropyrimidine. How can I control the regioselectivity of the coupling?

A5: For dichloropyrimidines (e.g., 2,4-dichloropyrimidine), the coupling generally occurs preferentially at the more electrophilic position. In many cases, this is the C4 position.[13] However, the regioselectivity can be influenced by the choice of ligand. Sterically hindered ligands can sometimes direct the coupling to a less sterically hindered position. A thorough screening of reaction conditions, including different ligands, may be necessary to achieve the desired regioselectivity.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of a generic chloropyrimidine with an arylboronic acid. These should be considered as a starting point for optimization.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that facilitate oxidative addition of the C-Cl bond.[1][2]
Base K₃PO₄ or Cs₂CO₃Strong bases that are effective for less reactive aryl chlorides.[1][2]
Solvent 1,4-Dioxane/Water (4:1 to 10:1)Aprotic/aqueous mixture that aids solubility and transmetalation.[1]
Temperature 100 °CSufficient to overcome the activation energy for C-Cl bond cleavage.[4]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki Coupling of a Chloropyrimidine

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Cl) pd0->oa_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L₂(Ar')]⁺ oa_complex->transmetalation_complex Transmetalation product_complex Ar-Ar'-Pd(II)L₂ product_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) product_complex->product aryl_chloride Ar-Cl (Chloropyrimidine) aryl_chloride->oa_complex boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

  • Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid - Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society.
  • Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection - Benchchem.
  • Temperature and time screening for Suzuki coupling of 1 with 2. - ResearchGate.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.

Sources

Optimization

reaction monitoring techniques for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one synthesis

Welcome to the technical support resource for the synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one . As a key intermediate in the development of kinase inhibitors for pharmaceutical research, robust and rep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one . As a key intermediate in the development of kinase inhibitors for pharmaceutical research, robust and reproducible synthesis of this molecule is critical.[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis.

Overview of the Synthetic Pathway

The construction of the pyridopyrimidine scaffold typically involves the condensation and cyclization of a substituted aminopyridine with an appropriate carbonyl-containing reactant. A plausible synthetic route involves the reaction of an aminopyridine derivative with a β-keto ester or a similar equivalent, followed by chlorination. The precise monitoring of this multi-step process is paramount to ensuring high yield and purity.

G cluster_0 Starting Materials A Substituted 3-Aminopyridine C Condensation & Cyclization A->C B Acetoacetic Ester Derivative B->C D Hydroxypyrido[3,4-d]pyrimidinone Intermediate C->D Formation of heterocyclic core E Chlorination (e.g., POCl₃) D->E F 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (Final Product) E->F Introduction of chloro group

Caption: Plausible synthetic pathway for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Reaction Monitoring Techniques

Effective reaction monitoring is crucial for optimizing reaction conditions, determining endpoints, and minimizing byproduct formation.[2] A multi-technique approach is often the most effective strategy. The primary methods for this synthesis are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

G cluster_analysis Analytical Techniques start Start Reaction aliquot Withdraw Aliquot (e.g., at t=0, 1h, 2h...) start->aliquot quench Quench Reaction (if necessary) aliquot->quench prep Prepare Sample (Dilute, Filter) quench->prep tlc TLC Analysis prep->tlc hplc HPLC / LC-MS Analysis prep->hplc decision Analyze Data: - Starting Material Consumed? - Product Peak Growing? - Byproducts Forming? tlc->decision hplc->decision continue_rxn Continue Reaction decision->continue_rxn Incomplete stop_rxn Stop Reaction & Work-up decision->stop_rxn Complete continue_rxn->aliquot

Caption: General workflow for monitoring a synthesis reaction using offline techniques.[3]

Comparison of Monitoring Techniques
TechniqueSpeed & CostInformation TypeKey Advantages & Use Case
TLC Fast, very low costQualitativeExcellent for rapid, initial screening to check for the disappearance of starting materials and the appearance of a new, more polar (or non-polar) product spot.[3]
HPLC Slower, moderate costQuantitativeProvides precise, reproducible data on conversion rates, product purity, and the relative amounts of byproducts.[3][4] Ideal for optimization studies.
LC-MS Slower, higher costQuantitative & StructuralCombines the separation power of HPLC with mass spectrometry to provide molecular weight information, which is invaluable for identifying unknown byproducts.[3]
NMR Slow, high cost (offline)Quantitative & StructuralOffers detailed structural information on all components in the reaction mixture.[2][5] Can be used for in-situ monitoring to observe intermediates in real-time.[5][6]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My reaction has stalled. The TLC/HPLC shows significant starting material remaining even after extended reaction time. What are the likely causes?

A1: A stalled reaction can be attributed to several factors related to reagents, conditions, or the catalytic cycle.

  • Reagent Quality: The starting aminopyridine or the carbonyl partner may have degraded or contain impurities that inhibit the reaction. Verify the purity of your starting materials using NMR or HPLC against a known standard.

  • Catalyst/Reagent Inactivation: If using a catalyst (e.g., an acid or base), it may have been neutralized or poisoned. In syntheses of related pyrimidines, the choice and amount of base are critical to drive the cyclization and minimize side reactions.[7] Consider adding a fresh portion of the catalyst or base.

  • Temperature: The reaction may require a higher thermal energy input to overcome the activation barrier. Cautiously increase the temperature in 10 °C increments, monitoring for any product formation or byproduct generation. Some pyridopyrimidine syntheses benefit from microwave irradiation to reduce reaction times.[8]

  • Insolubility: If a reactant or intermediate has precipitated from the solution, the reaction can stall. Try a different solvent system that can better solvate all species throughout the reaction course.

Q2: My HPLC chromatogram shows multiple new peaks besides my product. How can I identify these byproducts and prevent their formation?

A2: The formation of multiple byproducts is a common challenge in heterocyclic chemistry, often arising from competing reaction pathways.

  • Identification: The most effective way to identify these peaks is through LC-MS analysis . The molecular weight information obtained from the mass spectrometer can provide immediate clues to the identity of the byproducts.[3] For example, a peak with a mass corresponding to the self-condensation of your starting material is a strong indicator of that side reaction.

  • Common Side Reactions & Prevention:

    • Self-Condensation: The β-keto ester or other carbonyl starting materials can self-condense, especially under strong basic conditions.

      • Solution: Control the stoichiometry and the rate of addition of the base. Adding the base slowly at a lower temperature can often mitigate this.

    • Incomplete Cyclization: The initial condensation product may not fully cyclize to form the pyridopyrimidine ring.

      • Solution: This often points to insufficient heating or incorrect pH. Ensure the reaction is run at the optimal temperature and for a sufficient duration.

    • Hydrolysis: If water is present in the reaction, starting materials or the product could be susceptible to hydrolysis, especially at elevated temperatures.

      • Solution: Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: The product appears to be "oiling out" or is very difficult to crystallize during work-up and purification. What can I do?

A3: Purification challenges often arise from residual impurities that inhibit crystallization or from the inherent physical properties of the product.

  • Initial Purification: Before attempting crystallization, try to purify the crude material using flash column chromatography. This will remove the majority of impurities that could be hindering crystallization.

  • Solvent Screening for Crystallization:

    • Dissolve a small amount of the purified oil in a minimal amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol).

    • Slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., Hexanes, Diethyl Ether, Water) until the solution becomes faintly cloudy.

    • Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator or freezer.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a tiny crystal (a "seed crystal") to the supersaturated solution can induce crystallization.

  • pH Adjustment: The product has basic nitrogen atoms and an acidic N-H proton. Its solubility will be highly dependent on pH. During aqueous work-up, carefully adjust the pH to find the point of minimum solubility (isoelectric point) to maximize precipitation.

Q4: My TLC spots are streaking, and my HPLC peaks are broad or tailing. How can I improve my analytical results?

A4: Poor chromatography is often a sign of sample issues or an incompatible analytical method.

  • TLC Streaking:

    • Cause: This is typically caused by sample overloading or a suboptimal solvent system.[3] The acidic/basic nature of your compound can also lead to interactions with the silica gel.

    • Solution: Spot a more dilute solution of your sample. If streaking persists, modify the mobile phase. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can often produce sharper spots.

  • HPLC Peak Broadening/Tailing:

    • Cause: This can result from interactions with the stationary phase, column degradation, or a mismatch between the sample solvent and the mobile phase.

    • Solution:

      • Check pH: Ensure the pH of your mobile phase is appropriate for the compound. For pyridopyrimidines, a slightly acidic mobile phase (e.g., using a phosphate or acetate buffer around pH 4) is often effective.[9]

      • Solvent Mismatch: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a strong solvent like pure DMSO while the mobile phase is highly aqueous can cause poor peak shape.

      • Column Health: Flush the column with a strong solvent to remove any adsorbed impurities. If performance does not improve, the column may need to be replaced.

Q5: How can I be certain I have synthesized the correct final product, 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one?

A5: Confirmation of the final structure requires a combination of spectroscopic and spectrometric techniques. Do not rely on a single piece of data.

  • Mass Spectrometry (MS): The primary confirmation. The mass spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the mass of your product (C₈H₆ClN₃O, MW = 195.61). You should also observe the characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak that is roughly one-third the intensity of the M peak).

  • ¹H NMR Spectroscopy: This will confirm the proton environment. You should expect to see signals corresponding to:

    • The methyl group protons.

    • The protons on the pyridine ring.

    • The N-H proton of the pyrimidinone ring (this may be broad).

  • ¹³C NMR Spectroscopy: This confirms the carbon skeleton of the molecule.

  • Purity Assessment: HPLC analysis with a UV detector can establish the purity of the final compound by showing a single major peak.

Analysis TypeExpected Result for C₈H₆ClN₃O
Mass Spec (ESI+) [M+H]⁺ at m/z 196. An isotope peak at m/z 198 should be present (~33% intensity of 196).
¹H NMR (400 MHz, DMSO-d₆)Hypothetical Shifts: δ ~12.5 (s, 1H, NH), δ ~9.0 (s, 1H, Ar-H), δ ~8.0 (s, 1H, Ar-H), δ ~2.4 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)Hypothetical Shifts: Expect ~8 distinct signals, including peaks in the aromatic region (~110-160 ppm), a carbonyl peak (~160-170 ppm), and a methyl peak (~20 ppm).

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Lightly draw a starting line with a pencil ~1 cm from the bottom.

  • Spotting:

    • Before starting the reaction (t=0), dissolve a small amount of your starting material(s) in a suitable solvent (e.g., DCM or Ethyl Acetate) to create a reference spot.

    • As the reaction proceeds, withdraw a tiny aliquot (~5-10 µL) with a capillary tube and spot it onto the starting line. It is good practice to co-spot the reaction mixture with the starting material reference to see the clear conversion.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 70:30 Ethyl Acetate:Hexanes - this must be optimized). Ensure the solvent level is below the starting line. Let the solvent front migrate up the plate.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[10] Circle the visible spots. If needed, further visualization can be done using an iodine chamber or a potassium permanganate stain.

  • Interpretation: Monitor the disappearance of the starting material spot(s) and the appearance of a new product spot. The reaction is complete when the starting material spot is no longer visible.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Method Development (Initial Setup):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the product and starting material absorb (e.g., 254 nm).[3]

  • Sample Preparation:

    • Withdraw an aliquot (~20 µL) from the reaction mixture.

    • Quench the reaction by diluting it significantly in a known volume (e.g., 1 mL) of a suitable solvent, often the mobile phase.[3] This stops the reaction and prepares it for injection.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[3]

  • Analysis:

    • Inject a standard of your starting material(s) to determine their retention times.

    • Inject the prepared samples from the reaction at various time points.

  • Data Interpretation: Monitor the decrease in the peak area of the starting material(s) and the increase in the peak area of the product. The percentage conversion can be calculated from the relative peak areas (assuming similar response factors, or by using a calibration curve). Look for the appearance of any new peaks, which would indicate byproduct formation.[3]

References
  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.
  • Wang, C. C. (n.d.).
  • St-Jean, F., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing. Journal of Visualized Experiments.
  • Magritek. (n.d.). Reaction Monitoring. Magritek.
  • MySkinRecipes. (n.d.). 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. MySkinRecipes.
  • CymitQuimica. (n.d.). 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. CymitQuimica.
  • Chromatography Today. (2015). What Is Reaction Monitoring?.
  • Adams, R. W., et al. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy.
  • Sudo, R. T., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti-Diarrheal Agents. PMC - NIH.
  • Ziarani, G. M., et al. (n.d.). An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines.
  • Yashina, E. S., et al. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.
  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry.
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  • Shi, D., et al. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PMC - NIH.
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Troubleshooting

Technical Support Center: Purification Strategies for Polar Pyrido[3,4-d]pyrimidine Compounds

Welcome to the technical support center for the purification of polar pyrido[3,4-d]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyrido[3,4-d]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this class of polar, nitrogen-containing heterocycles. The inherent basicity and high polarity of the pyrido[3,4-d]pyrimidine scaffold often lead to frustrating outcomes in chromatography, such as poor retention, peak tailing, and compound degradation.

This document moves beyond generic protocols to provide in-depth, evidence-based troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific rationale behind each strategy, enabling you to make informed decisions and develop robust, validated purification methods.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of polar pyrido[3,4-d]pyrimidine derivatives in a question-and-answer format.

Issue 1: My compound elutes in the void volume on a C18 column.

Q: I'm using a standard C18 reversed-phase (RP) column, but my polar pyrido[3,4-d]pyrimidine shows little to no retention and comes out with the solvent front. How can I increase its retention?

A: This is a classic problem for highly polar molecules in reversed-phase chromatography.[1][2][3] The compound has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.[1][4][5] Here are several strategies, from simple adjustments to more advanced techniques:

  • Strategy 1: Modify the Mobile Phase with Ion-Pairing Reagents.

    • The Cause: The basic nitrogen atoms on your pyrido[3,4-d]pyrimidine are likely protonated (positively charged) in typical acidic mobile phases. This high polarity minimizes hydrophobic interaction with the C18 chains.

    • The Solution: Introduce an ion-pairing reagent, such as trifluoroacetic acid (TFA) or an alkyl sulfonic acid (e.g., 1-octanesulfonic acid), into the mobile phase.[6][7][8] These reagents have a non-polar "tail" that adsorbs onto the C18 stationary phase and a charged "head" that forms a neutral ion pair with your protonated compound.[6][9][10] This new, less polar complex has a greater affinity for the stationary phase, thereby increasing retention.[10]

    • Expert Tip: Start with 0.1% TFA in both your aqueous and organic mobile phase components for a simple, volatile option suitable for LC-MS.[9] For stronger retention, non-volatile sulfonic acids are effective but may require a dedicated column and are not ideal for mass spectrometry.[7]

  • Strategy 2: Switch to a Polar-Embedded or AQ-Type Column.

    • The Cause: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases (required for eluting polar compounds), leading to a dramatic loss of retention.

    • The Solution: Use a column with a polar-embedded group (e.g., amide or carbamate) or one that is designated as "aqueous stable" (AQ). These columns are designed to maintain a hydrated surface, preventing phase collapse and providing better retention for polar analytes in high-aqueous conditions.[9][11]

  • Strategy 3: Employ Hydrophilic Interaction Liquid Chromatography (HILIC).

    • The Cause: Your compound is simply too polar for retention by a hydrophobic mechanism.

    • The Solution: HILIC is the ideal alternative.[11][12][13] It uses a polar stationary phase (like bare silica, diol, or amino) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile).[11][13][14] A water layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to strong retention. Elution is achieved by increasing the concentration of the polar solvent (water).[14][15]

Issue 2: I'm observing severe peak tailing for my basic compound.

Q: My compound sticks to the column, resulting in broad, tailing peaks. What is causing this and how can I achieve symmetrical peaks?

A: Peak tailing for basic compounds like pyrido[3,4-d]pyrimidines is almost always caused by secondary interactions with acidic silanol groups on the surface of silica-based columns.[1][16] These interactions are strong and non-specific, leading to poor peak shape.

  • Strategy 1: Deactivate the Stationary Phase with a Competing Base.

    • The Cause: The lone pairs on the nitrogen atoms of your compound are interacting strongly with acidic surface silanols.

    • The Solution (Normal Phase): For normal-phase flash chromatography on silica gel, pre-treating the column or adding a small amount of a competing base to the mobile phase can dramatically improve peak shape.[1] Flush the column with your eluent containing 1-2% triethylamine (TEA) or ammonium hydroxide before loading the sample.[1][17] This neutralizes the most acidic sites.[1]

    • The Solution (Reversed Phase): At low pH, silanols are less ionized, but your basic compound is fully ionized. At high pH, your compound may be neutral, but the silanols are deprotonated and highly interactive.[16] Using a modern, highly end-capped column is crucial.[1] For high-pH methods, specialized hybrid or bidentate stationary phases offer greater stability and better peak shape.[16]

  • Strategy 2: Control the Mobile Phase pH.

    • The Cause: The ionization state of both your analyte and the stationary phase silanols is pH-dependent.

    • The Solution: Buffering the mobile phase is critical. For basic compounds, working at a low pH (e.g., 2.5-4 with formic acid or TFA) protonates the analyte but suppresses the ionization of the silanols, reducing tailing.[1][2] Alternatively, using a high pH mobile phase (e.g., pH 9-10 with ammonium bicarbonate) deprotonates the silanols but can neutralize the basic compound, also leading to improved peak shape, provided a pH-stable column is used.[16]

Issue 3: My compound appears to be degrading on the column.

Q: I'm getting low recovery and seeing new impurity peaks after chromatography. I suspect my compound is unstable on the stationary phase. How can I purify it without decomposition?

A: Pyrido[3,4-d]pyrimidines can be sensitive to the acidic nature of standard silica gel.[17]

  • Strategy 1: Use a Deactivated or Alternative Stationary Phase.

    • The Cause: The acidic surface of silica gel can catalyze degradation of sensitive functional groups.

    • The Solution: Deactivate the silica as described in Issue 2 by flushing with a base-containing solvent.[1][17] Alternatively, switch to a less acidic stationary phase like neutral or basic alumina, or consider bonded phases such as diol or amino for your purification.[1]

  • Strategy 2: Perform a Stability Test using 2D TLC.

    • The Cause: It's important to confirm if the degradation is happening on the stationary phase or during work-up.

    • The Solution: Run a 2D TLC. Spot your sample in one corner of a square TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in a second solvent system. If the compound is stable, all spots will appear on the diagonal. Degradation products will appear as new spots off the diagonal.[18]

  • Strategy 3: Minimize Contact Time.

    • The Cause: Prolonged exposure to the stationary phase increases the chance of degradation.

    • The Solution: Use a faster flow rate and a steeper gradient during flash chromatography or HPLC to get the compound off the column more quickly. This is a trade-off with resolution, but it can be essential for labile molecules.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purification method development for a new polar pyrido[3,4-d]pyrimidine derivative?

A1: The best approach is a systematic evaluation starting with simple, rapid techniques.

  • Assess Polarity with TLC: Start with Thin Layer Chromatography (TLC) on silica gel plates. Use a range of solvent systems, such as dichloromethane/methanol and ethyl acetate/heptane. If the compound remains at the baseline (Rf=0) even with highly polar eluents like 10-20% methanol in DCM, it is a strong candidate for HILIC or reversed-phase methods.[17][18][19]

  • Analytical HPLC Scouting: Run analytical scouting gradients on both a standard C18 column (with 0.1% TFA) and a HILIC column. A 5-95% acetonitrile/water gradient over 10-15 minutes is a good starting point. This will quickly tell you which technique provides better retention and selectivity for your compound and its impurities.[2]

  • Select the Purification Mode: Based on the scouting runs, choose the most promising technique for scale-up to flash chromatography or preparative HPLC. The workflow below can guide your decision.

G cluster_start Method Selection Workflow cluster_np Normal Phase cluster_rp Reversed Phase cluster_hilic HILIC Start Assess Polarity (TLC & Analytical HPLC) NP_Check Rf > 0.1 in <10% MeOH/DCM? Start->NP_Check Low to Moderate Polarity RP_Check Good retention on analytical C18? Start->RP_Check High Polarity NP_Purify Optimize Normal Phase Flash Chromatography (Consider base deactivation) NP_Check->NP_Purify Yes HILIC_Check Poor retention on C18 but retained on HILIC? NP_Check->HILIC_Check No (Too Polar) RP_Purify Scale to RP Flash or Prep HPLC (Use ion-pairing if needed) RP_Check->RP_Purify Yes RP_Check->HILIC_Check No HILIC_Check->RP_Check No, try RP again with ion pairing HILIC_Purify Optimize HILIC (Silica, Diol, or Amine column) HILIC_Check->HILIC_Purify Yes

Q2: When should I choose crystallization over chromatography?

A2: Crystallization is a powerful, cost-effective purification technique, especially on a large scale. It is suitable when:

  • Your compound is a solid with good crystallinity.

  • You can find a solvent system where the compound is soluble when hot but poorly soluble when cold.[11]

  • Impurities have different solubility profiles, allowing them to remain in the mother liquor.

However, chromatography is often necessary when impurities co-crystallize with the product, when the product is an oil, or for isolating minor components from a complex mixture.[11][20]

Q3: What are the most common impurities I should expect from pyrido[3,4-d]pyrimidine synthesis?

A3: Impurities are highly dependent on the synthetic route. Common starting materials include aminopyridines and pyrimidine precursors.[21][22][23] Potential impurities can include:

  • Unreacted Starting Materials: These are often highly polar and can co-elute with your product.

  • Regioisomers: If the cyclization step can occur in multiple ways, you may form isomeric products that are very difficult to separate.

  • Byproducts from Side Reactions: For instance, in syntheses starting from chlorinated precursors, you might see products from incomplete substitution.[24][25]

  • Catalyst Residues: Palladium catalysts used in cross-coupling reactions can contaminate the final product.[26]

Q4: Can I use supercritical fluid chromatography (SFC) for these compounds?

A4: Yes, SFC is an excellent but less common alternative for purifying polar compounds. It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. It can offer very high resolution and is particularly good for separating chiral compounds. SFC is often considered a "normal-phase" technique and can provide different selectivity compared to both RP-HPLC and HILIC.

Part 3: Key Experimental Protocols

Protocol 1: HILIC Flash Chromatography

This protocol is for purifying a highly polar pyrido[3,4-d]pyrimidine that shows poor retention in reversed-phase.

  • Column Selection: Start with a bare silica gel flash column. Amine or diol columns can offer alternative selectivity.[15]

  • Solvent System:

    • Solvent A: Acetonitrile (ACN)

    • Solvent B: Water (can contain a buffer, e.g., 10 mM ammonium formate, for improved peak shape)

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent like DMSO or DMF, then dilute with ACN. If solubility is an issue, adsorb the crude material onto a small amount of silica gel or Celite® for solid loading.[15]

  • Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase conditions (e.g., 95% ACN / 5% Water).

  • Elution Gradient:

    • Hold at 5% Solvent B for 2 column volumes.

    • Run a linear gradient from 5% to 40% Solvent B over 10-15 column volumes.

    • Hold at 40% Solvent B for 2 column volumes.

    • This is a starting point; optimize the gradient based on the separation observed.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify the pure product.

Protocol 2: Ion-Pair Reversed-Phase Preparative HPLC

This protocol is for high-purity isolation of a polar basic compound that requires enhanced retention.

  • Column Selection: A high-quality C18 column with high carbon load and good end-capping is recommended.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Ensure high-purity reagents are used to avoid baseline noise.[6][7]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A / 5% B) or a solvent like DMSO. Filter the sample through a 0.22 µm filter before injection.[11]

  • Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase. This can take longer than standard RP methods; 15-20 column volumes is recommended.

  • Gradient Elution:

    • Inject the sample.

    • Run a shallow gradient based on analytical scouting runs. For example, 5% to 50% B over 30-40 minutes.

    • Monitor elution with a UV detector at an appropriate wavelength.

  • Post-Purification Workup: Fractions containing TFA will be acidic. Neutralize with a base like sodium bicarbonate during extraction or remove the TFA by co-evaporation with a non-polar solvent if the compound is stable.

Data Summary Table
Purification TechniqueStationary PhaseMobile Phase PrincipleBest For...Key Considerations
Normal Phase Polar (Silica, Alumina)Non-polar to polar organic gradientLess polar compounds, isomersRisk of compound degradation on acidic silica; add base modifier.[1][17]
Reversed Phase (RP) Non-polar (C18, C8)Polar to non-polar (aqueous/organic)Moderately polar to non-polar compoundsPoor retention for very polar compounds without modification.[3][4]
Ion-Pair RP Non-polar (C18)Aqueous/organic with ion-pair reagentPolar, ionizable compoundsEnhances retention significantly; reagents can be non-volatile.[6][9]
HILIC Polar (Silica, Diol, Amine)High organic to more aqueousVery polar, hydrophilic compoundsOpposite elution order to RP; excellent for MS sensitivity.[13][14][27]

References

  • Ion Pairing Reagents. CDH Fine Chemical.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • Ion-Pair Reagents for HPLC. Spectrum Chemical.
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Retaining Polar Compounds. LCGC. (2014).
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  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (2025).
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  • What can I use to purify polar reaction mixtures? Biotage. (2023).
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  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Ion pair chrom
  • Purification of strong polar and basic compounds. Reddit. (2023).
  • Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermedi
  • For highly polar compound, how to do the purification?
  • Isolation and Determination of Hydroxylated Nitrogen Heterocycles in a Coal Liquid.
  • SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION.
  • Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks. (2019).
  • HILIC separ
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
  • HILIC Purification Strategies for Flash Chrom
  • Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. (2023).
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. (2016).
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrido[3,4-d]pyrimidine and Pyrido[2,3-d]pyrimidine Isomers for Drug Discovery

Introduction: The Strategic Importance of Isomeric Scaffolds in Medicinal Chemistry The pyridopyrimidine core, a fusion of pyridine and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isomeric Scaffolds in Medicinal Chemistry

The pyridopyrimidine core, a fusion of pyridine and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. Nature presents four primary isomers of this scaffold: pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidines, each defined by the position of the nitrogen atom in the pyridine ring[1]. The orientation of this nitrogen atom drastically alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, seemingly subtle isomeric differences can lead to profoundly different pharmacological profiles.

This guide provides a comparative analysis of two of the most pharmacologically significant isomers: pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine . While both have yielded potent drug candidates, particularly in oncology, they exhibit distinct target specificities and structure-activity relationships (SAR). Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to select the optimal scaffold for a given therapeutic target and to design next-generation inhibitors with improved potency and selectivity. We will delve into their comparative synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.

Structural and Physicochemical Distinctions

The fundamental difference lies in the placement of the pyridine nitrogen relative to the pyrimidine ring. In the pyrido[2,3-d]pyrimidine scaffold, the nitrogen is at position 1, whereas in the pyrido[3,4-d]pyrimidine scaffold, it is at position 7[2][3]. This variance influences the molecule's dipole moment, basicity (pKa), and potential for intermolecular interactions, which are critical determinants of solubility, cell permeability, and target binding affinity.

PropertyPyrido[2,3-d]pyrimidinePyrido[3,4-d]pyrimidine
Molecular Formula C₇H₅N₃C₇H₅N₃
Molecular Weight ~131.13 g/mol ~131.13 g/mol
CAS Number 254-61-5[3]253-86-1[2]
Structural Feature Nitrogen at position 1 (1,3,8-Triazanaphthalene)Nitrogen at position 7 (1,3,7-Triazanaphthalene)[2]

The differing nitrogen positions create unique electronic landscapes. The pyrido[2,3-d]pyrimidine system is the most explored and abundant isomer in the scientific literature, likely due to more established and versatile synthetic routes[1].

Comparative Synthesis Strategies

The choice of synthetic route is critical, as it dictates the feasibility of generating diverse libraries for SAR studies. The strategies for these two isomers often start from different precursors.

Synthesis of Pyrido[2,3-d]pyrimidines

A prevalent strategy involves the construction of the pyridine ring onto a pre-formed, functionalized pyrimidine. This approach offers high modularity. A common method is the cyclization of 6-aminouracil derivatives or other 4-aminopyrimidines[4][5][6].

  • Rationale: Starting with a substituted pyrimidine allows for the late-stage introduction of diversity into the pyridine portion of the molecule. This is advantageous for lead optimization, as modifications can be made to the part of the scaffold that often extends into the solvent-exposed region of a protein's binding pocket.

Synthesis of Pyrido[3,4-d]pyrimidines

The synthesis of this isomer often involves the cyclocondensation of a substituted pyridine precursor. For example, a common intermediate is ethyl 3-amino-2-chloroisonicotinate, which can undergo thermal cyclocondensation with a source of the pyrimidine ring, such as chloroformamidine hydrochloride[7].

  • Rationale: This "pyridine-first" approach is effective when the desired substitutions are more easily installed on the pyridine ring at an early stage. The subsequent pyrimidine ring formation is often a robust, high-yielding reaction.

Below is a generalized workflow illustrating these divergent synthetic philosophies.

G cluster_0 Pyrido[2,3-d]pyrimidine Synthesis cluster_1 Pyrido[3,4-d]pyrimidine Synthesis A Substituted 4-Aminopyrimidine C Intramolecular Cyclization A->C Reaction with Michael Acceptor B Michael Acceptor (e.g., α,β-unsaturated ester) B->C D Pyrido[2,3-d]pyrimidine Core C->D E Substituted 3-Aminopyridine G Cyclocondensation E->G F Pyrimidine Precursor (e.g., Chloroformamidine) F->G H Pyrido[3,4-d]pyrimidine Core G->H

Caption: Generalized synthetic workflows for pyridopyrimidine isomers.

Pharmacological Profile & Biological Activities: A Tale of Two Scaffolds

While both isomers are potent kinase inhibitors, their target preferences diverge significantly, illustrating the principle that isomeric scaffolds are not interchangeable.

Pyrido[2,3-d]pyrimidine: The Versatile Inhibitor

This scaffold is associated with a remarkably broad spectrum of biological activities, a testament to its ability to conform to various ATP-binding sites and other biological pockets.

  • Oncology: This is the most prominent area. Pyrido[2,3-d]pyrimidines are foundational to numerous kinase inhibitors targeting critical cancer pathways.

    • CDK Inhibitors: Palbociclib (Ibrance®), a blockbuster drug for HR-positive breast cancer, features a pyrido[2,3-d]pyrimidine core and functions as a potent CDK4/6 inhibitor[1][8].

    • EGFR Inhibitors: Derivatives have shown potent activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer[9][10].

    • Other Kinases: Potent inhibitors have been developed for PIM-1 kinase, eEF-2K, and various tyrosine kinases like c-Src and FGFR[11][12][13].

  • Anti-inflammatory Activity: Certain derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), demonstrating potential for treating inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs[5].

  • Antimicrobial & Antiviral Activity: The scaffold has been explored for its efficacy against various pathogens, including bacteria, fungi, and viruses like Hepatitis C (HCV)[9][14].

  • DHFR Inhibition: As structural analogs of folic acid, some derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in pathogens and cancer cells[1][8].

Pyrido[3,4-d]pyrimidine: The Focused Anticancer Agent

Research on the pyrido[3,4-d]pyrimidine scaffold, while less extensive, is highly focused and has yielded potent and selective anticancer agents.

  • Oncology: The primary application for this isomer is in cancer therapy.

    • Mps1 Kinase Inhibitors: A series of pyrido[3,4-d]pyrimidine derivatives have been identified as highly potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint[15]. Mps1 is overexpressed in many cancers, making it an attractive therapeutic target. BOS172722 is a notable example that has entered clinical trials[15].

    • Tyrosine Kinase Inhibitors: Like its isomeric counterpart, this scaffold has also been utilized to develop tyrosine kinase inhibitors[1].

    • Cell Line Specificity: Studies have demonstrated that derivatives of this scaffold exhibit selective growth inhibition against specific cancer cell lines, including those from renal cancer (UO-31) and breast cancer (MCF-7, MDA-MB-468)[7].

Quantitative Comparison of Biological Activity

The following table summarizes representative inhibitory activities, highlighting the distinct target profiles.

Isomer ScaffoldCompound ExampleTargetIC₅₀ ValueReference
Pyrido[2,3-d]pyrimidine Compound 4 PIM-1 Kinase11.4 nM[11]
Pyrido[2,3-d]pyrimidine Compound B1 EGFRL858R/T790M13 nM[10]
Pyrido[2,3-d]pyrimidine PalbociclibCDK4 / CDK611 nM / 16 nM[1]
Pyrido[2,3-d]pyrimidine Compound 6 eEF-2K420 nM[12]
Pyrido[3,4-d]pyrimidine Compound 30 MGC803 cells (gastric)0.59 µM[16]
Pyrido[3,4-d]pyrimidine BOS172722Mps1 KinasePotent, specific value proprietary[15]

Structure-Activity Relationship (SAR) Insights

For both isomers, substitutions at key positions are critical for achieving potency and selectivity.

  • Pyrido[2,3-d]pyrimidine: In many kinase inhibitors, the 2- and 4-positions of the pyrimidine ring are crucial. An amine group at the 2-position often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site. Substitutions on the pyridine ring (positions 5, 6, and 7) are frequently modified to enhance potency, selectivity, and pharmacokinetic properties.

  • Pyrido[3,4-d]pyrimidine: Similarly, the 2- and 4-positions are vital for activity. For Mps1 inhibitors, the core scaffold makes critical hydrophobic contacts, while the pyrimidine ring can form a hydrogen bond with Gly605 in the hinge region[15]. Substituents at the C4 position can be varied via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to rapidly generate analogs and explore SAR[7].

The diagram below illustrates the general principle of kinase inhibition by these scaffolds.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor competitively binds, blocking ATP. hinge Hinge Region pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue atp ATP inhibitor Pyrido[d]pyrimidine Inhibitor inhibitor->hinge H-Bond inhibitor->pocket Hydrophobic Interaction

Caption: Kinase inhibition by competitive ATP-binding site inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide representative, detailed protocols.

Protocol 1: Synthesis of a 4-Substituted-2-amino-pyrido[3,4-d]pyrimidine

This protocol is adapted from methodologies used to generate libraries of pyrido[3,4-d]pyrimidine analogs[7].

Objective: To synthesize an analog via nucleophilic aromatic substitution on a 4-chloro intermediate.

Materials:

  • 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine (1.0 eq)

  • Benzylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine (100 mg, 1.0 eq) in DMF (5 mL) in a sealed vial, add benzylamine (1.2 eq) and DIPEA (2.0 eq).

  • Causality: DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the substitution reaction, driving the reaction to completion without competing with the primary amine nucleophile.

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

  • Causality: The aqueous washes remove the DMF solvent and excess reagents, isolating the organic-soluble product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired N⁴-benzyl-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, Mps1)

  • Kinase-specific peptide substrate

  • Test compound (dissolved in DMSO)

  • ATP (at or near the Kₘ concentration)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • In a 384-well plate, add 2.5 µL of kinase assay buffer.

  • Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Add 2.5 µL of a 2X enzyme/substrate mixture (containing the kinase and its peptide substrate in assay buffer) to all wells.

  • Causality: Adding the inhibitor to the enzyme before the reaction start allows for pre-incubation and ensures that any binding can occur prior to the enzymatic reaction.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Read the luminescence on a plate reader.

  • Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

The comparative analysis of pyrido[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine isomers reveals a compelling case study in medicinal chemistry. While structurally similar, their distinct electronic and steric properties translate into different synthetic accessibilities and, most importantly, divergent pharmacological profiles.

  • Pyrido[2,3-d]pyrimidine stands out for its versatility , having produced a marketed drug (Palbociclib) and a vast number of inhibitors against a wide range of targets beyond kinases, including enzymes like DHFR and COX-2. Its well-established synthetic chemistry makes it a go-to scaffold for broad screening campaigns.

  • Pyrido[3,4-d]pyrimidine has emerged as a more focused scaffold , yielding highly potent and selective agents against specific oncology targets like Mps1 kinase. This suggests its utility in targeted therapy where exquisite selectivity is required to minimize off-target effects.

For drug development professionals, the choice between these isomers is not arbitrary but a strategic decision based on the target class and desired therapeutic profile. Future research should focus on direct, side-by-side comparisons of optimized derivatives from both scaffolds against panels of kinases and other targets. Such studies will further illuminate the subtle structural nuances that govern molecular recognition and provide a more robust roadmap for rational drug design.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. [Link][4]

  • General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. (n.d.). ResearchGate. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2013). PubMed Central. [Link][7]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link][11]

  • The chemistry of pyrido[2,3-d]pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research. [Link][1]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). MDPI. [Link][9]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (2016). Der Pharma Chemica. [Link][5]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2012). PubMed Central. [Link][12]

  • Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. (2022). ResearchGate. [Link][17]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PubMed Central. [Link][13]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health. [Link][10]

  • Pyrido[3,4-D]pyrimidine. (n.d.). PubChem, National Institutes of Health. [Link][2]

  • Pyrido(2,3-d)pyrimidine. (n.d.). PubChem, National Institutes of Health. [Link][3]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. (2022). National Institutes of Health. [Link][16]

  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. (2023). European Journal of Chemistry. [Link][14]

  • Pyrido[3,4-d]pyrimidine, 4-chloro-. (n.d.). LookChem. [Link][18]

  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). News of Pharmacy. [Link][6]

  • Pyrido(3,2-d)pyrimidine. (n.d.). PubChem, National Institutes of Health. [Link][19]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2022). ResearchGate. [Link][20]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. (2022). Ovid. [Link][21]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research. [Link][22]

  • Pyrido(3,4-d)pyrimidine-7(6H)-carboxylic acid, 2,4-dichloro-5,8-dihydro-, phenylmethyl ester. (n.d.). PubChem, National Institutes of Health. [Link][23]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2021). ResearchGate. [Link][24]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. [Link][8]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). MDPI. [Link][15]

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Comparative

A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Pyridopyrimidines in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridopyrimidine scaffold is a cornerstone, forming the core of numerous kinase inhibitors and other therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridopyrimidine scaffold is a cornerstone, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for exploring structure-activity relationships and developing novel drug candidates. Halogenated pyridopyrimidines, particularly chloro- and bromo-derivatives, are key intermediates in this endeavor, serving as versatile handles for a wide range of transformations.

This guide provides an in-depth comparison of the reactivity of chloro- and bromo-pyridopyrimidines in two major classes of synthetic reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). By synthesizing technical data and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of synthetic routes.

The Fundamental Dichotomy: C-Br vs. C-Cl Bonds

The differential reactivity between bromo- and chloro-pyridopyrimidines is fundamentally rooted in the intrinsic properties of the carbon-halogen bond.

  • Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond (approximate BDEs for aryl halides are ~285 kJ/mol for C-Br vs. ~327 kJ/mol for C-Cl).[1] This is the dominant factor in reactions where the cleavage of this bond is the rate-determining step, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

  • Electronegativity: Chlorine is more electronegative than bromine. This property plays a crucial role in nucleophilic aromatic substitution, where the halogen's inductive electron-withdrawing effect can stabilize the negatively charged intermediate.

These two opposing factors—bond strength versus electronegativity—create a fascinating dichotomy in reactivity that can be exploited for selective chemical synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Hierarchy

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the reactivity trend is unequivocally in favor of the bromo-substituted scaffold. The weaker C-Br bond facilitates the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst, leading to faster reaction rates and generally milder required conditions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. When comparing halo-pyridopyrimidines, the bromo-derivatives consistently outperform their chloro-counterparts, requiring less forcing conditions to achieve high yields. Chloropyridopyrimidines, while more cost-effective, often necessitate the use of more sophisticated and bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote the challenging oxidative addition to the C-Cl bond.[2]

Table 1: Representative Comparison of Suzuki-Miyaura Coupling Reactivity

Halide SubstrateCatalyst/Ligand SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Bromo-pyridopyrimidinePd(PPh₃)₄K₂CO₃Dioxane/H₂O80-902-685-98
Chloro-pyridopyrimidinePd₂(dba)₃ / SPhosK₃PO₄Toluene100-11012-2470-90

Note: Yields are representative and highly dependent on the specific pyridopyrimidine isomer, boronic acid partner, and precise reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-pyridopyrimidine

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromo-pyridopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

dot

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination follows a similar reactivity trend. Bromo-pyridopyrimidines readily couple with a variety of amines using standard palladium catalysts. In contrast, their chloro-analogs are more challenging substrates, often leading to lower yields or requiring higher catalyst loadings and more specialized, sterically hindered ligands to overcome the difficult oxidative addition step.[3][4][5][6][7][8][9] The coupling of aryl chlorides is a significant achievement in this field, enabled by the development of so-called "generations" of catalyst systems.[6][7][8]

Sonogashira Coupling

The Sonogashira coupling, which forms C-C triple bonds, also shows a clear preference for bromo- over chloro-pyridopyrimidines.[10][11][12][13][14][15] While protocols exist for the Sonogashira coupling of chloropyridines and related heterocycles, they typically require more active catalyst systems, higher temperatures, and longer reaction times compared to the corresponding bromo-substrates.[12][14][16]

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

In SNAr reactions, the established reactivity order is often reversed, with chloro-pyridopyrimidines being more reactive than their bromo-counterparts. This phenomenon is governed by the two-step addition-elimination mechanism.

dot

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

The rate-determining step is typically the initial attack of the nucleophile to form the negatively charged, non-aromatic Meisenheimer intermediate.[17] The higher electronegativity of chlorine, compared to bromine, provides a stronger inductive electron-withdrawing effect. This effect stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy and increasing the reaction rate. Thus, the typical reactivity order for SNAr is F > Cl > Br > I.

However, it is crucial to note that if the second step—the expulsion of the halide leaving group—becomes rate-limiting (which can occur with highly charged, localized nucleophiles), the trend can revert to favoring the best leaving group (I > Br > Cl > F), which correlates with the C-X bond strength.

Positional Effects in Pyridopyrimidines

The inherent electronic properties of the pyridopyrimidine ring system also play a critical role. The nitrogen atoms in both rings are electron-withdrawing, which activates the ring towards nucleophilic attack. Positions ortho and para to the ring nitrogens are the most electrophilic and, therefore, the most susceptible to SNAr. For instance, in a 2,4-dichloropyrido[x,y-d]pyrimidine, the C4 position is generally more reactive towards nucleophiles than the C2 position.[18][19] This inherent regioselectivity, combined with the differential reactivity of chloro and bromo groups, allows for highly controlled, sequential functionalization of polyhalogenated pyridopyrimidines.[20]

Table 2: Representative Comparison of SNAr Reactivity with an Amine Nucleophile

Halide SubstrateNucleophileSolventTemp. (°C)Relative Rate
Chloro-pyridopyrimidinePiperidineDMSO50Faster
Bromo-pyridopyrimidinePiperidineDMSO50Slower

Note: Relative rates are a general representation. Absolute rates depend on the specific isomer and reaction conditions.

Experimental Protocol: SNAr Reaction on a Chloro-pyridopyrimidine

  • Reaction Setup: In a round-bottom flask, dissolve the chloro-pyridopyrimidine (1.0 equiv) in a suitable polar aprotic solvent such as DMSO or NMP.

  • Nucleophile Addition: Add the amine nucleophile (e.g., piperidine, 1.5-2.0 equiv). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Reaction: Heat the mixture to the desired temperature (typically 50-100 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion and Strategic Recommendations

The choice between a chloro- or bromo-pyridopyrimidine as a synthetic intermediate is a strategic decision that depends entirely on the desired chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): Bromo-pyridopyrimidines are the superior choice. Their higher reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields with a broader range of standard catalysts. Chloro-pyridopyrimidines should be considered when cost is a primary driver, but be prepared to invest in more specialized, and often more expensive, catalyst systems and to undertake more extensive reaction optimization.

  • For Nucleophilic Aromatic Substitution (SNAr): Chloro-pyridopyrimidines are generally more reactive, especially when the initial nucleophilic attack is the rate-determining step. This makes them ideal substrates for introducing amines, alkoxides, and thiolates onto the pyridopyrimidine core.

By understanding the fundamental principles that govern the reactivity of these key halogenated intermediates, researchers can more effectively navigate the synthesis of complex pyridopyrimidine derivatives, accelerating the discovery and development of new therapeutic agents.

References

  • Quantum Mechanix Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Retrieved from [Link]

  • Di Pietro, O., et al. (2022). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Bioorganic & Medicinal Chemistry, 54, 116558.
  • Innocenti, P., et al. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 13(3), 893-904.
  • Costa, C., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7569.
  • Sakamoto, T., Kondo, Y., & Yamanaka, H. (1982). Studies on Pyrimidine Derivatives. XXVIII. Synthesis of Pyridopyrimidine Derivatives by Cross-coupling of Halopyrimidines with Olefins and Acetylenes. Chemical and Pharmaceutical Bulletin, 30(7), 2410-2416.
  • Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Di Pietro, O., et al. (2022). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Institutional Research Information System. Retrieved from [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 257-265.
  • Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(6), 1510-1520.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Barghash, A., et al. (2016). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 72(48), 7793-7801.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Retrieved from [Link]

  • Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2019). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton. Retrieved from [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(16), 4388-4391.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Smith, A. M., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 137(35), 11416-11424.
  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(10), 4586-4595.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(34), 6583-6591.
  • Shields, J. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Malapit, C. A., & Organ, M. G. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 51(10), 3945-3972.
  • Sova, Inc. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Various Authors. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ResearchGate. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 64(21), 7986-7997.

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Validation

A Comparative Guide to the Structural Validation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one: X-ray Crystallography and Its Spectroscopic Alternatives

In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful development. For novel heterocyclic compounds such as 6-Chloro-2-methylp...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful development. For novel heterocyclic compounds such as 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, a key intermediate in the synthesis of kinase inhibitors, precise structural validation is paramount.[1] This guide provides an in-depth comparison of the gold-standard method for structural elucidation, single-crystal X-ray crystallography, with powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). We will delve into the experimental causality behind each method, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[2][3] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally established.[3][4] The primary challenge, and a critical determinant of success, lies in the growth of high-quality single crystals.[2]

1. Synthesis and Purification: The synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one would typically be achieved through a multi-step reaction, for instance, via a cyclocondensation reaction involving appropriately substituted pyridine and pyrimidine precursors.[5] The crude product must be purified to >98% purity, as impurities can significantly hinder crystallization.

2. Crystallization: Growing diffraction-quality single crystals is often the most challenging step.[2] Several methods should be systematically screened.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and allowed to evaporate slowly in a dust-free environment.[6][7]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting slow crystal growth.[6][7]

  • Thermal Control (Slow Cooling): A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[2]

3. Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[4][8]

4. Structure Solution and Refinement: The diffraction data are processed to yield a set of reflection intensities.[8] Initial phases are determined using direct methods, which allows for the generation of an initial electron density map.[4] An atomic model is built into this map and then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[9][10]

x_ray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization data_collection X-ray Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow of Single-Crystal X-ray Crystallography.

While a specific crystal structure for this compound is not publicly available, a successful analysis would yield data similar to the following:

ParameterRepresentative ValueSignificance
Chemical FormulaC₈H₆ClN₃OConfirms the elemental composition of the crystallized molecule.[11]
Formula Weight195.61 g/mol Molecular weight derived from the confirmed formula.[11]
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensionsa = 8.1 Å, b = 12.5 Å, c = 9.3 Å, β = 98.5°The dimensions of the fundamental repeating unit of the crystal.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (Goof)~1.0Indicates the quality of the refinement; a value close to 1 is ideal.
Alternative and Complementary Validation Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and as a routine characterization step, spectroscopic methods are indispensable.

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[12] It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.[13][14]

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.[15]

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance sensitivity.[13][15]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

  • Spectral Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to deduce the molecular structure.[16]

Caption: Workflow of NMR Spectroscopy for Structural Elucidation.

NucleusExpected Chemical Shift (δ) Range (ppm)MultiplicityInferred Structural Fragment
¹H8.5 - 9.0SingletAromatic CH proton on the pyridine ring
¹H7.5 - 8.0SingletAromatic CH proton on the pyridine ring
¹H2.3 - 2.6SingletMethyl (CH₃) group protons
¹H11.0 - 13.0Broad SingletN-H proton of the pyrimidinone ring (may exchange with solvent)
¹³C160 - 170SingletCarbonyl (C=O) carbon
¹³C110 - 155SingletsAromatic and pyrimidinone carbons
¹³C20 - 25SingletMethyl (CH₃) carbon

HRMS is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy.[17][18] This precision allows for the determination of the elemental formula of a compound, providing strong evidence for its identity.[19]

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (like formic acid) to promote ionization.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI).[18]

  • Mass Analysis: The generated ions are accelerated into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their m/z.[19]

  • Detection and Analysis: The detector records the arrival of the ions, and the data system generates a mass spectrum. The exact mass of the molecular ion ([M+H]⁺) is determined and used to calculate the elemental formula.

Caption: Workflow of High-Resolution Mass Spectrometry.

ParameterExpected ValueSignificance
Elemental FormulaC₈H₆ClN₃OThe unique combination of atoms in the molecule.[11]
Calculated Exact Mass195.0227 for [M+H]⁺ (C₈H₇ClN₃O⁺)The theoretical mass based on the most abundant isotopes.
Measured Exact Mass195.0225 (example)The experimentally determined mass.
Mass Error< 5 ppmThe difference between the calculated and measured mass, indicating high confidence in the formula assignment.
Comparative Analysis: Choosing the Right Tool

The choice of analytical method depends on the specific research question, the amount of sample available, and the required level of structural detail.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyHigh-Resolution Mass Spectrometry
Information Provided Absolute 3D structure, stereochemistry, bond lengths/angles, packingConnectivity, chemical environment, stereochemical relationships, dynamic informationElemental formula, molecular weight
Sample Requirement High-quality single crystal (µg to mg)5-10 mg in solutionng to µg in solution
Throughput Low; crystal screening can be time-consumingHighHigh
Key Advantage Unambiguous and complete structural determination[3]Provides detailed structural information in solution, reflecting native stateHigh sensitivity and provides definitive elemental composition[17]
Key Limitation Requires diffraction-quality crystals, which can be difficult to grow[2]Does not provide a direct 3D structure; complex spectra can be hard to interpretProvides no information on connectivity or stereochemistry
Best For... Final, definitive proof of structure; resolving stereochemical ambiguityRoutine characterization; confirming connectivity; studying solution-state dynamicsConfirming molecular formula; analyzing complex mixtures (with LC)[20]
Conclusion

For the unequivocal structural validation of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a complete and unambiguous three-dimensional atomic map, which is invaluable for drug design and understanding intermolecular interactions. However, the journey to a diffraction-quality crystal can be arduous.

NMR spectroscopy and high-resolution mass spectrometry serve as essential, high-throughput, and complementary techniques. HRMS rapidly confirms the elemental formula, while NMR elucidates the chemical connectivity of the atoms. Together, these spectroscopic methods can build a highly confident structural hypothesis. For drug development professionals, a synergistic approach is often the most effective: using NMR and HRMS for initial characterization and screening of analogues, followed by X-ray crystallography to confirm the structure of lead compounds and understand their interactions with target proteins. This multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for further development.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68-s68. Available at: [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. Available at: [Link]

  • EPFL. (n.d.). Guide for crystallization. Available at: [Link]

  • Watkin, D. (n.d.). Recent advances in small molecule refinement. International Union of Crystallography. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Accelrys. (n.d.). Introduction to X-Ray Structure Analysis and Refinement. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Available at: [Link]

  • Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Available at: [Link]

  • Chappell, C. G., & Helliwell, J. R. (2021). A beginner’s guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Engineering Science and Technology, 17(4), 2832-2853. Available at: [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Nielen, M. W. F., et al. (2018). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Analytica Chimica Acta, 1025, 1-20. Available at: [Link]

  • Picó, Y. (2018). HRMS: Fundamentals and Basic Concepts. In Advanced Mass Spectrometry for Food Safety and Quality. Elsevier. Available at: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Available at: [Link]

  • Zolfagharinia, M., et al. (2017). An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel nanomagnetic silica-bonded S-sulfonic acid. RSC Advances, 7, 34539-34549. Available at: [Link]

  • ChemUniverse. (n.d.). 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. Available at: [Link]

  • Aladdin. (n.d.). 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

Introduction: The Critical Path from Hit to Lead The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors targeting a range of dise...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Path from Hit to Lead

The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors targeting a range of diseases, most notably cancer.[1][2] Compounds derived from the 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one intermediate are no exception and represent a promising avenue for novel therapeutic development. However, the journey from a promising molecular structure to a viable drug candidate is paved with rigorous validation. The transition from initial biochemical potency to demonstrated cellular activity is a frequent point of failure in the drug discovery pipeline.[3]

This guide provides a comprehensive framework for the in vitro validation of this compound class. We will move beyond rote protocols to explore the underlying scientific rationale for assay selection, experimental design, and data interpretation. Our objective is to establish a self-validating workflow that builds mechanistic confidence, ensuring that decisions to advance a compound are based on robust, reproducible, and physiologically relevant data.[3][4]

The Validation Framework: From Biochemical Potency to Cellular Efficacy

A successful validation cascade is a tiered approach, moving from simplified, high-throughput biochemical assays to more complex, lower-throughput cell-based systems. This progression allows for early, cost-effective elimination of non-viable compounds while building a comprehensive profile of promising candidates. The foundation of this process rests on guidelines for bioanalytical method validation established by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][7]

Our validation strategy for a novel pyrido[3,4-d]pyrimidine-based kinase inhibitor will follow a logical progression, as illustrated below.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Decision Gate b1 Primary Screen: Biochemical Kinase Assay (IC50) b2 Selectivity Profiling: Kinome Panel Screen b1->b2 Potent Hits c1 Target Engagement Assay: Confirm binding in cells (e.g., CETSA) b2->c1 Selective Hits c2 Functional Cellular Assay: Cell Viability/Proliferation (EC50) c1->c2 Target Engaged d1 Correlate IC50 with EC50? c2->d1 a1 Advance to Lead Optimization d1->a1 Yes a2 Re-evaluate or Terminate d1->a2 No

Caption: Assay Validation Cascade for Kinase Inhibitors.

Part 1: Primary Biochemical Assay - Quantifying Kinase Inhibition

The first step is to determine if the compound inhibits its intended kinase target in a purified, cell-free system. This biochemical assay provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale for Assay Selection: While various formats exist (e.g., radiometric, fluorescence-based), luminescence-based assays that quantify ATP consumption (or ADP production) have become an industry standard.[8] They offer high sensitivity, a broad dynamic range, and a non-radioactive format amenable to high-throughput screening.[9][10] The ADP-Glo™ Kinase Assay is a prominent example that measures ADP produced from a kinase reaction.[10]

Comparative Overview of Kinase Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Measures ADP produced, which is converted to a luminescent signal.[10]High sensitivity, wide dynamic range, suitable for low enzyme activity.Can be susceptible to interference from ATP-ase activity.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Homogeneous ("mix-and-read") format, rapid.Requires specific fluorescent probes, lower sensitivity for some kinases.
Radiometric (e.g., ³²P-ATP) Measures the incorporation of radioactive phosphate into a substrate.Considered the "gold standard" for directness and sensitivity.Requires handling of radioactive materials, waste disposal issues, not HTS-friendly.
ELISA / HTRF Uses antibodies to detect phosphorylated substrates.High specificity.Requires specific antibodies, multiple wash steps (ELISA), potential for compound interference (HTRF).
Experimental Workflow: Luminescence-Based Kinase Assay

The following diagram outlines the typical workflow for an ADP-Glo™ type of assay.

Caption: Workflow for an ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a generic serine/threonine kinase and should be optimized for the specific target.

Materials:

  • Kinase of interest, substrate peptide, ATP

  • Test compound (e.g., "Pyrido-401") and positive control inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of "Pyrido-401" and Staurosporine in DMSO, starting from a 1 mM stock.[9]

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound, DMSO-only (vehicle control), or assay buffer (no-kinase control).

    • Add 2 µL of kinase in assay buffer to each well (except the no-kinase control).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.[9]

  • Initiate Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture to all wells to start the reaction. The final ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors are fairly evaluated.

    • Incubate for 60 minutes at 30°C.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal.[10]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: The raw luminescence signal is converted to percent inhibition relative to the DMSO (0% inhibition) and no-kinase (100% inhibition) controls. The data is then plotted against the logarithm of inhibitor concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value.[9]

Part 2: Secondary Cellular Assays - Confirming On-Target Activity

A potent biochemical IC50 is a promising start, but it doesn't guarantee a compound will work in a cellular environment.[3] The compound must be cell-permeable, avoid efflux pumps, and engage its target in the complex milieu of a living cell. Therefore, secondary cell-based assays are essential.

A. Target Engagement Assays

These assays confirm that the compound physically interacts with its intended protein target within live cells.[11] This provides critical mechanistic validation and helps to distinguish on-target effects from off-target cytotoxicity.[3][4] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[4]

B. Functional Cellular Assay: Cell Viability

This assay measures the downstream consequence of target inhibition—typically a reduction in cell proliferation or induction of cell death. This provides a functional readout of the compound's efficacy (EC50).

Rationale for Assay Selection: Numerous methods exist to assess cell viability.[12][13] Tetrazolium reduction assays (MTT, MTS, CCK-8/WST-8) are widely used due to their simplicity and scalability.[14] These assays rely on mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt into a colored formazan product.[14] The CCK-8 (WST-8) assay is often preferred as it is a one-bottle, "add-and-read" solution that produces a water-soluble formazan, eliminating a solubilization step required for MTT.[14][15]

Comparative Overview of Cell Viability Assays
Assay TypePrincipleAdvantagesDisadvantages
Tetrazolium (MTT) NAD(P)H-dependent reductases in viable cells reduce MTT to an insoluble purple formazan.[14]Inexpensive, well-established.Requires a DMSO solubilization step, formazan crystals can be cytotoxic.[12]
Tetrazolium (MTS/XTT) Similar to MTT, but produces a water-soluble formazan.[14]Homogeneous format, fewer steps than MTT.Can be influenced by culture medium components.
Tetrazolium (CCK-8/WST-8) Reduces WST-8 to a water-soluble orange formazan.[14]Highly sensitive, low toxicity, one-bottle solution.[14]Reagents can be more expensive than MTT.
ATP-based (e.g., CellTiter-Glo®) Measures ATP levels, which correlate with the number of metabolically active cells.Very high sensitivity, rapid (lyses cells).[14]Signal is transient, endpoint assay.
Detailed Protocol: CCK-8 Cell Viability Assay

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549, HCT116)

  • Cell culture medium, FBS, and supplements

  • Test compound "Pyrido-401" and a relevant control inhibitor

  • Cell Counting Kit-8 (CCK-8)

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of "Pyrido-401" in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) and untreated controls.

    • Incubate for 72 hours (or a desired time point) in a humidified incubator at 37°C, 5% CO₂.

  • Assay Measurement:

    • Add 10 µL of CCK-8 solution to each well.[14]

    • Incubate the plate for 1-4 hours in the incubator.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Comparison and Interpretation

The ultimate goal is to see a strong correlation between biochemical potency (IC50) and cellular efficacy (EC50). A large discrepancy can indicate problems such as poor cell permeability, compound efflux, or off-target effects.

Hypothetical Data Summary

Below is a table summarizing hypothetical data for our lead compound, "Pyrido-401," compared to a non-selective control (Staurosporine) and a known selective inhibitor for Target Kinase A.

CompoundTarget Kinase A IC50 (nM) [Biochemical]Target Kinase B IC50 (nM) [Biochemical]A549 Cell Line EC50 (nM) [Cell Viability]
Pyrido-401 (Lead) 15 >10,000 45
Staurosporine (Control)51020
Competitor X (Control)255,00080

Interpretation:

  • Pyrido-401 shows high potency against its intended target (Kinase A) and excellent selectivity over a related kinase (Kinase B).[9]

  • The cellular EC50 (45 nM) is only 3-fold higher than the biochemical IC50 (15 nM). This is an excellent result, suggesting good cell permeability and on-target activity.

  • Staurosporine , a non-selective inhibitor, is potent against both kinases and in the cell line, as expected.[9]

  • Competitor X shows good biochemical potency and selectivity, but the 3.2-fold shift between its IC50 and EC50 is slightly larger, suggesting Pyrido-401 may have more favorable properties.

Conclusion

The validation of in vitro assays is not a mere checklist but a foundational component of drug discovery that builds a compelling, data-driven case for a compound's mechanism of action and therapeutic potential.[3][16] By systematically progressing from high-throughput biochemical screens to more physiologically relevant cell-based assays, researchers can confidently identify and advance compounds like those derived from the 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one scaffold. This structured, evidence-based approach minimizes the risk of late-stage failures and ultimately accelerates the delivery of novel medicines to patients.[17]

References

  • Selvita. A Practical Guide to Target Engagement Assays. Available from: [Link]

  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. Available from: [Link]

  • Concept Life Sciences. Target and pathway engagement assays. Available from: [Link]

  • AxisPharm. Complete Guide to Choosing the Right Cell Viability Assay. Available from: [Link]

  • Medicines Discovery Catapult. Strategies for target and pathway engagement in cellular assays. Available from: [Link]

  • Shokrzadeh, M., & Modanloo, M. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. Available from: [Link]

  • ResearchGate. Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • Slideshare. Comparison of Different Methods to Measure Cell Viability. Available from: [Link]

  • Technology Networks. Comparison of Different Methods to Measure Cell Viability. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 570-576. Available from: [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay? Available from: [Link]

  • Ofni Systems. Assay Validation Guidelines. Available from: [Link]

  • MySkinRecipes. 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Available from: [Link]

  • Marin Biologic Laboratories. Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Available from: [Link]

  • U.S. Food and Drug Administration. In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available from: [Link]

  • American Elements. 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • YouTube. Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. Available from: [Link]

  • ChemUniverse. 6-chloro-2-methylpyrido[3,4-d]pyrimidin-4(1h)-one. Available from: [Link]

  • Aladdin. 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Available from: [Link]

  • PubMed. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. Available from: [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalytic Cross-Coupling on 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, including kinase...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, including kinase inhibition, making them valuable templates for the development of novel therapeutics.[1][2] The functionalization of this core, particularly at the C6 position, is crucial for modulating pharmacological properties. 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one serves as a key intermediate, where the chlorine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1][3]

This guide provides an in-depth comparison of various catalytic systems for the functionalization of this specific substrate through Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and bases, and provide experimental data to support the objective comparison of their performance.

The Foundation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[4] They generally proceed through a common catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridopyrimidinone, forming a Pd(II) complex.[5][6] This is often the rate-limiting step, especially for less reactive aryl chlorides.[7]

  • Transmetalation (for Suzuki, Sonogashira): An organometallic coupling partner (e.g., organoboron, organocopper) transfers its organic group to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

The efficiency and success of this cycle are critically dependent on the careful selection of the palladium source, the coordinating ligand, the base, and the solvent system.

General_Palladium_Cross_Coupling_Cycle Pd0 L-Pd(0) (Active Catalyst) ArPdCl L-Pd(II)-Ar(Cl) (Oxidative Adduct) Pd0->ArPdCl Oxidative Addition ArPdR L-Pd(II)-Ar(R) (Transmetalated Complex) ArPdCl->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R (Coupled Product) ArPdR->Product Reductive Elimination ArCl Ar-Cl (Substrate) RM R-M (Coupling Partner)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester.[8] It is widely used in pharmaceutical synthesis due to the stability, low toxicity, and commercial availability of boronic acids.[9]

Causality of Component Selection
  • Palladium Source & Ligand: For challenging substrates like heteroaryl chlorides, the oxidative addition step is sluggish.[10] Therefore, catalyst systems that promote this step are essential. While traditional catalysts like Pd(PPh₃)₄ can be used, systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand are often more effective.[11] Electron-rich and bulky phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) groups, or N-heterocyclic carbenes (NHCs), are highly effective.[8][12] These ligands stabilize the Pd(0) center, promote oxidative addition through their electron-donating nature, and facilitate reductive elimination due to their steric bulk.[11][12]

  • Base: The base plays a crucial role in the transmetalation step. It activates the organoboron reagent by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in aqueous solvent mixtures.[11] The choice of base can influence reaction rates and functional group tolerance.

Comparative Performance Data
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)-K₂CO₃Toluene/Ethanol11083[13]
Pd(PPh₃)₄ (5 mol%)-K₃PO₄1,4-Dioxane100Good[14]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane/H₂O100High[10]
PEPPSI-iPr (3 mol%)-Cs₂CO₃Dioxane80High[11]
Catalytic Cycle Visualization

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product ArCl Ar-Cl ArCl->OxAdd Boronic R-B(OH)₂ Boronic->Trans Base Base (e.g., K₂CO₃) Base->Trans Activates Boronic Acid

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling amines with aryl halides.[15] It has become an indispensable tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.[16]

Causality of Component Selection
  • Palladium Source & Ligand: Similar to Suzuki coupling, the C-Cl bond activation is challenging. The development of sterically hindered, electron-rich phosphine ligands by the Buchwald and Hartwig groups revolutionized this field.[15] Ligands like Josiphos, or the dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos), are exceptionally effective.[15][17] They accelerate both the oxidative addition and the final C-N reductive elimination, which is often the rate-determining step.[18]

  • Base: The choice of base is critical and depends on the amine's pKa and the substrate's sensitivity.[18] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine or the palladium-amine complex, facilitating the reaction.[17][18] For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[18][19]

  • Solvent: The solvent polarity can significantly impact the reaction. Nonpolar solvents like toluene are common. However, polar aprotic solvents can sometimes be beneficial, although they may also lead to catalyst deactivation pathways.[19][20]

Comparative Performance Data
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2 mol%)BINAP (3 mol%)NaOtBuToluene100~70-97[15][21]
Pd₂(dba)₃ (1.5 mol%)XPhos (3.6 mol%)K₃PO₄t-BuOH110High[22]
Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃Dioxane100High[23]
Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Ar-Pd(II)(Cl)L Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(L)(HNR₂)]⁺Cl⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)(NR₂)L AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product ArCl Ar-Cl ArCl->OxAdd Amine HNR₂ Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form disubstituted alkynes.[24] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and copper(I) salts.[25]

Causality of Component Selection
  • Palladium Catalyst: The palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, functions similarly to other cross-coupling reactions, undergoing oxidative addition with the aryl chloride.[26][27]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[24] This acetylide is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrogen halide byproduct generated during the reaction.[24][25] The amine often doubles as the solvent.

Comparative Performance Data
Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (15 mol%)CuI (30 mol%)Et₃NTHF/Et₃NRT43-97[26]
Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%)CuI (5 mol%)K₂CO₃DMF10072-96[27]
Pd(PhCN)₂Cl₂ (2 mol%) / P(t-Bu)₃ (4 mol%)CuI (5 mol%)Cs₂CO₃DioxaneRTHigh[25]
Catalytic Cycle Visualization

Sonogashira_Coupling_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd(0) OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(C≡CR)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-C≡C-R Trans->Product Alkyne H-C≡C-R CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide Base, CuI CuAcetylide->Trans Transmetalation ArCl Ar-Cl ArCl->OxAdd

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[28] It is a powerful method for C-C bond formation and alkene functionalization.[29]

Causality of Component Selection
  • Palladium Catalyst: The reaction is typically catalyzed by a Pd(0) species, often generated in situ from Pd(OAc)₂.[30] Both phosphine-ligated and phosphine-free systems have been developed.[29]

  • Alkene: The alkene coupling partner is typically electron-deficient (e.g., acrylates, styrenes) for higher reactivity, although electron-rich alkenes can also be used.

  • Base: A base, such as Et₃N or K₂CO₃, is required for the final step of the catalytic cycle. After the migratory insertion of the alkene into the Pd-aryl bond, a β-hydride elimination occurs to form the product and a palladium-hydride species.[30] The base is necessary to neutralize the generated H-X and regenerate the Pd(0) catalyst from the H-Pd(II)-X intermediate.[28]

Comparative Performance Data
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (1 mol%)P(o-tol)₃ (2 mol%)Et₃NAcetonitrile80-100Good[31]
PdCl₂ (5 mol%)-K₂CO₃Methanol120Moderate[28]
Pd(OAc)₂ (0.1 mol%)PPh₃ (0.2 mol%)NaOAcDMA130High[29]
Catalytic Cycle Visualization

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Insertion Product Coord->Insert Migratory Insertion Elim [H-Pd(II)(Cl)L₂] Insert->Elim β-Hydride Elimination Product Substituted Alkene Insert->Product Elim->Pd0 Reductive Elimination ArCl Ar-Cl ArCl->OxAdd Alkene Alkene Alkene->Coord Base Base Base->Elim

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Experimental Protocols: A Self-Validating System

The following protocols are representative examples for achieving high-yielding cross-coupling on the title compound.

General Experimental Workflow

G start Start: Assemble Glassware reagents Add Reactants: - 6-Chloro-2-methylpyrido... - Coupling Partner - Base start->reagents catalyst Add Catalyst System: - Pd Source - Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temp under Inert Atmosphere degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Caption: General workflow for palladium-catalyzed cross-coupling experiments.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Setup: To an oven-dried Schlenk tube is added 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are added. The tube is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Reaction: Anhydrous, degassed 1,4-dioxane (5 mL) and water (0.5 mL) are added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath.

  • Monitoring & Workup: The reaction is monitored by TLC or LC-MS. Upon completion (typically 4-12 hours), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 6-phenyl-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Setup: To an oven-dried Schlenk tube is added 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (1.0 mmol) and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Catalyst Addition: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) are added under a glovebox or a positive flow of argon. The tube is sealed.

  • Reaction: Anhydrous, degassed tert-butanol (5 mL) and morpholine (1.2 mmol) are added via syringe. The reaction mixture is stirred and heated to 110 °C.

  • Monitoring & Workup: After consumption of the starting material as indicated by LC-MS (typically 6-18 hours), the reaction is cooled, diluted with dichloromethane, and filtered through a pad of Celite. The filtrate is concentrated.

  • Purification: The residue is purified by flash column chromatography to yield the 6-(morpholin-4-yl)-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one product.

Conclusion

The functionalization of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one via palladium-catalyzed cross-coupling is a highly versatile strategy in medicinal chemistry. The choice of the catalytic system is paramount and must be tailored to the specific bond being formed (C-C, C-N) and the nature of the coupling partners. For Suzuki-Miyaura and Buchwald-Hartwig reactions involving the less reactive C-Cl bond, the use of modern, bulky, and electron-rich phosphine ligands is critical for achieving high efficiency. Sonogashira and Heck reactions provide further avenues for structural diversification. By understanding the mechanistic principles behind component selection, researchers can rationally design and optimize reaction conditions to accelerate the synthesis of novel and potent pyridopyrimidinone-based drug candidates.

References

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved January 7, 2026, from [Link]

  • Åhman, J., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Request PDF. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved January 7, 2026, from [Link]

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  • Crossref. (1994). Novel Synthesis of Pyrido[3,4-d]pyrimidines, Pyrido[2,3-d]pyrimidines, and Quinazolines via Palladium-catalyzed Oxidative Coupling. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. Retrieved January 7, 2026, from [Link]

  • MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved January 7, 2026, from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved January 7, 2026, from [Link]

  • Semantic Scholar. (1986). Synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives. Retrieved January 7, 2026, from [Link]

  • PMC - NIH. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Retrieved January 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]

  • PubMed. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 7, 2026, from [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved January 7, 2026, from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved January 7, 2026, from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved January 7, 2026, from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved January 7, 2026, from [Link]

  • NIH. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved January 7, 2026, from [Link]

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  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 7, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. Retrieved January 7, 2026, from [Link]

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Comparative

A Comparative Analysis of the Biological Activity of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Analogs

The pyrido[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as the core for numerous biologically active compounds.[1][2] Its rigid, planar structure and capacity for...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as the core for numerous biologically active compounds.[1][2] Its rigid, planar structure and capacity for diverse substitutions make it an ideal template for developing targeted therapies, particularly kinase inhibitors for oncology.[3][4] The parent compound, 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, is a critical starting intermediate for the synthesis of a wide array of analogs, enabling systematic exploration of structure-activity relationships (SAR).[5]

This guide provides a comparative analysis of the biological activities of various analogs derived from this core structure. We will delve into their anticancer and other therapeutic properties, supported by experimental data, and elucidate the underlying principles of their design and evaluation.

Synthetic Strategy: A Gateway to Chemical Diversity

The generation of a library of analogs from a common intermediate is a cornerstone of modern drug discovery. For the pyrido[3,4-d]pyrimidine scaffold, the chlorine atoms at positions C4 and C6 are reactive handles for introducing chemical diversity. The primary synthetic routes involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allowing for the attachment of a wide range of functional groups.[3] This strategy facilitates the rapid generation of analogs for biological screening.

Below is a generalized workflow for the synthesis and evaluation of novel pyrido[3,4-d]pyrimidine analogs.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Evaluation Phase A Core Scaffold (e.g., 6-Chloro-2-methylpyrido [3,4-d]pyrimidin-4(1H)-one) B Chemical Modification (Suzuki Coupling, S_NAr, etc.) A->B C Library of Analogs B->C D In Vitro Biological Assays (Kinase, Cell Viability) C->D Primary Screening E Hit Identification (Potent & Selective Compounds) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Design

Caption: General workflow for the development of pyrido[3,4-d]pyrimidine analogs.

Comparative Anticancer Activity: Targeting Key Oncogenic Pathways

Analogs of the pyrido[3,4-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[3][4]

Deregulated signaling transduction pathways are a hallmark of many cancers.[3] Pyrido[3,4-d]pyrimidines have been shown to target several key kinases involved in these pathways.

  • Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a crucial regulator of the mitotic checkpoint, and its overexpression is linked to various cancers. A series of pyrido[3,4-d]pyrimidine derivatives have been identified as potent Mps1 inhibitors.[4] Molecular docking studies reveal that the pyrimidine ring forms a key hydrogen bond with Gly605 in the Mps1 hinge region, while the core scaffold establishes a strong hydrophobic effect, explaining the high activity of this class of compounds.[4] One such inhibitor, BOS172722, has entered clinical trials for triple-negative breast cancer.[4]

  • Other Kinases (EGFR, FGFR, PDGFr, Wee1): Different substitution patterns on the pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine scaffolds (isomers of the core topic) have yielded inhibitors of other important kinases. For instance, certain pyrido[2,3-d]pyrimidine derivatives show potent inhibition of Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFr).[6][7] Similarly, novel pyrido[4,3-d]pyrimidinone derivatives have been discovered as potent Wee1 kinase inhibitors, with IC50 values as low as 19 nM.[8]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth_Factor->RTK Pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Pathway Cell_Cycle Cell Cycle Progression (Regulated by Wee1, Mps1) Pathway->Cell_Cycle Proliferation Uncontrolled Cell Proliferation & Survival Cell_Cycle->Proliferation Inhibitor Pyrido[3,4-d]pyrimidine Analog Inhibitor->RTK Inhibition Inhibitor->Cell_Cycle Inhibition

Caption: Simplified signaling pathway showing kinase targets of pyridopyrimidine analogs.

The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. Numerous studies have evaluated pyrido[3,4-d]pyrimidine analogs against panels of human cancer cell lines.

A study on 29 novel pyrido[3,4-d]pyrimidine derivatives found that most exhibited good antitumor activities.[9] Compound 30 from this series was particularly effective against the MGC803 human gastric cancer cell line with an IC50 of 0.59 μM.[9] Mechanistic studies showed that this compound induced apoptosis by up-regulating the expression of Bid and PARP, while down-regulating Cyclin D1.[9]

Another study explored a series of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine analogs, which showed highly selective inhibitory effects against renal cancer (UO-31) and breast cancer (MDA-MB-468, MCF-7) cell lines.[3] The SAR analysis from these and other studies reveals key insights:

  • Substitution at C4: This position is critical for activity. Modifications via Suzuki coupling or nucleophilic substitution can dramatically alter potency and selectivity.[3]

  • Substitution at C6: Modifications at this position can fine-tune selectivity. For example, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) group on a related pyrido[2,3-d]pyrimidine scaffold converted a broad-spectrum inhibitor into a highly selective FGFR inhibitor.[6][7]

  • Amino group at C2: The presence and substitution of an amino group at the C2 position are often crucial for potent kinase inhibition.[3]

Table 1: Comparative Anticancer Activity of Selected Pyrido[3,4-d]pyrimidine Analogs

Compound IDTarget/Cell LineActivity (IC50)Key Structural FeaturesReference
Compound 30 MGC803 (Gastric Cancer)0.59 µMSpecific substitutions on the pyrido[3,4-d]pyrimidine core[9]
Analog 10e MCF-7 (Breast Cancer)11 µMPyrazolo[3,4-d]pyrimidin-4-one with 4-nitrobenzylideneamino group[10][11]
Analog 17b CXCR2 Antagonism0.54 µM6-furanyl-pyrido[3,4-d]pyrimidine[12]
Compound 34 Wee1 Kinase19 nMNovel pyrido[4,3-d]pyrimidinone scaffold[8]
Compound 8a A-549 (Lung Cancer)16.2 µMPyrido[2,3-d]pyrimidin-4(3H)-one derivative[13]
Compound 4e FGFR Kinase0.060 µMPyrido[2,3-d]pyrimidine with 6-(3',5'-dimethoxyphenyl) group[6][7]
Beyond Cancer: CXCR2 Antagonism

The therapeutic potential of the pyrido[3,4-d]pyrimidine scaffold is not limited to oncology. Upregulated signaling of the chemokine receptor CXCR2 is implicated in numerous inflammatory and autoimmune diseases. A scaffold hopping approach identified a pyrido[3,4-d]pyrimidine analog as a promising CXCR2 antagonist with an IC50 of 0.11 µM.[12] Further exploration led to the discovery of a 6-furanyl-pyrido[3,4-d]pyrimidine analog (17b ) with comparable antagonistic potency (IC50 = 0.54 µM), highlighting the versatility of this chemical scaffold.[12]

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Here, we detail a standard methodology for assessing the cytotoxic activity of novel compounds.

This assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MGC803, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrido[3,4-d]pyrimidine analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion

The 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one scaffold is a remarkably versatile platform for the development of targeted therapeutics. Analogs derived from this core have demonstrated potent and often selective activity against a range of biological targets, most notably protein kinases implicated in cancer. The strategic modification at key positions, guided by rigorous SAR analysis, continues to yield compounds with improved potency, selectivity, and pharmacological properties. The ongoing exploration of this chemical space holds significant promise for the discovery of novel treatments for cancer and other challenging diseases.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central. Available at: [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. PubMed. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. PubMed Central. Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Available at: [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. Available at: [Link]

  • Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Taylor & Francis Online. Available at: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

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Validation

Comparative Guide to Computational Analysis of Pyrido[3,4-d]pyrimidine Electronic Properties

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The pyrido[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent kinase in...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pyrido[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors and anti-cancer agents.[1][2] Understanding the electronic landscape of these molecules is paramount, as it governs their reactivity, stability, and, most critically, their interaction with biological targets.[3][4] This guide provides a comparative analysis of two powerful computational methodologies used to elucidate these electronic properties: Density Functional Theory (DFT) for intrinsic molecular characteristics and Molecular Dynamics (MD) with MM/GBSA for characterizing electronic properties within a biological binding context.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering insights to help you select the most appropriate computational tools to accelerate your research and development efforts in this vital area of drug discovery.

Methodology 1: Density Functional Theory (DFT) for Intrinsic Electronic Properties

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. For medicinal chemists, it serves as a computational microscope, allowing us to visualize and quantify the electron distribution within a molecule, thereby predicting its inherent reactivity and stability.

The Rationale: Why Use DFT?

Before embarking on costly synthesis, it is crucial to understand the fundamental electronic nature of a novel pyrido[3,4-d]pyrimidine derivative. DFT provides this insight by calculating key electronic descriptors from first principles. This approach is invaluable for:

  • Predicting Reactivity: Identifying the most likely sites for nucleophilic or electrophilic attack.

  • Assessing Stability: Correlating electronic structure with chemical stability.

  • Guiding Synthesis: Providing a theoretical foundation for proposed reaction mechanisms.[5]

  • Interpreting Spectroscopic Data: Correlating computational results with experimental findings.

Experimental Protocol: A Validated DFT Workflow

The following protocol outlines a robust and widely adopted workflow for analyzing the electronic properties of pyrido[3,4-d]pyrimidine derivatives, based on methodologies reported in peer-reviewed literature.[6][7]

  • Structure Preparation:

    • Construct the 3D structure of the pyrido[3,4-d]pyrimidine derivative using molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Quantum Mechanical Optimization:

    • The core of the DFT calculation is the selection of a functional and a basis set. The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set offers a well-documented balance of accuracy and computational efficiency for organic molecules of this type.[6][7]

    • Perform a full geometry optimization in the gas phase or within a solvent model (like the Polarizable Continuum Model, PCM) using software such as Gaussian 16.[6]

    • Causality: The choice of the B3LYP functional is based on its proven track record in accurately predicting geometries and electronic properties for a wide range of organic systems. The 6-311++G(d,p) basis set is sufficiently large to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6]

  • Analysis of Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability.[8]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the molecule's surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).[9]

Visualization: DFT Workflow

DFT Workflow cluster_prep 1. Structure Preparation cluster_qm 2. QM Calculation (Gaussian) cluster_analysis 3. Data Analysis node_prep Build 3D Structure (e.g., Avogadro) node_ff Pre-optimize Geometry (e.g., MMFF94) node_prep->node_ff node_opt Geometry Optimization (B3LYP/6-311++G(d,p)) node_ff->node_opt node_freq Frequency Calculation (Confirm Minimum Energy) node_opt->node_freq node_fmo Extract HOMO/LUMO Energies (Calculate Energy Gap) node_freq->node_fmo node_mep Generate MEP Surface (Visualize Reactivity Sites) node_freq->node_mep MD_MMGBSA_Workflow cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking (Glide/AutoDock) cluster_md 3. MD Simulation (AMBER) cluster_mmgbsa 4. MM/GBSA Calculation node_protein Prepare Protein (from PDB) node_docking Predict Binding Pose node_protein->node_docking node_ligand Prepare Ligand (Pyrido[3,4-d]pyrimidine) node_ligand->node_docking node_complex Generate Protein-Ligand Complex node_docking->node_complex node_solvate Solvate and Neutralize node_complex->node_solvate node_run_md Run MD Simulation (50-100 ns) node_solvate->node_run_md node_equil Analyze Trajectory (RMSD) node_run_md->node_equil node_calc Calculate ΔG_bind node_equil->node_calc node_decomp Decompose Energy: ΔE_vdw, ΔE_ele, ΔG_solv node_calc->node_decomp

Caption: Workflow for interactional electronic property analysis.

Comparative Analysis: DFT vs. MD/MM-GBSA

The two methodologies are not mutually exclusive; rather, they provide complementary information. A comprehensive computational study often leverages both.

FeatureDensity Functional Theory (DFT)MD Simulation & MM/GBSA
Primary Goal Characterize intrinsic electronic properties of an isolated molecule.Characterize interactional electronic properties in a biological context.
Key Outputs EHOMO, ELUMO, Energy Gap (ΔE), Molecular Electrostatic Potential (MEP). [8][9]Binding Free Energy (ΔGbind), Electrostatic (ΔEele), and van der Waals (ΔEvdw) interaction energies. [3][4]
Core Question Answered "What is the inherent reactivity and electron distribution of my molecule?""How does my molecule bind to its target, and what forces drive this interaction?"
Computational Cost ModerateHigh
Typical Application Early-stage design, guiding synthesis, understanding SAR at a fundamental level.Lead optimization, predicting potency, detailed analysis of ligand-receptor recognition.
Representative Data Comparison

The following table presents hypothetical but realistic data for a pyrido[3,4-d]pyrimidine derivative, illustrating the distinct outputs from each method.

Computational MethodParameterRepresentative ValueInterpretation
DFT EHOMO-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
ELUMO-1.8 eVEnergy of the lowest unoccupied orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. [8]
MD/MM-GBSA ΔGbind-45.5 kcal/molOverall binding affinity; a more negative value indicates stronger binding.
ΔEele (Electrostatic)-25.1 kcal/molMajor favorable contribution, likely from hydrogen bonds and polar interactions. [3]
ΔEvdw (van der Waals)-30.9 kcal/molSignificant favorable contribution from hydrophobic and shape-complementarity interactions. [3]
ΔGsolv (Solvation)+10.5 kcal/molUnfavorable energy cost of desolvating the ligand and binding site upon complex formation.

Conclusion

For researchers and drug developers working with pyrido[3,4-d]pyrimidines, computational modeling is an indispensable tool. The choice between DFT and MD/MM-GBSA is dictated by the scientific question at hand. DFT provides a quantum-level understanding of the molecule's intrinsic electronic character, guiding the design of new derivatives with desired reactivity and stability. In contrast, MD simulations coupled with MM/GBSA calculations offer a dynamic and energetically detailed picture of how these molecules interact with their protein targets, providing crucial insights for optimizing binding affinity and specificity. By judiciously applying both methodologies, research teams can build a comprehensive, multi-scale understanding of their compounds, ultimately accelerating the journey from molecular design to clinical candidate.

References

  • Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals. Available at: [Link]

  • Zhang, L., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules. Available at: [Link]

  • Request PDF. (n.d.). DFT Study on Two Plausible Mechanistic Routes to Pyrazolo[3,4-d]Pyrimidine-4-Amines from Pyrazoloformimidate. ResearchGate. Available at: [Link]

  • Kumar, M. S., & Aanandhi, M. V. (2025). Design, Molecular docking, Synthesis and Biological evaluation of 5, 7 dimethyl pyrido(2, 3-d)pyrimidin-4-one and 4,5 dihydro pyrazolo (3, 4-d) pyrimidines for cytotoxic activity. Research Journal of Pharmacy and Technology. Available at: [Link]

  • El-Malah, A. A., et al. (2024). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Chemistry & Biodiversity. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Zhang, X., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Journal of Structural Chemistry. Available at: [Link]

  • Le-Meur, S., & Lemoine, H. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4- d]pyrimidines. Current Organic Synthesis. Available at: [Link]

  • Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. (n.d.). NIST WebBook. Available at: [Link]

  • Le-Meur, S., & Lemoine, H. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine. (n.d.). PubChem. Available at: [Link]

  • Pyrido[3,4-D]pyrimidine. (n.d.). PubChem. Available at: [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar. Available at: [Link]

  • Zhang, L., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. Available at: [Link]

  • Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. (2025). NIST WebBook. Available at: [Link]

  • Abdel-Aziem, A., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Selectivity of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Kinase Inhibitor Derivatives

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel derivatives based on the pyrido[3,4-d]pyrimidin-4(1H)-one scaffold. We will move beyond simple IC50 values to build a multi-layered, evidence-based profile of a compound's activity, integrating biochemical and cell-based methodologies. The causality behind each experimental choice is explained to provide a self-validating system for robust decision-making in drug discovery programs.

Pillar 1: Foundational Biochemical Selectivity Profiling

The initial and most crucial step in assessing selectivity is to understand the compound's interaction with a wide array of purified kinases. This provides a broad, unbiased landscape of potential on- and off-targets.

Causality Behind the Approach

The goal of broad-panel screening is to cast the widest net possible to identify interactions across the kinome.[7][8] This is essential because even seemingly unrelated kinases can exhibit unexpected cross-reactivity with an inhibitor.[4] Commercial services offer panels of over 400 kinases, providing extensive coverage of the human kinome.[9][10][11]

Experimental Workflow: Large-Panel Kinase Screening

A typical workflow involves an initial screen at a single, high concentration (e.g., 1 µM) to identify significant interactions, followed by dose-response curves to determine the half-maximal inhibitory concentration (IC50) for high-affinity hits.

G cluster_0 Biochemical Kinase Profiling Workflow Compound Test Compound (e.g., Derivative A) Panel Broad Kinase Panel (>400 kinases) Compound->Panel Introduction Assay Activity/Binding Assay (e.g., ADP-Glo™, Radiometric) Panel->Assay Assay Setup SinglePoint Single-Point Screen (e.g., 1 µM) Assay->SinglePoint Initial Screen DoseResponse Dose-Response (IC50) for Hits <50% Inhibition SinglePoint->DoseResponse Hit Identification Data Data Analysis (Selectivity Score, Kinome Tree) DoseResponse->Data Quantitative Analysis

Caption: Workflow for biochemical kinase inhibitor selectivity profiling.

Key Experimental Consideration: ATP Concentration

The measured IC50 value for an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[3]

  • Screening at ATP Km: Many profiling panels run assays with the ATP concentration set near the Michaelis-Menten constant (Km) for each specific kinase.[12][13] This is a critical choice because it minimizes competition from ATP, meaning the resulting IC50 value more closely reflects the inhibitor's intrinsic binding affinity (Ki).

  • Screening at Physiological ATP: Screening at a high, physiological concentration (e.g., 1 mM) provides insight into how the inhibitor will perform in a cellular environment where ATP levels are high.[9][13] An inhibitor may appear potent at ATP Km but lose significant activity at 1 mM ATP.

Pillar 2: Validating Target Engagement in a Cellular Context

A positive result in a biochemical assay confirms a molecular interaction but does not guarantee the compound can reach and bind its target within the complex milieu of a living cell.[14] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique to verify this crucial step.[15][16]

Causality Behind the Approach

CETSA is based on the principle of ligand-induced thermal stabilization.[16] The binding of a drug to its target protein enhances the protein's structural stability, making it more resistant to heat-induced denaturation. By measuring the amount of soluble protein remaining after heating cells to various temperatures, we can directly observe target engagement.[15][17] This method is invaluable as it requires no modification to the compound or the protein and is performed in intact cells or tissue lysates.[14]

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow Treat Treat Cells with Compound vs. Vehicle Heat Heat Cell Aliquots (Temperature Gradient) Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Lyse->Separate Quantify Quantify Soluble Target Protein (Western Blot, MS) Separate->Quantify Plot Plot Melting Curves & Determine Thermal Shift (ΔTm) Quantify->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting CETSA Data

A successful CETSA experiment will generate a sigmoidal "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to the right (higher temperatures), indicating stabilization. The magnitude of this thermal shift (ΔTm) can be used to rank the engagement potency of different derivatives.[16]

Pillar 3: Assessing Functional On- and Off-Target Activity

Confirming target binding via CETSA is a critical milestone. The final step is to assess the functional consequences of this engagement by measuring the modulation of downstream signaling pathways. This step connects target occupancy to a biological effect and can reveal the impact of off-target activities identified in the biochemical screen.

Causality Behind the Approach

If a pyrido[3,4-d]pyrimidin-4(1H)-one derivative successfully inhibits its target kinase, the phosphorylation of that kinase's direct substrates should decrease. Using immunoassays (e.g., Western Blot) to quantify the levels of specific phospho-proteins provides functional validation of on-target activity. This approach can simultaneously be used to investigate pathways associated with high-priority off-targets.

G cluster_2 Kinase Signaling Pathway Upstream Upstream Signal Kinase Target Kinase (e.g., PIM-1) Upstream->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Inhibitor Derivative A Inhibitor->Kinase Inhibits pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Simplified kinase signaling cascade showing the point of inhibition.

Comparative Data Analysis

To illustrate the application of these principles, the following tables present hypothetical data for two novel 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one derivatives (Derivative A and B) compared to a known multi-kinase inhibitor, Sunitinib.

Table 1: Comparative Kinome Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetDerivative A (% Inh)Derivative B (% Inh)Sunitinib (Reference) (% Inh)
PIM-1 98% 95% 92%
PIM-2 92% 88% 85%
PIM-3 85% 75% 81%
VEGFR215%5%99%
PDGFRβ12%8%98%
KIT8%2%95%
CDK245%15%60%
FLT320%9%91%

Interpretation: This initial screen suggests Derivative B is more selective for the PIM kinase family than Derivative A, which shows a notable off-target interaction with CDK2. Both are significantly more selective than the broadly active reference compound, Sunitinib.

Table 2: Dose-Response (IC50) Values for Key On- and Off-Targets

Kinase TargetDerivative A IC50 (nM)Derivative B IC50 (nM)Sunitinib IC50 (nM)
PIM-1 15 25 80
CDK2250>10,000150
VEGFR2>10,000>10,0009

Interpretation: Dose-response analysis confirms the superior selectivity of Derivative B. While Derivative A is potent against PIM-1, its 17-fold selectivity window against CDK2 may be a liability. Derivative B shows >400-fold selectivity, making it a much cleaner pharmacological tool.

Table 3: Cellular Target Engagement via CETSA (PIM-1)

Compound (10 µM)PIM-1 Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)48.5 °CN/A
Derivative A54.2 °C+5.7 °C
Derivative B53.8 °C+5.3 °C

Interpretation: Both derivatives demonstrate robust target engagement in intact cells, inducing a significant thermal stabilization of PIM-1. This validates that the compounds can access and bind their intended target in a physiological environment.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a generic luminescence-based assay like ADP-Glo™[18] to determine IC50 values.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at 1 mM.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to a 384-well assay plate. Include DMSO-only wells for high-activity (0% inhibition) controls and a known inhibitor for the target kinase as a low-activity (100% inhibition) control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in reaction buffer containing the specific kinase and its corresponding substrate peptide.

    • Prepare a 2X ATP solution. The ATP concentration should be equal to the Km for the specific kinase being tested.[13]

    • Add 5 µL of the 2X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubation: Mix the plate and incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is a standard workflow for assessing target engagement in cultured cells.[15][17]

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[17]

  • Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes. Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.

  • Western Blotting:

    • Denature samples by adding Laemmli buffer and boiling.

    • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein (e.g., anti-PIM-1).

    • Wash and probe with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity versus temperature for both vehicle- and compound-treated samples to generate melting curves and determine the ΔTm.

Conclusion and Future Directions

The rigorous, multi-pillar approach detailed in this guide is essential for accurately characterizing the selectivity of novel 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one derivatives. By integrating broad biochemical profiling with cellular target engagement and functional pathway analysis, researchers can build a comprehensive and reliable selectivity profile. This enables confident decision-making, allowing for the selection of lead candidates with the highest potential for efficacy and the lowest risk of off-target liabilities. For compounds with identified off-targets, computational approaches and further proteomics-based methods can be employed to predict and understand potential polypharmacological effects, which may sometimes be leveraged for therapeutic benefit.[19][20][21]

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Ambadipudi, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]

  • Ambadipudi, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Takeda, S., & Nakamura, Y. (2013). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]

  • Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Ambadipudi, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. MySkinRecipes. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Sannino, A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Clark, K., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochemical and Biophysical Research Communications. [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

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Validation

A Comparative Spectroscopic Analysis of Synthesized versus Commercial 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

Introduction: The Significance of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one in Drug Discovery 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one in Drug Discovery

6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridopyrimidinone core is a key pharmacophore found in a variety of kinase inhibitors and other therapeutic agents. The specific substitution pattern of this molecule, featuring a chloro group, a methyl group, and a lactam function, provides a versatile scaffold for the synthesis of targeted therapeutics, particularly in oncology. Given its role as a crucial building block, the purity and structural integrity of this compound are paramount. This guide provides an in-depth, objective comparison of the spectroscopic data of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one synthesized in-house versus a commercially available standard. The objective is to equip researchers with the necessary framework to validate the identity and purity of this key intermediate, ensuring the reliability of their downstream applications.

Methodology: Synthesis and Spectroscopic Characterization

To provide a robust comparison, we will first outline a plausible synthetic route for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, drawing upon established methodologies for the synthesis of related pyridopyrimidinone systems.[1][2] Subsequently, we will detail the standard operating procedures for the spectroscopic techniques used in its characterization.

Plausible Synthetic Pathway

The synthesis of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one can be envisioned through a multi-step sequence starting from readily available precursors. A common strategy involves the construction of the pyridone ring followed by the annulation of the pyrimidinone ring.

Synthetic_Pathway cluster_0 Pyridone Formation cluster_1 Pyrimidinone Annulation Start Substituted Pyridine Precursor Step1 Cyclization/Condensation Start->Step1 Reagents Intermediate1 Chlorinated Pyridone Step1->Intermediate1 Step2 Reaction with Acetamidine Intermediate1->Step2 Product 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one Step2->Product

Caption: Plausible synthetic route for the target compound.

This generalized pathway highlights a common approach to building the pyridopyrimidinone scaffold. The specific reagents and conditions would be optimized to maximize yield and purity.

Experimental Protocols for Spectroscopic Analysis

The structural elucidation and purity assessment of both the synthesized and commercial samples of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one are conducted using a suite of standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Spectra are acquired on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Standard acquisition parameters are used for both ¹H and ¹³C NMR experiments to ensure high-quality data.[4][5][6][7][8]

  • Electrospray Ionization (ESI) Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Time-of-Flight) mass spectrometer. Samples are prepared by dissolving a small amount of the compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL, followed by dilution to the low µg/mL range.[9][10][11] The data is acquired in positive ion mode to observe the [M+H]⁺ ion.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are recorded using the KBr pellet method.[12][13][14][15][16] A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder and pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

The overall workflow for the analysis is depicted below:

Experimental_Workflow Sample Synthesized or Commercial 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR Data Spectroscopic Data (Chemical Shifts, m/z, Wavenumbers) NMR->Data MS->Data IR->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for spectroscopic analysis.

Results: A Comparative Data Analysis

The following tables present a comparison of the predicted spectroscopic data for a newly synthesized batch of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one against the expected data for a high-purity commercial sample. The predicted values are derived from the analysis of the compound's structure and comparison with closely related analogs reported in the literature.

Table 1: General Properties

PropertySynthesized Sample (Predicted)Commercial Sample (Expected)
Appearance White to off-white solidWhite to off-white solid
Molecular Formula C₈H₆ClN₃OC₈H₆ClN₃O
Molecular Weight 195.61 g/mol 195.61 g/mol
Purity (by HPLC) >95% (target)>97%

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Expected MultiplicityExpected Integration
CH₃ ~2.4Singlet3H
Aromatic CH ~7.5Singlet1H
Aromatic CH ~8.5Singlet1H
NH ~12.0Broad Singlet1H

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ ~20
Aromatic C ~115
Aromatic C-Cl ~140
Aromatic C ~145
Aromatic C ~150
Aromatic C ~155
C=O ~160
C=N ~165

Table 4: Mass Spectrometry Data (ESI-MS)

IonPredicted m/zExpected m/z
[M+H]⁺ 196.0276196.0276

Table 5: FT-IR Spectroscopic Data (KBr Pellet)

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Wavenumber (cm⁻¹)
N-H Stretch 3200-3000 (broad)3200-3000 (broad)
C-H Stretch (Aromatic) 3100-30003100-3000
C-H Stretch (Aliphatic) 2950-28502950-2850
C=O Stretch (Amide) ~1670~1670
C=N/C=C Stretch 1600-14501600-1450

Discussion and Interpretation

The spectroscopic data presented provides a clear fingerprint for the structural verification of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

  • ¹H NMR: The predicted spectrum for the synthesized sample should closely match the expected spectrum for the commercial standard. Key diagnostic signals include the singlet for the methyl group around 2.4 ppm, two distinct singlets in the aromatic region, and a broad singlet for the amide proton at a downfield shift. The presence of any additional peaks in the synthesized sample would suggest impurities, which could be residual solvents, starting materials, or by-products from the synthesis. The integration of the peaks should correspond to the number of protons in each environment.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom. For instance, the carbonyl carbon of the amide is expected to be the most downfield signal. Any significant deviation from the expected chemical shifts or the presence of extra signals in the synthesized sample would warrant further investigation into its purity and structure.

  • Mass Spectrometry: The high-resolution mass spectrum provides a very accurate mass measurement of the molecule. The observed m/z for the [M+H]⁺ ion should be in excellent agreement with the calculated theoretical mass. This is a critical test to confirm the elemental composition of the synthesized compound. The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak with approximately one-third the intensity of the M peak) should also be observed.

  • FT-IR Spectroscopy: The IR spectrum reveals the presence of key functional groups. The broad N-H stretching band and the strong C=O stretching absorption are characteristic of the lactam moiety. The C-H stretching frequencies can distinguish between aromatic and aliphatic protons. The spectra of the synthesized and commercial samples should be superimposable, with any notable differences potentially indicating the presence of impurities with different functional groups.

Conclusion

This guide provides a comprehensive framework for the cross-referencing of spectroscopic data for synthesized versus commercial 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. By following the detailed experimental protocols and using the provided comparative data tables, researchers can confidently verify the structure and purity of this important synthetic intermediate. Rigorous analytical characterization is a cornerstone of scientific integrity and is essential for the successful advancement of drug discovery programs that rely on this versatile chemical scaffold.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (2024).
  • Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads. PubMed. (2025).
  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. (2026).
  • Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd.
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  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
  • How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Kintek Solution.
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  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. (2023).
  • A User Guide to Modern NMR Experiments.
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  • Chapter 5: Acquiring 1 H and 13 C Spectra. The Royal Society of Chemistry. (2018).
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  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. (2021).
  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. (2022).
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
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  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. (2024).
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  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science Publishing Group.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as 6-Chloro-2-methylpy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory awareness.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one (CAS No. 1637671-24-9) is a chlorinated, nitrogen-containing heterocyclic compound.[1][2] Based on available safety data, this compound presents several hazards.[3]

A Safety Data Sheet (SDS) for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one classifies it with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[3]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[3]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[3]

  • Harmful if inhaled (Acute toxicity, inhalation - Category 4)[3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[3]

The presence of a chlorinated functional group necessitates special disposal considerations, as halogenated organic compounds are subject to specific waste management protocols to prevent the formation of persistent environmental pollutants.[4][5]

Table 1: Hazard Summary for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is the first line of defense against chemical exposure. When handling 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one in any capacity—from routine experimental use to disposal—the following PPE is mandatory.[3][6][7]

  • Eye Protection: Wear safety goggles with side-shields.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[7]

  • Body Protection: A laboratory coat is essential to protect skin and clothing.[4]

  • Respiratory Protection: For handling bulk quantities or in situations where dust or aerosols may be generated, a suitable respirator should be worn.[3]

All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[4][6] An accessible safety shower and eyewash station are also critical components of a safe laboratory setup.[3]

Disposal Workflow: A Step-by-Step Guide

The proper disposal of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a multi-step process that emphasizes segregation and clear labeling. Never dispose of this chemical down the drain or in regular solid waste.[4][8]

DisposalWorkflow cluster_prep Preparation Phase cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Need to Dispose of Compound ppe Don Appropriate PPE start->ppe 1. Prioritize Safety fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Locate Designated Halogenated Organic Waste Container fume_hood->waste_container 2. Segregate Waste transfer Carefully Transfer Waste into Container waste_container->transfer seal Securely Seal the Container transfer->seal label_waste Label Container with Contents and Hazard Information seal->label_waste 3. Document storage Store Waste Container in Designated Satellite Accumulation Area label_waste->storage 4. Secure Storage disposal_request Arrange for Professional Disposal via EHS storage->disposal_request 5. Professional Removal end_point End: Proper Disposal Complete disposal_request->end_point

Caption: Disposal workflow for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Experimental Protocol for Disposal:

  • Preparation:

    • Before starting, ensure you are wearing the appropriate PPE as outlined in Section 2.

    • Conduct all disposal activities within a certified chemical fume hood.

  • Waste Segregation:

    • Identify and locate the designated waste container for "Halogenated Organic Waste."[4][5] This is a critical step, as mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs.

    • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is in good condition.

  • Transfer of Waste:

    • For Solid Waste: Carefully transfer the solid 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one into the designated halogenated organic waste container using a clean spatula or scoop. Avoid generating dust.

    • For Contaminated Labware (e.g., weighing boats, gloves): Place all contaminated disposable items into the same halogenated waste container.

    • For Solutions: If the compound is in solution, transfer the liquid to the designated halogenated organic liquid waste container.

  • Container Management:

    • Do not overfill the waste container. It is generally recommended to fill containers to no more than 80% of their capacity.

    • Securely close the lid of the waste container after the transfer is complete.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one" and its CAS number "1637671-24-9".

    • Indicate all components if it is a mixed waste stream.

    • Affix the appropriate hazard symbols (e.g., harmful/irritant).

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials.[5][7]

    • Follow your institution's procedures for arranging the collection of the hazardous waste by the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent further contamination.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area and Alert Colleagues spill->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect Contaminated Material contain->collect disposal Place in Halogenated Waste Container collect->disposal decontaminate Decontaminate the Spill Area disposal->decontaminate report Report the Incident to EHS decontaminate->report

Caption: Spill response plan for 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.

Protocol for Small Spills:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess and Prepare: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if dealing with a powder.

  • Contain and Absorb: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[3]

  • Collect Waste: Once absorbed, carefully scoop the material into a designated halogenated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[3] Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.

Conclusion: A Commitment to Safety

The responsible disposal of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can ensure that their work is conducted safely and responsibly. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Key Organics. (n.d.). Safety Data Sheet: 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one.
  • American Elements. (n.d.). 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from a general chemistry safety resource.
  • Hampshire College. (n.d.). Lab Safety Manual: Chemical Management. Retrieved from [Link]

  • CMI. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

As a novel heterocyclic compound, 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one presents a unique profile of potential hazards that necessitates a rigorous and informed approach to laboratory safety. While a comprehe...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one presents a unique profile of potential hazards that necessitates a rigorous and informed approach to laboratory safety. While a comprehensive toxicological profile for this specific molecule is not yet widely documented, its structural similarity to other chlorinated pyridopyrimidine derivatives warrants a high degree of caution. This guide synthesizes established safety protocols for analogous compounds to provide a robust framework for researchers, ensuring both personal safety and experimental integrity.

Understanding the Risks: A Profile of a Potentially Hazardous Compound

The structure of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, which incorporates a chlorinated pyrimidine ring, suggests potential for biological activity and associated toxicity. Pyrimidine derivatives are known to play significant roles in biological systems and can exhibit a range of pharmacological effects, including potential toxicity.[1][2] Studies on similar chlorinated heterocyclic compounds indicate risks such as skin and eye irritation, and potential respiratory tract irritation.[3][4] Therefore, handling this compound requires a proactive and comprehensive safety strategy.

Core Principles of Safe Handling: A Multi-Layered Approach

A foundational principle of laboratory safety is the implementation of multiple layers of protection. This includes engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

All work involving 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one should be conducted in a designated area equipped with appropriate engineering controls. A certified chemical fume hood is mandatory to minimize the risk of inhalation of any dusts or aerosols.[5] The fume hood should have sufficient airflow and be regularly inspected to ensure its proper functioning. Additionally, an eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Administrative Controls: Standard Operating Procedures

Clear and concise Standard Operating Procedures (SOPs) are crucial for the safe handling of this compound. These should include:

  • Restricted Access: Only trained personnel should be permitted in areas where this compound is handled or stored.

  • Clear Labeling: All containers of 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one must be clearly labeled with the chemical name, CAS number (1637671-24-9), and appropriate hazard warnings.[7]

  • No Food or Drink: Eating, drinking, and smoking are strictly prohibited in the laboratory.[8]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

Personal Protective Equipment (PPE): Your Last and Most Critical Barrier

The appropriate selection and use of PPE is non-negotiable when handling 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. The following table outlines the recommended PPE, drawing on best practices for similar chemical structures.[3][5]

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.[5]
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects the eyes and face from splashes or airborne particles of the compound.[5]
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination. The design ensures maximum coverage.[5]
Respiratory Protection For handling the solid compound, a NIOSH-approved N95 or higher-rated respirator is recommended.Prevents inhalation of the compound, especially when handling powders or if there is a risk of aerosolization.[5][6]
Foot Protection Closed-toe shoes, preferably chemical-resistant safety footwear.Protects feet from potential spills and falling objects.[10]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and prevent contamination.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_Area Designate and Prepare Work Area (Fume Hood) Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Prep_Area->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Weigh_Transfer Weigh and Transfer Compound in Fume Hood Don_PPE->Weigh_Transfer Perform_Experiment Perform Experimental Procedures Weigh_Transfer->Perform_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste (Following Institutional Guidelines) Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Operational Workflow for Handling 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within a chemical fume hood for all manipulations of the compound.

    • Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the full complement of PPE as outlined in the table above.

  • Handling:

    • Carefully weigh and transfer the solid compound within the fume hood to minimize dust generation.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound tightly closed when not in use.[6]

  • Cleanup:

    • Following the procedure, decontaminate all surfaces with an appropriate solvent and then soap and water.

    • Carefully remove and dispose of the outer pair of gloves.

Disposal Plan: Responsible Waste Management

All waste generated from handling 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), disposable labware, and any unreacted compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any contaminated solvents should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[9][11]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Spill:

    • Minor Spill (inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. Decontaminate the area.

    • Major Spill (outside a fume hood): Evacuate the area immediately and alert your institution's emergency response team.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one, ensuring both their personal well-being and the integrity of their scientific endeavors.

References

  • American Elements. 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one. [Link]

  • Growing Science. Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. [Link]

  • PubMed. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. [Link]

  • PubMed. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. [Link]

  • PubMed. Novel pyridopyrimidine derivatives as inhibitors of stable toxin a (STa) induced cGMP synthesis. [Link]

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  • PubChem. 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. [Link]

  • PubMed Central. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. [Link]

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